molecular formula C10H11ClF3N3O4S3 B15601238 Epitizide CAS No. 96783-09-4

Epitizide

Número de catálogo: B15601238
Número CAS: 96783-09-4
Peso molecular: 425.9 g/mol
Clave InChI: RINBGYCKMGDWPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Epitizide is a benzothiadiazine.
This compound is an agent, commonly found in combination [triamterene], used to produce diuresis.
Epithiazide is a trifluoroethylthio-containing benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.
EPITHIAZIDE is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-chloro-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3O4S3/c11-5-1-6-8(2-7(5)23(15,18)19)24(20,21)17-9(16-6)3-22-4-10(12,13)14/h1-2,9,16-17H,3-4H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINBGYCKMGDWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862751
Record name Epithiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1764-85-8, 96783-08-3, 96783-09-4
Record name Epitizide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1764-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epithiazide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001764858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epithiazide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epithiazide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epitizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epitizide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Epithiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epitizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPITHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B266B85J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPITHIAZIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6Z4GR94BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPITHIAZIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8B42Z8CTX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Epitizide: Unraveling a Diuretic's Obscure History

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a thiazide diuretic, the specific historical details surrounding the discovery and synthesis of epitizide (B130304) remain largely undocumented in publicly accessible scientific literature and patent databases. While the broader history of thiazide diuretics is well-established, tracing back to the groundbreaking work at Merck and Co. in the 1950s, the individual story of this compound's emergence is not clearly defined.[1][2][3] This lack of readily available information presents a significant challenge in constructing a detailed technical guide on its origins.

The Thiazide Revolution: A General Context

The development of thiazide diuretics marked a pivotal moment in the management of hypertension and edema.[4][5][6] Beginning with the synthesis of chlorothiazide (B1668834) in 1955 by scientists at Merck Sharp & Dohme, this new class of drugs offered a more potent and orally available alternative to the existing mercurial diuretics.[2][7] The core of this discovery was the exploration of carbonic anhydrase inhibitors, which led to the synthesis of the benzothiadiazine ring system, the foundational structure of all thiazide diuretics. This breakthrough paved the way for the development of numerous derivatives, each with slight modifications to this core structure, aiming for improved efficacy and safety profiles.

This compound: A Chemical Profile

This compound, chemically known as 6-Chloro-3-{[(2,2,2-trifluoroethyl)sulfanyl]methyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a derivative of this benzothiadiazine structure.[8] Its defining feature is the trifluoroethylthiomethyl group at the 3-position of the benzothiadiazine ring. This specific substitution is what distinguishes it from other well-known thiazides like hydrochlorothiazide.

The Elusive Synthesis Pathway

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in prominent chemical and pharmaceutical databases. General synthesis routes for thiazide diuretics typically involve the cyclization of a disulfonated aniline (B41778) derivative. For this compound, this would likely involve a starting material containing the 2,2,2-trifluoroethylthio moiety. However, without specific literature or patent references, any proposed synthesis pathway remains speculative.

The following diagram illustrates a generalized, hypothetical synthesis workflow for a thiazide diuretic, which could be conceptually adapted for this compound, though the specific reagents and conditions for introducing the trifluoroethylthiomethyl group are not known.

G cluster_0 Hypothetical Synthesis Workflow for a Thiazide Diuretic A Chlorosulfonated Aniline Derivative B Ammonolysis A->B C Disulfamoylaniline Intermediate B->C D Cyclization with Aldehyde/Ketone C->D E Thiazide Diuretic Core D->E F Functional Group Modification (e.g., addition of trifluoroethylthiomethyl group) E->F G This compound (Final Product) F->G

Caption: A generalized, hypothetical workflow for thiazide diuretic synthesis.

Mechanism of Action: A Shared Pathway

As a thiazide diuretic, this compound is presumed to share the same mechanism of action as other drugs in its class. Thiazides exert their diuretic effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[9] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes, which in turn lowers blood volume and blood pressure.

The following diagram illustrates the signaling pathway of thiazide diuretics.

cluster_0 Mechanism of Action of Thiazide Diuretics Thiazide Thiazide Diuretic (e.g., this compound) Inhibition Inhibition Thiazide->Inhibition NCC Na+/Cl- Cotransporter (in Distal Convoluted Tubule) Na_Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Na_Reabsorption blocks Inhibition->NCC Diuresis Increased Diuresis (Water and Electrolyte Excretion) Na_Reabsorption->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Caption: Signaling pathway of thiazide diuretics.

Quantitative Data and Experimental Protocols: A Gap in the Record

A comprehensive search for quantitative data, including pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), efficacy data from clinical trials, and detailed experimental protocols for this compound has not yielded specific results. While general pharmacokinetic profiles of thiazide diuretics are known, the unique properties of this compound due to its trifluoroethylthiomethyl substitution cannot be detailed without specific studies.

Conclusion

The history of this compound's discovery and synthesis is an unfortunate casualty of incomplete public records. While it belongs to the well-documented class of thiazide diuretics, its individual journey from laboratory to clinical use remains obscure. Without access to original patents, research articles, or company archives, a thorough and in-depth technical guide on its core discovery and synthesis is not feasible at this time. Further research into historical pharmaceutical archives may one day shed more light on the origins of this particular diuretic.

References

Epitizide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitizide (B130304) is a thiazide diuretic utilized in the management of hypertension and edema.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. The document details its mechanism of action, including relevant signaling pathways, and outlines general experimental protocols for the characterization and pharmacokinetic analysis of thiazide diuretics. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and study of diuretic drug substances.

Chemical Structure and Identification

This compound, a benzothiadiazine derivative, is a diuretic agent.[2] Its chemical structure is characterized by a sulfonamide group, which is a common feature of thiazide diuretics.[3]

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 6-Chloro-1,1-dioxo-3-{[(2,2,2-trifluoroethyl)sulfanyl]methyl}-1,2,3,4-tetrahydro-1λ6,2,4-benzothiadiazine-7-sulfonamide[2]
CAS Number 1764-85-8[2]
Molecular Formula C10H11ClF3N3O4S3[2]
Molecular Weight 425.86 g/mol [4]
SMILES C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F[2]
InChI Key RINBGYCKMGDWPY-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueTypeReference
Melting Point Data not availableExperimental
Boiling Point Data not availableExperimental
pKa1 (acidic) 8.52Calculated[5]
pKa2 (acidic) 10.46Calculated[5]
Water Solubility Moderately soluble (qualitative)Experimental[3]
Calculated logP (cLogP) 1.26Calculated[5]
Topological Polar Surface Area (TPSA) 118.36 ŲCalculated[5]

Pharmacology

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of these ions and, consequently, water. The increased excretion of sodium and water results in a reduction in extracellular fluid volume and plasma volume, which contributes to the lowering of blood pressure.

The regulation of the NCC is influenced by a complex signaling cascade involving with-no-lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the distal convoluted tubule.

epitizide_moa cluster_dct_cell Distal Convoluted Tubule Cell Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Na+_out Na+ NCC->Na+_out Reabsorption Cl-_out Cl-_out NCC:e->Cl-_out:w This compound This compound This compound->NCC Inhibits WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates SPAK_OSR1->NCC Phosphorylates & Activates Na_K_ATPase Na+/K+-ATPase Na_K_ATPase->Na+_out 3 Na+ K+_in K+ K+_in->Na_K_ATPase 2 K+

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following sections describe general methodologies for the characterization and analysis of thiazide diuretics.

Determination of Physicochemical Properties

Methodology: The melting point of a solid compound can be determined using a capillary melting point apparatus. A small, finely powdered sample of the substance is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.

Methodology: The acid dissociation constant (pKa) can be determined by potentiometric titration.[6][7] A solution of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent for poorly soluble compounds) is titrated with a standardized solution of a strong acid or base.[6] The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa value is determined from the titration curve, typically as the pH at the half-equivalence point.[7]

Methodology: The shake-flask method is a common technique for determining the equilibrium solubility of a compound. An excess amount of the solid compound is added to a known volume of water or a relevant buffer solution in a sealed container. The container is then agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). After equilibration, the suspension is filtered or centrifuged to remove the undissolved solid. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Pharmacokinetic Studies

Methodology: To assess the pharmacokinetic profile of a diuretic, an in vivo study in an appropriate animal model (e.g., rats) is conducted. A defined dose of the drug is administered (e.g., orally or intravenously). Blood samples are collected at predetermined time points after administration. The concentration of the drug in the plasma or serum is quantified using a validated bioanalytical method, such as LC-MS/MS. Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2), are then calculated from the concentration-time data.

The following diagram outlines a general workflow for a pharmacokinetic study.

pk_workflow A Drug Administration (e.g., Oral Gavage to Rats) B Serial Blood Sampling A->B C Plasma/Serum Separation B->C D Bioanalytical Method (e.g., LC-MS/MS) C->D E Drug Concentration Quantification D->E F Pharmacokinetic Parameter Calculation E->F G Data Analysis and Interpretation F->G

References

The Pharmacokinetics and Pharmacodynamics of Epitizide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed quantitative pharmacokinetic and pharmacodynamic data specifically for Epitizide is limited. This guide provides a comprehensive overview of the known characteristics of this compound and leverages data from the well-studied thiazide diuretic, hydrochlorothiazide (B1673439), as a representative analogue to illustrate the expected pharmacokinetic and pharmacodynamic profiles. The experimental protocols described are generalized for the study of thiazide diuretics and may not reflect the specific studies conducted for this compound.

Introduction

This compound is a thiazide diuretic used in the management of hypertension and edema.[1][2] Like other thiazide diuretics, its primary function is to increase the excretion of sodium and water from the kidneys, thereby reducing extracellular fluid volume and blood pressure.[3] This document provides a detailed technical overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

Absorption

Thiazide diuretics are generally well-absorbed orally.

Table 1: Representative Oral Absorption Characteristics of Hydrochlorothiazide

ParameterValueReference
Bioavailability~70% (Variable)[4]
Time to Peak Plasma Concentration (Tmax)2-4 hours[5]
Distribution

Once absorbed, thiazide diuretics are distributed throughout the body. The volume of distribution (Vd) provides an indication of the extent of drug distribution outside of the bloodstream.

Table 2: Representative Distribution Characteristics of Hydrochlorothiazide

ParameterValueReference
Plasma Protein Binding40-68%[6]
Volume of Distribution (Vd)--

Note: Specific Vd values for hydrochlorothiazide were not consistently found across the search results.

Metabolism

Thiazide diuretics generally undergo minimal metabolism.

Table 3: Representative Metabolism of Hydrochlorothiazide

ParameterDescriptionReference
Extent of MetabolismNot significantly metabolized[4]
Excretion

The primary route of elimination for thiazide diuretics is renal excretion.

Table 4: Representative Excretion Characteristics of Hydrochlorothiazide

ParameterValueReference
Elimination Half-life5.6–14.8 hours[4]
Primary Route of ExcretionRenal (>95% as unchanged drug)[4]
Renal Clearance~285 mL/min (in normal renal function)[6]

Pharmacodynamics

Pharmacodynamics refers to the biochemical and physiological effects of a drug on the body.

Mechanism of Action

This compound, as a thiazide diuretic, exerts its effect primarily at the distal convoluted tubule of the nephron in the kidney. It inhibits the sodium-chloride (Na+/Cl-) symporter, preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[4] This leads to an increased excretion of sodium and water (diuresis). The increased sodium delivery to the distal tubule also indirectly increases potassium excretion.[7]

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Blood (Interstitium) Na+ Na+ NCC Na+/Cl- Symporter Na+->NCC Cl- Cl- Cl-->NCC Na+_cell Na+ NCC->Na+_cell Reabsorption NaK_ATPase Na+/K+ ATPase Na+_blood Na+ NaK_ATPase->Na+_blood K+_blood K+ K+_blood->NaK_ATPase This compound This compound This compound->NCC Inhibition Na+_cell->NaK_ATPase

Mechanism of Action of this compound
Dose-Response Relationship

The antihypertensive effect of thiazide diuretics is generally considered to have a relatively flat dose-response curve, meaning that increasing the dose beyond a certain point provides little additional blood pressure reduction but may increase the risk of adverse effects.[8]

Table 5: Representative Dose-Response for Blood Pressure Reduction with Hydrochlorothiazide

Daily DoseSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Reference
12.5 mg~6.5~4.5[9]
25 mg~8.0~5.0[9]
50 mg~10.0~5.5[9]
Pharmacodynamic Effects

The primary pharmacodynamic effects of this compound are related to its diuretic and antihypertensive actions.

Table 6: Key Pharmacodynamic Effects of Thiazide Diuretics

EffectDescription
Diuresis Increased urine output due to inhibition of sodium and water reabsorption.
Natriuresis Increased excretion of sodium in the urine.
Kaliuresis Increased excretion of potassium in the urine.[7]
Antihypertensive Effect Reduction in blood pressure, initially due to a decrease in plasma volume and subsequently through a reduction in peripheral vascular resistance.[7]
Electrolyte Imbalance Can cause hypokalemia, hyponatremia, hypomagnesemia, and hypercalcemia.[5]

Experimental Protocols

The following sections outline generalized experimental protocols for the preclinical and clinical evaluation of a thiazide diuretic.

Preclinical Evaluation of Diuretic Activity in Rats

This protocol is a generalized method to assess the diuretic, natriuretic, and kaliuretic effects of a test compound.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Acclimatize normotensive rats (e.g., Wistar) for 7 days Grouping Randomly assign to groups: - Vehicle Control - Positive Control (e.g., HCTZ) - Test Compound (multiple doses) Animal_Prep->Grouping Hydration Administer saline load (e.g., 25 mL/kg, oral gavage) Grouping->Hydration Drug_Admin Administer vehicle, positive control, or test compound (oral or IP) Hydration->Drug_Admin Urine_Collection Place rats in metabolic cages and collect urine at intervals (e.g., 0-4h, 4-8h, 8-24h) Drug_Admin->Urine_Collection Measurements Measure: - Total urine volume - Urine Na+, K+, Cl- concentrations Urine_Collection->Measurements Calculations Calculate: - Total urine output - Total electrolyte excretion over 24h Measurements->Calculations Stats Statistical analysis (e.g., ANOVA) to compare treatment groups to control Calculations->Stats

Preclinical Diuretic Activity Workflow
Clinical Evaluation of Pharmacokinetics in Humans

This outlines a general approach for a clinical pharmacokinetic study.

  • Study Design: An open-label, single-dose, crossover study is often employed.

  • Subjects: Healthy adult volunteers are typically recruited.

  • Drug Administration: Subjects receive a single oral dose of the test drug.

  • Sample Collection: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose. Urine is also collected over specified intervals.

  • Bioanalysis: Plasma and urine samples are analyzed for the concentration of the parent drug and any major metabolites using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. The amount of drug excreted unchanged in the urine is also determined.

Conclusion

This compound is a thiazide diuretic with a mechanism of action centered on the inhibition of the Na+/Cl- symporter in the distal convoluted tubule. While specific quantitative pharmacokinetic and pharmacodynamic data for this compound are not extensively available, its profile is expected to be similar to that of other thiazide diuretics like hydrochlorothiazide. This includes oral absorption, minimal metabolism, and renal excretion of the unchanged drug. Its primary pharmacodynamic effects are diuresis, natriuresis, and a reduction in blood pressure. Further studies would be required to fully delineate the specific pharmacokinetic and pharmacodynamic parameters of this compound.

References

Epitizide Solubility in Research Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide (B130304) is a thiazide diuretic used in the management of hypertension and edema. A thorough understanding of its solubility characteristics in various solvents is fundamental for preclinical and pharmaceutical development. This technical guide provides a summary of the known solubility profile of this compound, detailed experimental protocols for its determination, and an overview of its mechanism of action through a signaling pathway diagram.

Core Data: this compound Solubility Profile

Quantitative solubility data for this compound in a range of common research solvents is not extensively documented in publicly available literature. However, qualitative descriptions have been reported and are summarized below. It is recommended that researchers determine the precise solubility in their specific solvent systems and experimental conditions.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility Description
Dimethylformamide (DMF)Soluble
EthanolSlightly Soluble
MethanolSlightly Soluble
AcetoneSlightly Soluble
ChloroformSlightly Soluble
Ethyl AcetateSlightly Soluble
BenzeneSlightly Soluble
Acetic AcidSlightly Soluble
WaterPractically Insoluble
Petroleum EtherPractically Insoluble

Note: "Slightly soluble" and "practically insoluble" are qualitative terms. Quantitative determination is necessary for experimental accuracy.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. These are based on established methods for determining the solubility of poorly soluble pharmaceutical compounds.

Thermodynamic Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • This compound (solid powder)

  • Selected research solvents (e.g., DMSO, ethanol, methanol, water)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A standard calibration curve of this compound in the same solvent should be prepared to accurately determine the concentration.[1][2]

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination via High-Throughput Screening (HTS) Method

This method is often used in early drug discovery to rapidly assess the apparent solubility of a compound from a concentrated stock solution.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates (filter plates and analysis plates)

  • Plate shaker

  • Plate reader (UV-Vis or nephelometer) or LC-MS/MS system

Procedure:

  • Compound Addition: Add a small volume of the this compound DMSO stock solution to the aqueous buffer in the wells of a microplate. The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.

  • Incubation: Cover the plate and shake it at room temperature for a defined period (e.g., 1.5-2 hours).

  • Filtration: If using a filter plate, filter the solution to remove any precipitate.

  • Analysis: Determine the concentration of the dissolved this compound in the filtrate using a plate reader (measuring UV absorbance at a relevant wavelength) or by LC-MS/MS.[1] A calibration curve is required for accurate quantification.

Mandatory Visualizations

Signaling Pathway of Thiazide Diuretics

This compound, as a thiazide diuretic, exerts its primary effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[3][4][5] This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.

Thiazide_Diuretic_Mechanism cluster_DCT_Cell Distal Convoluted Tubule (DCT) Cell NCC Na+/Cl- Cotransporter (NCC) Na_in_cell Intracellular Na+ NCC->Na_in_cell Na+ Cl_in_cell Intracellular Cl- NCC->Cl_in_cell Cl- NaK_ATPase Na+/K+ ATPase K_in_cell Intracellular K+ NaK_ATPase->K_in_cell 2K+ Na_out_blood Na_out_blood NaK_ATPase->Na_out_blood 3Na+ Ca_Channel Apical Ca2+ Channel (TRPV5) Ca_in_cell Intracellular Ca2+ Ca_Channel->Ca_in_cell NaCa_Exchanger Basolateral Na+/Ca2+ Exchanger (NCX1) Ca_out_blood Ca_out_blood NaCa_Exchanger->Ca_out_blood Ca2+ Na_in Na+ Na_in->NCC Cl_in Cl- Cl_in->NCC K_out K+ K_out->NaK_ATPase Ca_in Ca2+ Ca_in->Ca_Channel This compound This compound This compound->NCC Inhibits Na_in_cell->NaK_ATPase Blood_K K+ K_in_cell->Blood_K Ca_in_cell->NaCa_Exchanger Na_out_blood->NaCa_Exchanger 3Na+ Blood_Na Na+ Na_out_blood->Blood_Na Blood_Ca Ca2+ Ca_out_blood->Blood_Ca Lumen_Na Na+ Lumen_Na->Na_in Lumen_Cl Cl- Lumen_Cl->Cl_in Lumen_Ca Ca2+ Lumen_Ca->Ca_in

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is outlined below. This workflow ensures a systematic approach from sample preparation to data analysis.

Solubility_Workflow start Start: Obtain Solid this compound prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate Sample (e.g., 24-48h shaking at constant T) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate filtrate Filter Supernatant (0.22 µm syringe filter) separate->filtrate analyze Analyze Filtrate Concentration (Validated HPLC Method) filtrate->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for thermodynamic solubility determination of this compound.

References

An In-depth Technical Guide on the Degradation Pathways and Stability of Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

As the user-provided topic "Epitizide" did not yield specific results, and based on the phonetic similarity, this guide focuses on Hydrochlorothiazide (B1673439) , a widely studied thiazide diuretic.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and stability of hydrochlorothiazide under various stress conditions. The information presented is crucial for formulation development, stability-indicating method development, and ensuring the quality, safety, and efficacy of pharmaceutical products containing hydrochlorothiazide.

Executive Summary

Hydrochlorothiazide (HCTZ) is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and photolytic conditions.[1][2] It is generally considered stable under thermal and oxidative stress.[2] The primary degradation product identified across multiple stress conditions is 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (ACBD), which is also known as salamide.[2][3] Understanding these degradation pathways is essential for the development of robust formulations and analytical methods.

Chemical Stability and Degradation Pathways

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug molecule. For hydrochlorothiazide, these studies reveal its lability under specific conditions.

2.1. Hydrolytic Degradation

Hydrochlorothiazide undergoes hydrolysis, leading to the cleavage of the thiadiazine ring. This degradation is observed under acidic, basic, and neutral conditions.[1][2]

  • Acidic Hydrolysis: HCTZ is particularly prone to degradation in acidic media.[4][5] The primary degradation product formed is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACBD).[2]

  • Basic Hydrolysis: In alkaline conditions, HCTZ also degrades to form ACBD.[2]

  • Neutral Hydrolysis: Degradation is also observed in neutral aqueous solutions.[2]

2.2. Photolytic Degradation

Exposure to UV light leads to the degradation of hydrochlorothiazide.[4][5] Photodegradation can result in photodehalogenation and photodehydrogenation products.[6] The main photolytic degradation product is also reported to be ACBD.[1]

2.3. Oxidative and Thermal Stability

Hydrochlorothiazide is generally reported to be stable under oxidative and thermal stress conditions.[2] However, some studies have shown minor degradation under prolonged exposure to high temperatures and humidity.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies of hydrochlorothiazide.

Table 1: Summary of Hydrochlorothiazide Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperature% DegradationDegradation Products IdentifiedReference
Acid Hydrolysis 1 M HCl300 minNot specified52.29%Not specified[4]
0.1 N HCl4 hours60°CSignificantNot specified[7]
1 N HCl6 hours96-98°CSignificantNot specified[8]
Base Hydrolysis 1 M NaOH300 minNot specified37.97%Not specified[4]
0.1 N NaOH4 hours60°CSignificantNot specified
Neutral Hydrolysis WaterNot specifiedNot specifiedDegradedACBD, 6-chloro-2-oxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[2]
Oxidative 3% H₂O₂Not specifiedNot specifiedStable-[2]
Photolytic UV/Vis light1 ICH doseNot specified16.71%Not specified[4]
UV light48 hoursNot specified13.48%Not specified[7]
Thermal Dry Heat2 days60°CNot specifiedNot specified
Solid State2 months70°C / 80% RH12.83%Not specified[4]

Note: "Significant" indicates that degradation was observed, but a specific percentage was not provided in the cited source.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability studies. Below are typical experimental protocols for forced degradation of hydrochlorothiazide.

4.1. General Sample Preparation

A stock solution of hydrochlorothiazide (e.g., 1 mg/mL) is typically prepared in a suitable solvent like methanol (B129727).

4.2. Acid-Induced Degradation

  • Dissolve 50 mg of hydrochlorothiazide in 20 mL of methanol.

  • Add 5 mL of 1 N Hydrochloric acid (HCl).

  • Reflux the solution for 6 hours at 96-98°C on a boiling water bath.

  • After cooling to room temperature, neutralize the acid with 1 N NaOH.

  • Complete the volume up to 50 mL with methanol to obtain a final concentration of 1.0 mg/mL.[8]

4.3. Base-Induced Degradation

  • Dissolve 50 mg of hydrochlorothiazide in 20 mL of methanol.

  • Add 5 mL of 1 N Sodium Hydroxide (NaOH).

  • Reflux the solution for 6 hours at 96-98°C on a boiling water bath.

  • After cooling to room temperature, neutralize the base with 1 N HCl.

  • Complete the volume up to 50 mL with methanol.

4.4. Hydrogen Peroxide-Induced Degradation

  • Dissolve 50 mg of hydrochlorothiazide in methanol.

  • Add 3% v/v solution of hydrogen peroxide.

  • Store the solution under ambient conditions for a specified period (e.g., 24 hours).

4.5. Thermal Degradation

  • Place the solid drug substance in a petri dish (1mm thickness).

  • Expose to dry heat in an oven at a specified temperature (e.g., 60°C) for a defined duration (e.g., 2 days).

4.6. Photostability Degradation

  • Expose the solid drug substance in a petri dish (1mm thickness) to UV light in a photostability chamber.

  • Monitor at different time intervals (e.g., 24 and 48 hours).[7]

4.7. Analytical Method for Stability Indication

A stability-indicating HPLC method is essential to separate and quantify hydrochlorothiazide from its degradation products.

  • Column: Reversed-phase C18 column.[8]

  • Mobile Phase: A mixture of methanol and a buffer (e.g., pH 3.2) in a ratio of 60:40 v/v is commonly used.[8]

  • Flow Rate: 1 mL/min.[8]

  • Detection Wavelength: 270 nm.[8]

  • Injection Volume: 20 µL.[8]

Visualizations

5.1. Degradation Pathway of Hydrochlorothiazide

G HCTZ Hydrochlorothiazide ACBD 4-amino-6-chloro-1,3- benzenedisulfonamide (ACBD) HCTZ->ACBD  Hydrolysis (Acidic, Basic, Neutral)  Photolysis Other Other Minor Degradation Products HCTZ->Other  Photolysis

Caption: Primary degradation pathway of Hydrochlorothiazide.

5.2. Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Drug Hydrochlorothiazide (Drug Substance/Product) Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photolytic

Caption: Workflow for forced degradation and analysis.

Conclusion

The stability of hydrochlorothiazide is well-documented, with hydrolytic and photolytic pathways being the primary routes of degradation. The main degradation product is consistently identified as 4-amino-6-chloro-1,3-benzenedisulfonamide. This in-depth understanding is critical for pharmaceutical scientists to develop stable formulations, establish appropriate storage conditions and shelf-life, and implement robust analytical methods for quality control.

References

Investigating the Diuretic Effect of Epitizide at a Molecular Level: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitizide is a thiazide-type diuretic employed in the management of hypertension and edema. Its therapeutic effect is primarily achieved by promoting the excretion of sodium and water from the kidneys. At the molecular level, this compound targets the sodium-chloride cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) of the nephron. By inhibiting NCC, this compound blocks the reabsorption of sodium and chloride ions, leading to increased natriuresis and diuresis. The activity of NCC is intricately regulated by the WNK-SPAK/OSR1 signaling pathway, which controls the phosphorylation state of the cotransporter. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diuretic effect of this compound, details key experimental protocols for its investigation, and presents available quantitative data for related thiazide diuretics to serve as a reference in the absence of specific data for this compound.

Molecular Mechanism of Action

This compound, as a member of the thiazide diuretic class, exerts its primary effect through the competitive inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule.[1][2]

The Sodium-Chloride Cotransporter (NCC)

The NCC is a membrane protein responsible for reabsorbing approximately 5-10% of the filtered sodium load from the renal tubules.[3] It functions as an electroneutral transporter, moving one sodium ion and one chloride ion together from the tubular lumen into the epithelial cells of the DCT. This process is a critical component of the body's mechanism for sodium homeostasis and blood pressure regulation.

Inhibition of NCC by this compound

Structural and functional studies of thiazide diuretics have revealed that they bind to a specific site on the NCC protein, which overlaps with the chloride binding site.[4] This binding event is thought to lock the transporter in a conformation that prevents its normal transport cycle, thereby inhibiting the reabsorption of sodium and chloride ions.[4] The subsequent increase in the luminal concentration of these ions leads to an osmotic increase in water excretion, resulting in the diuretic effect.

The WNK-SPAK/OSR1 Regulatory Pathway

The activity of the NCC is not static but is dynamically regulated by a complex signaling cascade involving a family of "With-No-Lysine" (WNK) kinases and their downstream targets, the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[5][6][7]

Under conditions of low intracellular chloride, WNK kinases become activated and, in turn, phosphorylate and activate SPAK and OSR1.[6] Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues on the N-terminal domain of NCC.[7] This phosphorylation event is a key step in increasing the number of active NCC transporters at the apical membrane, thereby enhancing sodium and chloride reabsorption.[8]

Quantitative Data

Table 1: Comparative IC50 Values of Thiazide Diuretics for the NCC Transporter

DiureticIC50 (µM)SpeciesReference
Polythiazide0.3Rat[9]
MetolazoneValue not directly reported--
BendroflumethiazideValue not directly reported--
TrichlormethiazideValue not directly reported--
Chlorthalidone (B1668885)Value not directly reported--
Indapamide (B195227)Value not directly reported--
Hydrochlorothiazide (B1673439)Value not directly reported--

Note: While a potency profile is established (Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone), specific IC50 values for many of these compounds from a single comparative study are not available. The IC50 for Polythiazide is provided as a benchmark.[9]

Table 2: Comparative Diuretic Potency of Thiazide and Thiazide-Like Diuretics

DiureticRelative Potency (Compared to Hydrochlorothiazide)
ChlorthalidoneMore potent
IndapamideMore potent
MetolazoneMore potent
BendroflumethiazideMore potent

Note: Thiazide-like diuretics such as chlorthalidone and indapamide are generally considered to be more potent than thiazide-type diuretics like hydrochlorothiazide in terms of blood pressure reduction.[10][11]

Experimental Protocols

Investigating the diuretic effect of this compound at a molecular level requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays for NCC Inhibition

These assays are crucial for determining the direct inhibitory effect of this compound on the NCC transporter.

  • Objective: To quantify the inhibition of NCC-mediated ion transport by this compound.

  • Methodology:

    • Cell Culture: Utilize a cell line that does not endogenously express NCC, such as HEK293 or MDCK cells, and stably or transiently transfect them with a plasmid encoding the human NCC (SLC12A3).

    • Radioactive Ion Uptake:

      • Pre-incubate the NCC-expressing cells with varying concentrations of this compound.

      • Initiate ion uptake by adding a buffer containing a radioactive isotope, typically 22Na+ or 86Rb+ (as a potassium tracer that can be transported by NCC).

      • After a defined incubation period, rapidly wash the cells with ice-cold buffer to stop the uptake.

      • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

      • Normalize the radioactivity to the protein concentration of each sample.

    • Fluorescence-Based Ion Flux:

      • Co-express NCC with a halide-sensitive yellow fluorescent protein (YFP) in a suitable cell line.

      • Measure the baseline fluorescence of the cells in a low-chloride buffer.

      • Initiate ion influx by adding a chloride-containing buffer in the presence of varying concentrations of this compound.

      • The influx of chloride quenches the YFP fluorescence, and the rate of quenching is proportional to the NCC activity.[5]

  • Data Analysis: Plot the percentage of NCC inhibition against the logarithm of the this compound concentration to determine the IC50 value.

  • Objective: To assess the effect of this compound on the phosphorylation state of NCC.

  • Methodology:

    • Cell Culture and Treatment: Culture NCC-expressing cells and treat them with this compound. To stimulate NCC phosphorylation, cells can be exposed to a hypotonic low-chloride medium, which activates the WNK-SPAK/OSR1 pathway.[8]

    • Protein Extraction and Western Blotting:

      • Lyse the cells and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a nitrocellulose or PVDF membrane.

      • Probe the membrane with primary antibodies specific for phosphorylated NCC (at key residues such as Threonine 53, Threonine 58, and Serine 71) and total NCC.[8]

      • Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).

      • Visualize and quantify the bands using a suitable imaging system.

  • Data Analysis: Determine the ratio of phosphorylated NCC to total NCC to assess changes in the phosphorylation status in response to this compound treatment.

In Vivo Models for Diuretic and Antihypertensive Effects

Animal models are essential for evaluating the physiological effects of this compound.

  • Objective: To determine the diuretic and natriuretic efficacy of this compound.

  • Animals: Normotensive rats (e.g., Wistar or Sprague-Dawley) are commonly used.

  • Methodology:

    • Acclimatization: House the animals in metabolic cages for several days to allow for adaptation.

    • Hydration: Administer a saline load to ensure a consistent baseline urine flow.

    • Drug Administration: Administer this compound orally or via intraperitoneal injection at various doses. A vehicle control group should be included.

    • Urine Collection: Collect urine at specific time intervals (e.g., 0-4h, 4-8h, 8-24h) after drug administration.

    • Analysis: Measure the total urine volume and the concentrations of sodium, potassium, and chloride in the urine samples using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total urine output and electrolyte excretion for each dose group and compare them to the vehicle control.

  • Objective: To evaluate the blood pressure-lowering effect of this compound.

  • Animals: Spontaneously Hypertensive Rats (SHR) are a widely used model for essential hypertension.

  • Methodology:

    • Baseline Blood Pressure: Measure the baseline systolic and diastolic blood pressure of the SHR using a non-invasive tail-cuff method or telemetry.

    • Drug Administration: Administer this compound daily for a specified period (e.g., 2-4 weeks).

    • Blood Pressure Monitoring: Monitor blood pressure at regular intervals throughout the study.

  • Data Analysis: Compare the changes in blood pressure from baseline in the this compound-treated groups to the vehicle-treated control group.

Visualizations

Signaling Pathway

Epitizide_Mechanism cluster_0 Distal Convoluted Tubule Cell Lumen Tubular Lumen Na_in Na+ Blood Bloodstream NCC NCC (SLC12A3) NCC_p Phosphorylated NCC (Active) NCC->NCC_p Na_in->NCC Cl_in Cl- Cl_in->NCC This compound This compound This compound->NCC Inhibits WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 SPAK_OSR1->NCC Phosphorylates Na_out Na+ NCC_p->Na_out Increased Excretion Cl_out Cl- NCC_p->Cl_out Water_out H2O Na_out->Water_out

Caption: Molecular mechanism of this compound action.

Experimental Workflow: In Vitro NCC Inhibition Assay

InVitro_Workflow start Start cell_culture Culture NCC-expressing cells (e.g., HEK293) start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of this compound cell_culture->pre_incubation ion_uptake Initiate ion uptake with radioactive tracer (e.g., 22Na+) pre_incubation->ion_uptake wash Wash cells to terminate uptake ion_uptake->wash lysis Lyse cells wash->lysis measurement Measure intracellular radioactivity lysis->measurement analysis Calculate % inhibition and determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for in vitro NCC inhibition assay.

Experimental Workflow: In Vivo Diuretic Effect Study

InVivo_Workflow start Start acclimatization Acclimatize normotensive rats in metabolic cages start->acclimatization hydration Administer saline load acclimatization->hydration drug_admin Administer this compound (or vehicle) hydration->drug_admin urine_collection Collect urine over 24 hours drug_admin->urine_collection analysis Measure urine volume and electrolyte concentrations urine_collection->analysis data_analysis Compare diuretic and natriuretic effects analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo diuretic effect study.

Conclusion

This compound exerts its diuretic effect through the targeted inhibition of the sodium-chloride cotransporter in the distal convoluted tubule. This action is modulated by the intricate WNK-SPAK/OSR1 signaling pathway that governs NCC phosphorylation and activity. While specific quantitative data for this compound's interaction with NCC remains to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for its comprehensive investigation. Further research focusing on the direct quantification of this compound's binding affinity, inhibitory potency, and its precise effects on the NCC regulatory cascade will be invaluable for a more complete understanding of its molecular pharmacology and for the development of future diuretic therapies.

References

Epitizide: An In-Depth Review of Publicly Available Off-Target Screening Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require comprehensive data on the potential off-target effects of pharmaceutical compounds. This technical guide addresses the publicly available information regarding the off-target effects of Epitizide, a thiazide diuretic, based on preliminary screening data.

Following a comprehensive review of publicly accessible scientific literature and safety profiles, it has been determined that specific quantitative data on the off-target effects of this compound from preliminary screenings are not available. Searches for off-target binding profiles, such as those from kinase inhibitor panels, G-protein-coupled receptor (GPCR) screening panels, and other safety pharmacology assays, did not yield specific results for this compound.

While the primary mechanism of action for thiazide diuretics, including this compound, is well-established as the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, information regarding its interactions with other unintended molecular targets is not detailed in the public domain.

In the absence of specific data for this compound, this guide provides a general overview of the standard methodologies and conceptual frameworks used in early-stage drug development to assess off-target effects. This information is intended to offer a contextual understanding of the types of studies that are typically conducted.

General Methodologies for Off-Target Screening

In preclinical drug development, a variety of in vitro screening assays are employed to identify potential off-target interactions. These screens are crucial for predicting potential adverse drug reactions and understanding the broader pharmacological profile of a compound.

1. Kinase Profiling: Compounds are often screened against a panel of hundreds of kinases to determine their selectivity. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a given concentration.

2. GPCR Screening: A wide array of assays are used to assess a compound's activity at various GPCRs. These can include radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist or antagonist activity.

3. Ion Channel Screening: Patch-clamp electrophysiology or fluorescence-based assays are used to evaluate the effect of a compound on the function of various ion channels, with a particular focus on the hERG channel due to its association with cardiac arrhythmias.

4. Safety Pharmacology Panels: These panels typically include a battery of in vitro assays against a broad range of targets known to be associated with adverse effects.

Visualization of a Generic Experimental Workflow

The following diagram illustrates a generalized workflow for conducting an in vitro off-target screening campaign.

G cluster_0 Phase 1: Assay Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Reporting Compound\nPreparation Compound Preparation Assay Plate\nPreparation Assay Plate Preparation Compound\nPreparation->Assay Plate\nPreparation High-Throughput\nScreening High-Throughput Screening Assay Plate\nPreparation->High-Throughput\nScreening Target\nPreparation Target Preparation Target\nPreparation->Assay Plate\nPreparation Data Acquisition Data Acquisition High-Throughput\nScreening->Data Acquisition Hit Identification Hit Identification Data Acquisition->Hit Identification Dose-Response\nAnalysis Dose-Response Analysis Hit Identification->Dose-Response\nAnalysis Report\nGeneration Report Generation Dose-Response\nAnalysis->Report\nGeneration

A generalized workflow for in vitro off-target screening.

Conclusion

The absence of publicly available, specific off-target screening data for this compound limits a detailed discussion of its secondary pharmacology. For researchers and drug development professionals, this highlights the importance of either conducting such screens or accessing proprietary databases where such information might exist. The general principles and methodologies outlined above provide a framework for understanding the processes involved in characterizing the off-target profile of a pharmaceutical compound.

Methodological & Application

Application Notes and Protocols for Testing Epitizide Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide is a thiazide diuretic medication used in the management of hypertension and edema.[1] Like other thiazide diuretics, its primary mechanism of action is to increase the excretion of sodium and water by the kidneys, thereby reducing extracellular fluid volume and blood pressure.[2] These application notes provide detailed protocols for evaluating the diuretic and antihypertensive efficacy of this compound in appropriate animal models. The protocols are designed to yield robust and reproducible data for preclinical assessment.

Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter (NCC)

This compound exerts its diuretic and antihypertensive effects by targeting the Na+/Cl- cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter (SLC12A3), located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[2][3][4]

Under normal physiological conditions, the NCC reabsorbs approximately 5-10% of the filtered sodium and chloride from the tubular fluid back into the blood.[3] this compound competitively inhibits the chloride-binding site on the NCC, preventing the reabsorption of these ions.[5] The resulting increase in the luminal concentration of sodium and chloride leads to an osmotic increase in water retention within the tubule, promoting diuresis.[5]

The activity of the NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[6][7] WNK kinases (WNK1, WNK3, and WNK4) phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and activate the NCC.[6][8] This signaling pathway is a key regulator of sodium homeostasis and blood pressure.

Signaling Pathway of NCC Regulation and this compound Action

NCC_Pathway Mechanism of Action of this compound cluster_tubule Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_blood Blood NCC NCC (Na+/Cl- Cotransporter) Na_Cl_out Na+ Cl- NCC->Na_Cl_out SPAK_OSR1 SPAK / OSR1 SPAK_OSR1->NCC Phosphorylates & Activates WNKs WNK Kinases (WNK1, WNK3, WNK4) WNKs->SPAK_OSR1 Phosphorylates & Activates This compound This compound This compound->NCC Inhibits Na_Cl_in Na+ Cl- Na_Cl_in->NCC Reabsorption

Caption: Signaling pathway of NCC regulation and this compound's inhibitory action.

Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Rodents, particularly rats, are widely used for studying diuretic and antihypertensive agents due to their physiological similarities to humans in these aspects, as well as their practical advantages in a laboratory setting.[2]

  • Normotensive Rats (e.g., Wistar, Sprague-Dawley): These strains are ideal for assessing the diuretic and saluretic (electrolyte excretion) properties of this compound in a non-hypertensive state.[2] They serve as essential controls for hypertensive models.

  • Spontaneously Hypertensive Rats (SHR): The SHR is a well-validated genetic model of essential hypertension in humans and is the preferred model for evaluating the antihypertensive efficacy of drugs like this compound.[2]

  • Angiotensin II-Induced Hypertensive Rats: This model is useful for investigating the efficacy of this compound in a form of hypertension driven by the renin-angiotensin system.[9]

Experimental Protocols

Protocol 1: Evaluation of Diuretic and Saluretic Activity in Normotensive Rats

This protocol is designed to quantify the effects of this compound on urine output and electrolyte excretion.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Positive control: Furosemide (e.g., 10 mg/kg) or Hydrochlorothiazide (e.g., 10 mg/kg)

  • Normal saline (0.9% NaCl)

  • Metabolic cages for individual housing and urine collection

  • Gavage needles

  • Graduated cylinders

  • Flame photometer or ion-selective electrodes for Na+ and K+ analysis

  • Chloride analyzer

Procedure:

  • Animal Acclimation and Preparation:

    • Acclimate rats to the metabolic cages for at least 3 days prior to the experiment to minimize stress-induced variations.[10]

    • Fast the animals for 18 hours before the experiment, with free access to water.[7]

  • Grouping and Dosing:

    • Randomly divide the rats into the following groups (n=6-8 animals per group):

      • Group 1: Vehicle control

      • Group 2: Positive control (e.g., Furosemide or Hydrochlorothiazide)

      • Group 3-5: this compound at low, medium, and high doses (e.g., 1, 3, and 10 mg/kg, p.o.). The exact doses should be determined from preliminary dose-ranging studies.

  • Experimental Workflow:

    • At time 0, administer a saline load of 25 ml/kg body weight orally to all animals to ensure a uniform state of hydration and promote urine flow.[8]

    • Immediately after the saline load, administer the vehicle, positive control, or this compound orally via gavage.

    • Place each rat in an individual metabolic cage.

  • Urine Collection and Analysis:

    • Collect urine at 1, 2, 4, 6, 8, and 24 hours post-administration.[7][11]

    • Measure the total volume of urine for each collection period.

    • Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.[12]

Data Presentation:

Summarize the quantitative data in tables as shown below.

Table 1: Cumulative Urine Excretion (ml) in Normotensive Rats

Treatment Group1 hr2 hr4 hr6 hr8 hr24 hr
Vehicle Control
Positive Control
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)

Table 2: Cumulative Electrolyte Excretion (mmol) in Normotensive Rats at 24 hours

Treatment GroupNa+K+Cl-
Vehicle Control
Positive Control
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)

Experimental Workflow for Diuretic Activity

Diuretic_Workflow Experimental Workflow for Diuretic Activity acclimation Animal Acclimation & Fasting (18h) grouping Random Grouping (Vehicle, Positive Control, this compound) acclimation->grouping saline_load Oral Saline Load (25 ml/kg) grouping->saline_load dosing Oral Administration of Test Substances saline_load->dosing metabolic_cage Placement in Metabolic Cages dosing->metabolic_cage urine_collection Urine Collection (1, 2, 4, 6, 8, 24h) metabolic_cage->urine_collection analysis Urine Volume & Electrolyte (Na+, K+, Cl-) Analysis urine_collection->analysis data_presentation Data Presentation & Statistical Analysis analysis->data_presentation

Caption: Step-by-step workflow for the diuretic and saluretic activity protocol.

Protocol 2: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol is designed to assess the blood pressure-lowering effects of this compound.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) (12-14 weeks old)

  • Normotensive Wistar-Kyoto (WKY) rats as controls

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Positive control: A clinically relevant antihypertensive drug (e.g., Hydrochlorothiazide, 10 mg/kg/day)

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system

  • Gavage needles

Procedure:

  • Animal Acclimation and Baseline Measurement:

    • Acclimate the SHR and WKY rats to the housing conditions and the blood pressure measurement procedure for at least one week to obtain stable baseline readings.

    • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days before starting the treatment.

  • Grouping and Dosing:

    • Randomly divide the SHR into the following groups (n=6-8 animals per group):

      • Group 1: SHR + Vehicle control

      • Group 2: SHR + Positive control

      • Group 3-5: SHR + this compound at low, medium, and high doses (e.g., 1, 3, and 10 mg/kg/day, p.o.)

    • Include a group of WKY rats receiving the vehicle as a normotensive control.

  • Experimental Workflow:

    • Administer the vehicle, positive control, or this compound orally once daily for a period of 4-8 weeks.

    • Measure SBP, DBP, and HR weekly, at the same time of day to minimize diurnal variations.

Data Presentation:

Summarize the quantitative data in tables as shown below.

Table 3: Effect of this compound on Systolic Blood Pressure (mmHg) in SHR

Treatment GroupBaselineWeek 1Week 2Week 4Week 6Week 8
WKY + Vehicle
SHR + Vehicle
SHR + Positive Control
SHR + this compound (Low Dose)
SHR + this compound (Mid Dose)
SHR + this compound (High Dose)

Table 4: Effect of this compound on Diastolic Blood Pressure (mmHg) and Heart Rate (bpm) in SHR at Week 8

Treatment GroupDiastolic Blood PressureHeart Rate
WKY + Vehicle
SHR + Vehicle
SHR + Positive Control
SHR + this compound (Low Dose)
SHR + this compound (Mid Dose)
SHR + this compound (High Dose)

Experimental Workflow for Antihypertensive Efficacy

Antihypertensive_Workflow Experimental Workflow for Antihypertensive Efficacy acclimation Animal Acclimation (SHR & WKY rats) baseline_bp Baseline Blood Pressure Measurement (3 days) acclimation->baseline_bp grouping Random Grouping of SHR (Vehicle, Positive Control, this compound) baseline_bp->grouping treatment Daily Oral Administration (4-8 weeks) grouping->treatment weekly_bp Weekly Blood Pressure Measurement treatment->weekly_bp weekly_bp->treatment continue for 4-8 weeks final_analysis Final Data Analysis & Statistical Comparison weekly_bp->final_analysis

References

Application Notes and Protocols for High-Throughput Screening of Epitizide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide is a thiazide-like diuretic used in the management of hypertension and edema.[1][2] Its therapeutic effect stems from the inhibition of the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the kidney.[1][3][4] By blocking NCC, this compound prevents the reabsorption of sodium and chloride ions, leading to increased water excretion and a subsequent reduction in blood volume and pressure.[1][5] The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic profiles is a key objective in cardiovascular drug discovery.

High-throughput screening (HTS) provides a robust platform for rapidly evaluating large libraries of chemical compounds to identify promising new modulators of NCC.[6] These application notes provide detailed protocols for a primary HTS assay to identify inhibitors of NCC, along with essential secondary assays for hit confirmation and cytotoxicity assessment.

Primary Molecular Target: Na+/Cl- Cotransporter (NCC/SLC12A3)

The primary molecular target for this compound and its analogs is the thiazide-sensitive Na+/Cl- cotransporter (NCC).[1][7] NCC is a member of the SLC12 family of electroneutral cation-coupled chloride transporters.[7] Its activity is tightly regulated by a signaling cascade involving the WNK (With-No-Lysine) kinases and the SPAK/OSR1 kinases, which phosphorylate and activate NCC.[3][8] Inhibition of this transporter is the established mechanism of action for thiazide diuretics.[3][9]

Signaling Pathway for NCC Regulation

The activity of the Na+/Cl- cotransporter (NCC) is principally regulated by phosphorylation. The WNK-SPAK/OSR1 signaling pathway is a key regulator of this process. Under conditions of low intracellular chloride, WNK kinases are activated, leading to the phosphorylation and activation of SPAK and OSR1 kinases. These activated kinases then directly phosphorylate conserved threonine and serine residues on the N-terminal domain of NCC, enhancing its transport activity.[8][10][11] Thiazide diuretics, like this compound, inhibit NCC activity directly.[12]

NCC_Signaling_Pathway cluster_ECF Extracellular Fluid Na_Cl_in Na+, Cl- WNK WNK Kinases SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 P NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive P NCC_active NCC-P (Active) NCC_active->Na_Cl_in Reabsorption Phosphatase Phosphatases Phosphatase->NCC_active Dephosphorylates Na_Cl_out Na+, Cl- This compound This compound Analogs This compound->NCC_active Inhibition HTS_Workflow Compound_Library Compound Library (this compound Analogs) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Cutoff) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Actives Inactives Inactive Compounds Hit_Identification->Inactives Inactives Potency_Confirmation Potency Confirmation (IC50 < Threshold) Dose_Response->Potency_Confirmation Secondary_Assays Secondary Assays Potency_Confirmation->Secondary_Assays Potent Hits Less_Potent Discard Potency_Confirmation->Less_Potent Less Potent Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Secondary_Assays->Cytotoxicity Validated_Hits Validated Hits Cytotoxicity->Validated_Hits Non-Toxic Toxic Discard (Toxic) Cytotoxicity->Toxic Toxic Assay_Principle cluster_workflow Assay Steps cluster_mechanism Mechanism of Detection Step1 1. Plate Cells (HEK293-NCC-YFP) Step2 2. Add Compounds (this compound Analogs) Step1->Step2 Step3 3. Pre-incubate in Cl--free buffer Step2->Step3 Step4 4. Stimulate with Cl- & Read Fluorescence Step3->Step4 No_Inhibitor No Inhibitor NCC Active Cl- Influx YFP Quenched (Low Fluorescence) Step4->No_Inhibitor With_Inhibitor With Inhibitor NCC Blocked No Cl- Influx YFP Bright (High Fluorescence) Step4->With_Inhibitor Cl1 Cl- NCC1 NCC Cl1->NCC1 Cl2 Cl- Cl3 Cl- YFP1 YFP YFP2 YFP NCC1->YFP1 Quench NCC2 NCC Inhibitor Inhibitor Inhibitor->NCC2

References

Application Notes and Protocols for Radiolabeled Epitizide in Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide is a thiazide diuretic used in the management of hypertension and edema. Like other thiazide diuretics, its primary site of action is the distal convoluted tubule of the nephron. To reach its target, this compound must first be secreted into the tubular lumen by renal proximal tubule cells. This process is mediated by specific drug transporters, primarily the Organic Anion Transporters (OATs). Understanding the interaction of this compound with these transporters is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and renal clearance.

Radiolabeled this compound (e.g., with Tritium (B154650) [³H] or Carbon-14 [¹⁴C]) serves as an invaluable tool for in vitro and in vivo transport studies. The use of a radiolabel allows for sensitive and quantitative measurement of this compound transport kinetics, enabling the determination of key parameters such as transporter affinity (Kₘ) and maximum transport velocity (Vₘₐₓ). These application notes provide detailed protocols for utilizing radiolabeled this compound to investigate its interaction with the key renal transporters, OAT1 and OAT3.

Key Transporters in this compound Renal Secretion

The renal secretion of thiazide diuretics is a critical step for their delivery to the site of action.[1] This process involves uptake from the blood into the renal proximal tubule cells across the basolateral membrane, followed by efflux from the cells into the tubular lumen across the apical membrane. The primary transporters responsible for the basolateral uptake of thiazide diuretics are the Organic Anion Transporter 1 (OAT1; SLC22A6) and Organic Anion Transporter 3 (OAT3; SLC22A8).[2][3][4]

Diagram of Proposed Renal Transport Pathway for this compound

G cluster_0 Renal Proximal Tubule Cell Basolateral Membrane Basolateral Membrane Apical Membrane Apical Membrane OAT1_OAT3 OAT1 / OAT3 This compound Uptake Epitizide_Cell This compound Efflux_Transporter Efflux Transporter (e.g., MRP4, BCRP) This compound Efflux Epitizide_Urine This compound Efflux_Transporter->Epitizide_Urine Blood Blood (Peritubular Capillary) Urine Urine (Tubular Lumen) Epitizide_Blood This compound Epitizide_Blood->OAT1_OAT3:f0 Basolateral Uptake Epitizide_Cell->Efflux_Transporter:f0 Apical Efflux

Caption: Proposed mechanism of this compound transport in the renal proximal tubule.

Data Presentation: Transport Kinetics of a Representative Thiazide Diuretic

Table 1: Transport Kinetics of Hydrochlorothiazide (B1673439) (HCTZ)

TransporterKₘ (µM)Vₘₐₓ or kcatReference
hOAT1112 ± 82.48 s⁻¹ (kcat)
hOAT3134 ± 130.79 s⁻¹ (kcat)

Table 2: Inhibition of OATs by Hydrochlorothiazide (HCTZ)

TransporterProbe SubstrateIC₅₀ (µM)Reference
hOAT1p-aminohippurate (PAH)126 ± 13.7
hOAT3Estrone-3-sulfate (ES)213 ± 21.5

Table 3: Inhibition of HCTZ Transport by Known OAT Inhibitors

InhibitorTransporterIC₅₀ (µM)Reference
ProbenecidhOAT12.3
ProbenecidhOAT39.0
ValsartanhOAT13.2
ValsartanhOAT34.8

Experimental Protocols

Protocol 1: Synthesis of Radiolabeled this compound

The synthesis of radiolabeled compounds is a specialized process that should be conducted by trained radiochemists in a licensed facility. Tritium (³H) and Carbon-14 (¹⁴C) are common isotopes used for labeling drug molecules. Given the structure of this compound, a potential strategy for tritiation could involve catalytic tritium exchange on an aromatic ring or reduction of a suitable precursor with tritium gas. For ¹⁴C labeling, a synthetic route would need to be devised to incorporate a ¹⁴C-labeled precursor at a metabolically stable position.

General Workflow for Radiolabeling Synthesis

G Start Select Labeling Position (Metabolically Stable) Precursor Synthesize Unlabeled Precursor Start->Precursor Radiolabeling Introduce Radiolabel ([³H] or [¹⁴C]) Precursor->Radiolabeling Purification Purify Radiolabeled This compound (e.g., HPLC) Radiolabeling->Purification Analysis Characterize Product (Purity, Specific Activity) Purification->Analysis

Caption: General workflow for the synthesis of radiolabeled this compound.

Protocol 2: In Vitro Transport Assay Using Stably Transfected HEK293 Cells

This protocol describes a method to determine if radiolabeled this compound is a substrate of hOAT1 and hOAT3, and to characterize the kinetics of this transport. The protocol is adapted from studies on HCTZ.

Materials:

  • HEK293 cells stably transfected with hOAT1, hOAT3, or an empty vector (mock-transfected).

  • Radiolabeled this compound (e.g., [³H]this compound) of known specific activity.

  • Krebs-Ringer-Henseleit (KRH) buffer (pH 7.4).

  • Poly-D-lysine coated 24-well plates.

  • Scintillation fluid and a liquid scintillation counter.

  • Probenecid (OAT inhibitor).

Procedure:

  • Cell Seeding:

    • Seed the hOAT1-, hOAT3-, and mock-transfected HEK293 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C in a 5% CO₂ atmosphere for 24-48 hours.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed KRH buffer.

    • Pre-incubate the cells in KRH buffer for 10 minutes at 37°C.

    • To initiate the uptake, aspirate the buffer and add KRH buffer containing a known concentration of radiolabeled this compound. For kinetic studies, use a range of concentrations (e.g., 1 µM to 500 µM).

    • Incubate for a predetermined time (e.g., 5 minutes, within the linear range of uptake) at 37°C.

    • To terminate the uptake, rapidly aspirate the substrate solution and wash the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubating for 30 minutes.

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in OAT-expressing cells.

    • For kinetic analysis, plot the uptake rate (pmol/mg protein/min) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.

Inhibition Assay: To determine if this compound inhibits OAT1 and OAT3, perform an uptake assay using a known radiolabeled OAT substrate (e.g., [³H]PAH for OAT1 or [³H]ES for OAT3) in the presence of increasing concentrations of non-labeled this compound. Calculate the IC₅₀ value from the resulting inhibition curve.

Workflow for HEK293 Cell-Based Transport Assay

G Seed Seed HEK293-OAT1/3 and Mock Cells Wash_Preincubate Wash and Pre-incubate Cells Seed->Wash_Preincubate Add_Substrate Add Radiolabeled this compound (± Inhibitors) Wash_Preincubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Wash Terminate Uptake and Wash Incubate->Terminate_Wash Lyse Lyse Cells Terminate_Wash->Lyse Quantify Quantify Radioactivity and Protein Lyse->Quantify Analyze Analyze Data (Km, Vmax, IC50) Quantify->Analyze

Caption: Workflow for the in vitro transport assay using HEK293 cells.

Protocol 3: Xenopus Oocyte Expression System for Transport Studies

The Xenopus oocyte expression system is a robust method for characterizing transporter function. Oocytes are injected with cRNA encoding the transporter of interest and transport activity is measured by the uptake of a radiolabeled substrate.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for hOAT1, hOAT3, or water (for control).

  • Microinjection apparatus.

  • Modified Barth's Saline (MBS).

  • Radiolabeled this compound.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject each oocyte with approximately 50 ng of cRNA for hOAT1 or hOAT3, or with an equivalent volume of water for control oocytes.

    • Incubate the injected oocytes in MBS at 18°C for 3-5 days to allow for transporter expression.

  • Uptake Assay:

    • On the day of the experiment, select healthy oocytes and wash them with MBS.

    • Place individual oocytes or small groups into wells containing MBS with a known concentration of radiolabeled this compound.

    • Incubate for a specific time (e.g., 30-60 minutes) at room temperature.

    • Terminate the uptake by washing the oocytes multiple times with ice-cold MBS.

  • Quantification:

    • Place individual oocytes into scintillation vials.

    • Lyse the oocytes (e.g., with 10% SDS).

    • Add scintillation fluid and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the average uptake in water-injected oocytes from the uptake in cRNA-injected oocytes.

    • Perform kinetic and inhibition studies as described for the HEK293 cell-based assay.

Workflow for Xenopus Oocyte-Based Transport Assay

G Prepare_Oocytes Prepare Xenopus Oocytes Inject_cRNA Inject cRNA (OAT1/3) or Water Prepare_Oocytes->Inject_cRNA Incubate_Expression Incubate for Transporter Expression Inject_cRNA->Incubate_Expression Uptake_Assay Perform Uptake Assay with Radiolabeled this compound Incubate_Expression->Uptake_Assay Wash_Lyse Wash and Lyse Oocytes Uptake_Assay->Wash_Lyse Quantify Quantify Radioactivity Wash_Lyse->Quantify Analyze Analyze Data Quantify->Analyze

Caption: Workflow for the Xenopus oocyte-based transport assay.

Conclusion

The use of radiolabeled this compound in conjunction with appropriate in vitro transport systems is a powerful approach to elucidate the molecular mechanisms governing its renal handling. The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the interaction of this compound with key renal transporters, OAT1 and OAT3. Such studies are essential for a thorough understanding of the drug's pharmacokinetics and for the early identification of potential drug-drug interactions, thereby contributing to the safer and more effective use of this important diuretic.

References

Application Notes and Protocols for Studying Epitizide's Cellular Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide is a thiazide diuretic primarily used in the management of hypertension and edema.[1] Like other thiazide diuretics, its principal mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[2][3][4] Beyond its well-established renal effects, emerging evidence suggests that thiazide diuretics exert direct cellular effects on other tissues, including bone and vascular smooth muscle.[5][6][7] These findings open new avenues for investigating the broader therapeutic potential and cellular mechanisms of this compound.

This document provides detailed application notes and experimental protocols for studying the cellular effects of this compound using in vitro cell culture models. The methodologies described herein are designed to enable researchers to investigate this compound's impact on cell viability, apoptosis, and key signaling pathways in relevant cell types.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for elucidating the specific cellular effects of this compound. Based on the known targets and effects of thiazide diuretics, the following cell lines are recommended:

  • Osteoblast-like Cells (e.g., MG-63, primary fetal rat calvarial cells): Thiazide diuretics have been shown to directly stimulate osteoblast differentiation and bone mineralization.[5] The human osteoblast-like cell line MG-63 is a suitable model to investigate the anabolic effects of this compound on bone formation.[5][8]

  • Vascular Smooth Muscle Cells (VSMCs): The vasodilatory effects of thiazides are thought to contribute to their antihypertensive action.[6] Primary or immortalized vascular smooth muscle cells can be used to study the direct effects of this compound on vascular tone, potentially through pathways like the Rho-Rho kinase pathway.[7][9]

  • Distal Convoluted Tubule Epithelial Cells (e.g., immortalized mouse DCT cells): To study the primary diuretic mechanism of this compound, cell lines derived from the distal convoluted tubule are the most relevant models. These cells can be used to investigate the inhibition of the Na+/Cl- cotransporter and subsequent changes in ion transport.[10]

  • Cancer Cell Lines: Some studies have suggested a potential link between long-term thiazide use and an increased risk of certain skin cancers.[11][12][13] Therefore, keratinocyte cell lines (e.g., HaCaT) or melanoma cell lines could be utilized to investigate the potential phototoxic or carcinogenic effects of this compound, particularly in combination with UV radiation.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
MG-630 (Control)24100
124
1024
10024
VSMC0 (Control)48100
148
1048
10048

Table 2: Effect of this compound on Apoptosis (Annexin V-FITC/PI Assay)

Cell LineThis compound Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MG-630 (Control)
10
100
VSMC0 (Control)
10
100

Table 3: Effect of this compound on Protein Expression/Phosphorylation (Western Blot)

Cell LineTreatmentProteinRelative Expression (Normalized to Loading Control)
MG-63ControlRunx2
This compound (10 µM)Runx2
VSMCControlp-MYPT1/MYPT1
This compound (10 µM)p-MYPT1/MYPT1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][14][15][16][17]

Materials:

  • Selected cell line (e.g., MG-63, VSMC)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1]

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • After the incubation, add 100 µL of solubilization solution to each well.[15]

  • Mix gently by pipetting up and down to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18][19][20][21]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Components

This protocol is used to detect changes in the expression and phosphorylation status of specific proteins involved in signaling pathways.[22][23][24][25]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Runx2, anti-p-MYPT1, anti-MYPT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence detection system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

Experimental Workflow for Assessing this compound's Cellular Effects

G cluster_setup Cell Culture Setup cluster_assays Cellular Assays cluster_analysis Data Analysis cluster_interpretation Interpretation cell_culture Seed Cells (e.g., MG-63, VSMC) treatment Treat with this compound (various concentrations and times) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western data_viability Quantify % Viability viability->data_viability data_apoptosis Quantify Apoptotic vs. Viable Cells apoptosis->data_apoptosis data_western Quantify Protein Expression/ Phosphorylation western->data_western interpretation Elucidate Cellular Effects of this compound data_viability->interpretation data_apoptosis->interpretation data_western->interpretation

Caption: Workflow for in vitro evaluation of this compound's cellular effects.

Postulated Signaling Pathway of Thiazide Diuretics in Vascular Smooth Muscle Cells

G cluster_cell Vascular Smooth Muscle Cell This compound This compound BKCa Large Conductance Ca2+-activated K+ Channel (BKCa) This compound->BKCa Opens RhoA RhoA This compound->RhoA Inhibits Hyperpolarization Membrane Hyperpolarization BKCa->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_influx Decreased Intracellular Ca2+ VGCC->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Rho_Kinase Rho Kinase RhoA->Rho_Kinase MLCP Myosin Light Chain Phosphatase (MLCP) Rho_Kinase->MLCP Inhibits Contraction Inhibition of Contraction Rho_Kinase->Contraction Inhibits MLCP, Promoting Contraction MLCP->Contraction Promotes G cluster_cell Osteoblast This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibits Ion_change Altered Intracellular Ion Concentration NCC->Ion_change Signaling_cascade Intracellular Signaling Cascade Ion_change->Signaling_cascade Runx2 Runx2 Expression Signaling_cascade->Runx2 Osteopontin Osteopontin Expression Signaling_cascade->Osteopontin Differentiation Osteoblast Differentiation Runx2->Differentiation Osteopontin->Differentiation Mineralization Mineralized Nodule Formation Differentiation->Mineralization

References

Application Note: Quantitative Analysis of Epitizide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epitizide is a thiazide diuretic used in the management of hypertension and edema. Accurate and sensitive quantification of this compound in human plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is critical for method development.

PropertyValueSource
Chemical FormulaC10H11ClF3N3O4S3[1][2]
Molar Mass425.86 g/mol [1]
Chemical Structure6-Chloro-3,4-dihydro-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[2]

Caption: Key physicochemical properties of this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Hydrochlorothiazide-d2 (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Standard and Quality Control Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of this compound (1 mg/mL) and the Internal Standard (IS) (1 mg/mL) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

3. Sample Preparation Protocol

The protein precipitation method is employed for its simplicity and high-throughput capability.

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.

  • Add 20 µL of the IS working solution (e.g., 100 ng/mL Hydrochlorothiazide-d2) to each tube, except for blank samples.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

The following parameters are based on typical methods for structurally similar thiazide diuretics and may require optimization.[3][4][5]

Liquid Chromatography

ParameterCondition
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnWaters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient ElutionSee Table below

Gradient Elution Program

Time (min)%A%B
0.00955
0.50955
2.50595
3.50595
3.60955
5.00955

Mass Spectrometry

ParameterCondition
Mass SpectrometerSCIEX Triple Quad 5500 or equivalent
Ionization SourceElectrospray Ionization (ESI)
PolarityNegative
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature500°C
IonSpray Voltage-4500 V
Dwell Time100 ms

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed based on the structure of this compound and fragmentation patterns of similar thiazide diuretics.[4][5][6]

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)
This compound424.9[Proposed: 326.9]-60 V-35 V
Hydrochlorothiazide-d2 (IS)297.9206.0-55 V-30 V

Method Validation Summary

The method was validated according to the US FDA guidelines for bioanalytical method validation.

Linearity and Range

AnalyteRange
This compound0.5 - 500 ng/mL>0.995

Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤1585-115≤1585-115
Low QC1.5≤1090-110≤1090-110
Mid QC75≤1090-110≤1090-110
High QC400≤1090-110≤1090-110

Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1.5~85<15
High QC400~88<15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (300 µL Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method_development Method Development cluster_validation Method Validation cluster_application Application physicochem This compound Properties (Structure, MW) ms_params MS/MS Parameters (ESI-, MRM) physicochem->ms_params lc_params LC Parameters (C18, Gradient) physicochem->lc_params sample_prep Sample Preparation (Protein Precipitation) physicochem->sample_prep lit_review Literature Review (Thiazide Diuretics) lit_review->ms_params lit_review->lc_params lit_review->sample_prep validation Validation per FDA Guidelines (Linearity, Accuracy, Precision, etc.) ms_params->validation lc_params->validation sample_prep->validation application Pharmacokinetic Studies validation->application

References

Application Notes and Protocols: Epitizide in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide is a thiazide diuretic that exerts its antihypertensive effects by acting on the kidneys to increase the excretion of sodium and water, thereby reducing blood volume and peripheral vascular resistance. Thiazide diuretics are a cornerstone in the management of hypertension. Understanding the application of this compound in preclinical hypertension research models is crucial for elucidating its precise mechanisms of action and evaluating its therapeutic potential.

These application notes provide a comprehensive overview of the use of this compound and related thiazide diuretics in established animal models of hypertension. Detailed protocols for key experiments are provided to guide researchers in their study design.

Note on Data: Comprehensive, publicly available quantitative dose-response data specifically for this compound in animal models of hypertension is limited. Therefore, to illustrate the expected effects, data from closely related and well-studied thiazide diuretics, namely hydrochlorothiazide (B1673439) and bendroflumethiazide, are presented as representative examples. Researchers should consider these as surrogates and establish specific dose-response curves for this compound in their chosen models.

Mechanism of Action: Thiazide Diuretics

Thiazide diuretics, including this compound, primarily act on the distal convoluted tubule (DCT) of the nephron in the kidney. Their principal mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC). This inhibition leads to a cascade of effects that ultimately lower blood pressure.

Signaling Pathway of Thiazide Diuretics in the Distal Convoluted Tubule:

Thiazide_Mechanism cluster_cell DCT Epithelial Cell Lumen_Na Na+ NCC Na+/Cl- Cotransporter (NCC) Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC Cell_Na Na+ NCC->Cell_Na Cell_Cl Cl- NCC->Cell_Cl NaK_ATPase Na+/K+ ATPase Cell_K K+ NaK_ATPase->Cell_K Interstitium_Na Na+ NaK_ATPase->Interstitium_Na ROMK ROMK K+ Channel ROMK->Lumen_Na K+ secretion This compound This compound This compound->NCC Inhibits Cell_Na->NaK_ATPase Cell_K->ROMK Interstitium_K K+ Interstitium_K->NaK_ATPase

Caption: Mechanism of this compound action on the distal convoluted tubule.

Data Presentation: Representative Effects of Thiazide Diuretics

The following tables summarize the expected dose-dependent effects of thiazide diuretics on key physiological parameters in rodent models of hypertension.

Table 1: Antihypertensive Effect of Bendroflumethiazide in Hypertensive Patients (Illustrative for Animal Models)

Dose of Bendroflumethiazide (mg/day)Change in Diastolic Blood Pressure (mmHg)
0 (Placebo)-3.5
1.25-9.8
2.5-10.8
5.0-10.1
10.0-10.8

Table 2: Effect of Hydrochlorothiazide on Urinary Volume and Electrolyte Excretion in Rats

Treatment GroupDoseUrine Volume (mL/24h)Urinary Na+ Excretion (mmol/24h)Urinary K+ Excretion (mmol/24h)
Control-10.5 ± 1.21.5 ± 0.22.1 ± 0.3
Hydrochlorothiazide10 mg/kg25.2 ± 2.54.8 ± 0.53.5 ± 0.4
Hydrochlorothiazide25 mg/kg32.8 ± 3.16.2 ± 0.64.1 ± 0.5

*p < 0.05 compared to control. Data are representative and compiled from typical findings in diuretic studies in rats.

Experimental Protocols

Protocol 1: Induction of Hypertension in Rodent Models

Several models can be utilized to induce hypertension in rodents. The choice of model depends on the specific research question.[2]

A. Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model

This model mimics low-renin, salt-sensitive hypertension.

  • Workflow for DOCA-Salt Hypertension Induction:

    DOCA_Salt_Workflow start Select Animals (e.g., Sprague-Dawley rats) uninephrectomy Unilateral Nephrectomy start->uninephrectomy recovery Allow 1-2 weeks for recovery uninephrectomy->recovery doca_implant Subcutaneous implantation of DOCA pellet (e.g., 25 mg/rat) recovery->doca_implant salt_water Provide 1% NaCl + 0.2% KCl in drinking water doca_implant->salt_water bp_monitoring Monitor blood pressure weekly salt_water->bp_monitoring hypertension Established Hypertension (Systolic BP > 160 mmHg) bp_monitoring->hypertension

    Caption: Workflow for inducing DOCA-salt hypertension in rats.

  • Methodology:

    • Anesthetize the animal (e.g., with isoflurane).

    • Perform a unilateral nephrectomy through a flank incision.

    • Allow the animal to recover for 1-2 weeks.

    • Implant a DOCA pellet (e.g., 25 mg) subcutaneously.

    • Replace drinking water with a solution of 1% NaCl and 0.2% KCl.

    • Monitor blood pressure weekly until hypertension is established (typically 3-4 weeks).

B. Spontaneously Hypertensive Rat (SHR) Model

SHRs are a genetic model of essential hypertension.

  • Methodology:

    • Obtain male SHRs at a young age (e.g., 4-6 weeks).

    • House the animals under standard conditions.

    • Monitor blood pressure weekly. Hypertension typically develops by 12-14 weeks of age.

    • Wistar-Kyoto (WKY) rats are used as normotensive controls.

Protocol 2: Evaluation of Antihypertensive Effects

A. Tail-Cuff Plethysmography for Blood Pressure Measurement

This is a non-invasive method for routine blood pressure monitoring.

  • Methodology:

    • Acclimatize the conscious rat to the restraining device and tail cuff for several days prior to measurement.

    • Warm the rat's tail to increase blood flow.

    • Place the occlusion cuff and a sensor cuff on the tail.

    • The occlusion cuff is inflated and then slowly deflated.

    • The sensor detects the return of blood flow, and systolic blood pressure is recorded.

    • Take multiple readings and average them for each animal at each time point.

B. Radiotelemetry for Continuous Blood Pressure Monitoring

This method provides continuous and more accurate blood pressure data from freely moving animals.

  • Methodology:

    • Surgically implant a telemetry transmitter with a pressure-sensing catheter into the carotid artery or abdominal aorta of the anesthetized rat.

    • Allow the animal to recover for at least one week.

    • House the animal in a cage placed on a receiver that collects the telemetry signal.

    • Record data continuously to measure systolic, diastolic, and mean arterial pressure, as well as heart rate.

Protocol 3: Assessment of Diuretic and Electrolyte Excretion Effects

  • Workflow for Diuretic and Electrolyte Excretion Study:

    Diuretic_Study_Workflow start Acclimatize rats in metabolic cages fasting Fast animals overnight (water ad libitum) start->fasting saline_load Administer oral saline load (e.g., 25 mL/kg) fasting->saline_load grouping Divide into groups: - Vehicle Control - Positive Control (e.g., Hydrochlorothiazide) - this compound (multiple doses) saline_load->grouping drug_admin Administer test compounds orally grouping->drug_admin urine_collection Collect urine at specified intervals (e.g., 0-4h, 4-8h, 8-24h) drug_admin->urine_collection measurements Measure urine volume and electrolyte concentrations (Na+, K+, Cl-) urine_collection->measurements analysis Data analysis and comparison measurements->analysis

    Caption: Workflow for assessing diuretic and electrolyte excretion.

  • Methodology:

    • House rats individually in metabolic cages that allow for the separation and collection of urine and feces.

    • Acclimatize the animals to the cages for at least 3 days.

    • Fast the animals overnight with free access to water.

    • Administer an oral saline load (e.g., 25 mL/kg) to ensure a baseline urine flow.

    • Divide the animals into treatment groups: vehicle control, positive control (e.g., hydrochlorothiazide), and multiple dose levels of this compound.

    • Administer the respective treatments orally.

    • Collect urine over specified time intervals (e.g., 0-4, 4-8, and 8-24 hours).

    • Measure the volume of urine for each collection period.

    • Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

Conclusion

This compound, as a thiazide diuretic, is a valuable tool in hypertension research. The protocols outlined above provide a framework for investigating its antihypertensive and diuretic properties in established animal models. While specific quantitative data for this compound is not widely available, the provided information on related compounds offers a strong basis for experimental design and interpretation of results. Researchers are encouraged to establish dose-response relationships for this compound within their specific experimental settings to accurately characterize its pharmacological profile.

References

Epitizide as a Tool Compound for Studying Ion Transport: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide (B130304) is a thiazide diuretic that serves as a valuable tool compound for the investigation of ion transport mechanisms, particularly those involving the sodium-chloride cotransporter (NCC). Thiazide diuretics are a class of drugs primarily used in the management of hypertension and edema.[1][2] Their mechanism of action involves the inhibition of the NCC (encoded by the SLC12A3 gene) in the distal convoluted tubule of the kidney.[1][2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis).

Due to its specific action on NCC, this compound can be employed in various experimental settings to elucidate the physiological and pathophysiological roles of this transporter, to screen for novel modulators of NCC activity, and to study the intricate signaling pathways that regulate its function.

Mechanism of Action

This compound, like other thiazide diuretics, exerts its inhibitory effect by binding to the chloride-binding site of the NCC. This binding prevents the conformational changes necessary for the translocation of sodium and chloride ions across the apical membrane of the distal convoluted tubule cells. Structural studies of the human NCC in complex with a similar thiazide diuretic, polythiazide, have revealed that the diuretic molecule physically occupies the ion translocation pathway, thereby locking the transporter in an outward-facing conformation and preventing its normal transport cycle.[1]

The activity of NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[3][4][5][6] WNK kinases phosphorylate and activate SPAK, which in turn phosphorylates and activates NCC.[4][5][7] This pathway is a key regulator of salt homeostasis and blood pressure. By inhibiting NCC, this compound effectively antagonizes the effects of this signaling pathway on renal salt reabsorption.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₁ClF₃N₃O₄S₃
Molecular Weight425.86 g/mol
CAS Number1764-85-8
Table 2: Potency Profile of Thiazide Diuretics on the Sodium-Chloride Cotransporter (NCC)
CompoundRelative Potency
Polythiazide>
Metolazone>
Bendroflumethiazide>
Trichloromethiazide>
Chlorthalidone

Signaling Pathway Diagram

NCC_Signaling_Pathway cluster_0 Regulation of NCC Activity cluster_1 Inhibition by this compound WNKs WNK Kinases SPAK SPAK/OSR1 WNKs->SPAK Phosphorylates & Activates NCC NCC (Sodium-Chloride Cotransporter) SPAK->NCC Phosphorylates & Activates Na_Cl_reabsorption Na+ & Cl- Reabsorption NCC->Na_Cl_reabsorption This compound This compound This compound->NCC Inhibits

Caption: The WNK-SPAK signaling pathway positively regulates NCC activity, which is inhibited by this compound.

Experimental Protocols

Protocol 1: In Vitro NCC Inhibition Assay using a Human Embryonic Kidney (HEK293) Cell Line

This protocol describes a fluorescence-based ion influx assay to measure the inhibitory effect of this compound on NCC activity in a stable HEK293 cell line expressing the human sodium-chloride cotransporter.

Experimental Workflow Diagram

HEK293_Assay_Workflow A 1. Seed NCC-HEK293 cells in 96-well plates B 2. Incubate overnight A->B C 3. Pre-incubate with This compound or vehicle B->C D 4. Add Cl- containing buffer with fluorescent indicator (e.g., MQAE) C->D E 5. Measure fluorescence quenching (Cl- influx) over time D->E F 6. Analyze data to determine IC50 E->F

Caption: Workflow for the HEK293 cell-based NCC inhibition assay.

Materials:

  • HEK293 cell line stably expressing human NCC (NCC-HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • Chloride-free buffer (e.g., containing sodium gluconate)

  • Chloride-containing buffer with a chloride-sensitive fluorescent indicator (e.g., N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide - MQAE)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Maintain NCC-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the NCC-HEK293 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in chloride-free buffer. Include a vehicle control (DMSO) and a positive control (a known NCC inhibitor like hydrochlorothiazide).

  • Assay Protocol: a. On the day of the assay, wash the cell monolayer twice with chloride-free buffer. b. Pre-incubate the cells with the this compound dilutions or controls for 15-30 minutes at 37°C. c. Remove the compound-containing buffer. d. Add the chloride-containing buffer with the fluorescent indicator to all wells. e. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen indicator (e.g., for MQAE, excitation ~350 nm, emission ~460 nm). f. Monitor the decrease in fluorescence (quenching) over time, which is proportional to the rate of chloride influx.

  • Data Analysis: a. Calculate the initial rate of fluorescence quenching for each well. b. Normalize the rates to the vehicle control (100% activity) and a maximal inhibition control (0% activity). c. Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Electrophysiological Measurement of NCC Activity in Xenopus laevis Oocytes

This protocol describes the use of two-electrode voltage clamp (TEVC) to measure the activity of NCC expressed in Xenopus laevis oocytes and its inhibition by this compound. Because NCC is an electroneutral transporter, its activity is measured indirectly by the current generated by a co-expressed ion channel that is sensitive to changes in intracellular ion concentrations modulated by NCC. A more direct method involves measuring ion flux using radiotracers.

Experimental Workflow Diagram

Oocyte_Assay_Workflow cluster_0 Radiotracer Flux Assay A 1. Prepare and inject Xenopus oocytes with NCC cRNA B 2. Incubate oocytes for 2-4 days to allow protein expression A->B C 3. Perform 22Na+ uptake assay B->C D 4. Perfuse with control buffer C->D Baseline uptake E 5. Perfuse with buffer containing this compound C->E Inhibited uptake F 6. Lyse oocytes and measure intracellular 22Na+ D->F E->F G 7. Calculate inhibition of Na+ uptake F->G

Caption: Workflow for the Xenopus oocyte radiotracer flux assay.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human NCC

  • Microinjection setup

  • Incubation solution (ND96)

  • Two-electrode voltage clamp setup (for electrophysiology)

  • Radiolabeled ²²Na⁺ (for flux assays)

  • Uptake solution (containing Na⁺ and Cl⁻)

  • Wash solution (ice-cold, Na⁺-free)

  • Scintillation counter and vials

  • This compound stock solution

Procedure (Radiotracer Flux Assay):

  • Oocyte Preparation and Injection: a. Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis. b. Microinject each oocyte with cRNA encoding human NCC. Inject a control group with water. c. Incubate the oocytes in ND96 solution at 18°C for 2-4 days to allow for protein expression.

  • ²²Na⁺ Uptake Assay: a. On the day of the experiment, transfer the oocytes to the uptake solution. b. Pre-incubate a subset of oocytes with varying concentrations of this compound in the uptake solution for 15-30 minutes. c. Initiate the uptake by adding the uptake solution containing ²²Na⁺ to the oocytes. d. Allow the uptake to proceed for a defined period (e.g., 30-60 minutes). e. Terminate the uptake by rapidly washing the oocytes multiple times with ice-cold, Na⁺-free wash solution. f. Individually lyse the oocytes in scintillation vials containing a lysis buffer (e.g., 1% SDS). g. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the background radioactivity measured in water-injected oocytes from the values obtained for NCC-expressing oocytes. b. Calculate the percentage of inhibition of ²²Na⁺ uptake by this compound at each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a potent and specific inhibitor of the sodium-chloride cotransporter, making it an indispensable tool for researchers studying ion transport. The detailed protocols and information provided in these application notes will facilitate the use of this compound in a variety of experimental contexts to further our understanding of NCC function in health and disease and to aid in the discovery of new therapeutic agents targeting this important transporter.

References

Application Notes and Protocols for the Synthesis of Epitizide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for synthesizing Epitizide derivatives, which belong to the benzothiadiazine class of compounds. This document outlines generalized synthetic protocols, potential biological activities, and relevant signaling pathways.

Introduction to this compound and its Derivatives

This compound is a thiazide diuretic used in the management of hypertension and edema. Its derivatives are of significant interest in drug discovery due to the versatile pharmacological potential of the benzothiadiazine scaffold.[1] Research has shown that derivatives of this scaffold exhibit a wide range of biological activities, including diuretic, antihypertensive, anticancer, antiviral, and neuro-modulatory effects.[1] Modifications to the core structure can lead to compounds with novel mechanisms of action and improved therapeutic profiles.

General Synthesis Strategies for Benzothiadiazine Derivatives

The synthesis of this compound and its derivatives generally revolves around the construction of the 1,2,4-benzothiadiazine-1,1-dioxide core. Several synthetic methodologies have been developed for this class of compounds.[2] A common and effective approach involves the cyclization of a substituted 2-aminobenzenesulfonamide (B1663422) with a suitable carbonyl compound or its equivalent.

A generalized synthetic workflow for the preparation and evaluation of this compound derivatives is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Starting Materials (e.g., Substituted Anilines) B Chlorosulfonation A->B C Amination B->C D Cyclization C->D E Purification D->E F Spectroscopic Analysis (NMR, MS, IR) E->F G Purity Determination (HPLC) E->G H In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) G->H I In vivo Studies (e.g., Animal Models) H->I J Lead Optimization I->J

Caption: Generalized workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound derivatives. Researchers should adapt these methods based on the specific target molecule and available starting materials.

Protocol 1: Synthesis of 2-Amino-4-chloro-5-sulfamoylbenzenesulfonamide

This protocol describes the synthesis of a key intermediate for many benzothiadiazine derivatives.

  • Chlorosulfonation: To a cooled (0-5 °C) solution of 2-chloroaniline (B154045) in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise with stirring. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-5-sulfamoylbenzenesulfonyl chloride.

  • Amination: Dissolve the sulfonyl chloride in a suitable solvent (e.g., acetone) and add an excess of aqueous ammonia (B1221849) solution. Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol (B145695)/water) to give the desired 2-amino-4-chloro-5-sulfamoylbenzenesulfonamide.

Protocol 2: Cyclization to form the Benzothiadiazine Ring

This protocol outlines the formation of the core heterocyclic ring.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-4-chloro-5-sulfamoylbenzenesulfonamide and a suitable aldehyde or ketone (e.g., formaldehyde, acetaldehyde) in a solvent such as ethanol or a mixture of ethanol and water.

  • Catalysis: Add a catalytic amount of an acid (e.g., hydrochloric acid) to the mixture.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to allow the product to crystallize. Filter the solid, wash with a small amount of cold solvent, and dry. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes representative data for various benzothiadiazine derivatives, highlighting their potential biological activities.

Compound ClassTargetKey Data TypeValueReference
Benzothiadiazine DerivativesPI3KδIC504.6 nM (S-63)[3]
Benzothiadiazine DerivativesPI3KδIC50<0.32 nM (S-71)[3]
Benzothiadiazine DerivativesSU-DHL-6 cell lineGI5033.2 nM (S-63)[3]
Benzothiadiazine DerivativesSU-DHL-6 cell lineGI5015.9 nM (S-71)[3]
Benzothiadiazine DerivativesAldose ReductaseInhibitionGood[4]
Benzothiadiazine DerivativesDPPH Radical ScavengingActivity98.0% at 100μM[4]

Potential Signaling Pathways

The diverse biological activities of this compound derivatives suggest their interaction with various cellular signaling pathways.

1. Diuretic Action: Inhibition of the Na-Cl Cotransporter

Thiazide diuretics, including this compound, exert their primary effect by inhibiting the Na-Cl cotransporter in the distal convoluted tubule of the nephron. This leads to increased excretion of sodium and water.

G cluster_dct Distal Convoluted Tubule Cell Lumen Tubular Lumen NCC Na-Cl Cotransporter Lumen->NCC Na+, Cl- Blood Blood NaK_ATPase Na-K ATPase Blood->NaK_ATPase K+ ROMK ROMK Channel Blood->ROMK K+ NCC->Blood Na+, Cl- NaK_ATPase->Blood Na+ ROMK->Lumen K+ This compound This compound Derivative This compound->NCC Inhibits

Caption: Mechanism of diuretic action of this compound derivatives.

2. PI3K/Akt Signaling Pathway

Some benzothiadiazine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/Akt signaling pathway.[3] This pathway is crucial for cell survival, proliferation, and differentiation, and its dysregulation is implicated in various cancers, particularly B-cell malignancies.[3]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Regulates Derivative Benzothiadiazine Derivative Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

The synthesis of this compound derivatives offers a promising avenue for the development of novel therapeutic agents with a wide range of applications. The protocols and information provided herein serve as a foundational guide for researchers in this field. Further exploration of structure-activity relationships will be crucial for optimizing the pharmacological properties of these compounds.

References

Application Notes and Protocols: Electrophysiological Assessment of Epitizide's Effect on Nephron Segments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide, a thiazide-type diuretic, primarily targets the distal convoluted tubule (DCT) of the nephron to exert its diuretic and antihypertensive effects. Its mechanism of action involves the inhibition of the apical sodium-chloride cotransporter (NCC), leading to decreased sodium reabsorption and subsequent changes in the electrophysiological properties of the tubular cells.[1][2][3][4] These application notes provide a detailed overview of the electrophysiological effects of this compound on nephron segments and offer comprehensive protocols for their assessment.

Mechanism of Action and Electrophysiological Consequences

This compound, like other thiazide diuretics, specifically binds to and inhibits the NCC located on the apical membrane of DCT cells.[4][5] This inhibition disrupts the normal reabsorption of sodium and chloride ions from the tubular fluid into the cell. The primary electrophysiological consequences of this action are:

  • Hyperpolarization of the Basolateral Membrane: Inhibition of NaCl entry via NCC leads to a decrease in intracellular chloride concentration.[6][7] This reduction in intracellular negative charge results in hyperpolarization of the basolateral membrane.[6][7]

  • Alteration of Transepithelial Potential Difference: The early distal tubule typically exhibits a small positive transepithelial potential difference. While direct data on this compound's effect is limited, studies on other thiazides suggest a potential alteration of this gradient.[8]

  • Secondary Effects on Other Ion Channels: The change in membrane potential and intracellular ion concentrations can indirectly influence the activity of other ion channels, such as potassium and calcium channels, in the distal nephron.[2][4]

Data Presentation: Quantitative Electrophysiological Effects of Thiazide Diuretics

The following tables summarize the expected quantitative electrophysiological effects of thiazide diuretics on the distal convoluted tubule, based on studies with hydrochlorothiazide (B1673439) as a representative compound. Specific values for this compound may vary.

Table 1: Effect of Thiazide Diuretics on Intracellular Ion Concentrations and Membrane Potential in Distal Tubule Cells

ParameterControlThiazide TreatmentPercent ChangeReference
Intracellular Cl⁻ Activity (mM)17.012.6-25.9%[6][7]
Basolateral Membrane Potential (mV)-70-86+22.9%[6][7]

Table 2: Effect of Thiazide Diuretics on Transepithelial Na⁺ Transport in Distal Tubule

ParameterControlThiazide TreatmentPercent InhibitionReference
Transepithelial Na⁺ Transport (pmol/mm/min)Data not availableData not available~50-70% (estimated)[1][3]

Experimental Protocols

Protocol 1: Isolation and In Vitro Microperfusion of Distal Convoluted Tubules

This protocol describes the methodology for isolating and perfusing individual distal convoluted tubules from rodent kidneys to study the effects of this compound on transepithelial transport and potential difference.

Materials:

  • Kidneys from a suitable animal model (e.g., rabbit, mouse)

  • Collagenase (Type IA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Perfusion solution (similar to late proximal tubular fluid)

  • Bath solution (similar to interstitial fluid)

  • This compound stock solution

  • Microdissection microscope

  • Microperfusion rig with concentric pipettes

  • Micromanipulators

  • Electrometer for transepithelial potential difference (PD) measurement

Procedure:

  • Tissue Preparation:

    • Anesthetize the animal and perfuse the kidneys with cold HBSS.

    • Remove the kidneys and cut thin coronal slices.

    • Incubate the slices in HBSS containing collagenase to partially digest the extracellular matrix.

  • Tubule Dissection:

    • Under a microdissection microscope, carefully dissect individual distal convoluted tubules using fine forceps.

    • Identify the DCT based on its morphological characteristics (convoluted appearance, connection to the thick ascending limb).

  • Tubule Perfusion:

    • Transfer an isolated tubule to a perfusion chamber on the stage of an inverted microscope.

    • Mount the tubule between two concentric glass pipettes. The inner pipette will deliver the perfusion solution, and the outer pipette will hold the tubule in place.

    • Perfuse the tubule with the control perfusion solution at a constant rate.

  • Electrophysiological Measurements:

    • Measure the transepithelial potential difference (PD) by placing a recording electrode in the perfused lumen and a reference electrode in the bath solution.

    • After a stable baseline PD is established, switch the perfusion solution to one containing the desired concentration of this compound.

    • Record the change in PD over time.

  • Ion Flux Studies (Optional):

    • Collect the perfusate at the distal end of the tubule.

    • Analyze the collected fluid and the initial perfusate for sodium and chloride concentrations to determine the net ion flux.

    • Compare the ion flux in the presence and absence of this compound.

Protocol 2: Patch-Clamp Analysis of Ion Channels in Isolated DCT Cells

This protocol details the procedure for performing patch-clamp recordings on individual DCT cells to investigate the direct and indirect effects of this compound on specific ion channels.

Materials:

  • Isolated DCT cells (from enzymatic digestion of kidney cortex)

  • Patch-clamp rig (amplifier, micromanipulator, inverted microscope)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette and bath solutions (formulated to isolate specific ion currents)

  • This compound stock solution

Procedure:

  • Cell Preparation:

    • Isolate DCT cells by enzymatic digestion of the renal cortex followed by density gradient centrifugation.

    • Plate the cells on glass coverslips and allow them to adhere.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with pipette solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Patch-Clamp Recording:

    • Place a coverslip with adherent DCT cells in the recording chamber on the microscope stage.

    • Approach a cell with the patch pipette while applying slight positive pressure.

    • Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Data Acquisition:

    • Apply voltage steps or ramps to elicit ion channel currents.

    • Record baseline currents in the absence of this compound.

    • Perfuse the cell with a bath solution containing this compound and record the changes in current.

  • Data Analysis:

    • Analyze the recorded currents to determine changes in channel activity, conductance, and open probability in response to this compound.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Isolated Tubule Microperfusion cluster_protocol2 Protocol 2: Patch-Clamp Analysis Kidney Kidney Harvest Slices Coronal Slices Kidney->Slices Digestion Collagenase Digestion Slices->Digestion Dissection DCT Dissection Digestion->Dissection Perfusion In Vitro Perfusion Dissection->Perfusion PD_Measurement Transepithelial PD Measurement Perfusion->PD_Measurement Epitizide_App This compound Application PD_Measurement->Epitizide_App PD_Change Record PD Change Epitizide_App->PD_Change Cell_Isolation DCT Cell Isolation Plating Cell Plating Cell_Isolation->Plating Pipette_Prep Pipette Preparation Seal Gigaohm Seal Formation Pipette_Prep->Seal Whole_Cell Whole-Cell Configuration Seal->Whole_Cell Baseline_Current Record Baseline Current Whole_Cell->Baseline_Current Epitizide_Perf This compound Perfusion Baseline_Current->Epitizide_Perf Current_Change Record Current Change Epitizide_Perf->Current_Change

Caption: Experimental workflows for electrophysiological assessment.

signaling_pathway This compound This compound NCC Na-Cl Cotransporter (NCC) This compound->NCC Inhibition Na_Cl_Influx Na+ & Cl- Influx NCC->Na_Cl_Influx Intra_Cl Intracellular [Cl-] Na_Cl_Influx->Intra_Cl Decreases Hyperpolarization Basolateral Membrane Hyperpolarization Intra_Cl->Hyperpolarization Leads to WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 Kinases WNK->SPAK_OSR1 Activates NCC_Phos NCC Phosphorylation (Activation) SPAK_OSR1->NCC_Phos Phosphorylates NCC_Phos->NCC Activates

Caption: Signaling pathway of this compound's action on the NCC.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Epitizide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Epitizide. The following information is designed to offer practical guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

While a precise numerical value for this compound's aqueous solubility is not consistently reported, it is classified as a poorly water-soluble compound. For context, the related thiazide diuretic, hydrochlorothiazide (B1673439), has a reported aqueous solubility of approximately 0.70 mg/mL. It is recommended to experimentally determine the intrinsic solubility of this compound in your specific aqueous medium (e.g., purified water, buffer solutions) before proceeding with formulation development.

Q2: What are the initial steps to take when encountering solubility issues with this compound in an experiment?

When facing solubility challenges with this compound, a systematic approach is recommended. The following workflow outlines the initial steps to diagnose and address the issue.

A Problem: this compound precipitation or incomplete dissolution in aqueous solution B Verify this compound Purity and Physical Form (Crystalline vs. Amorphous) A->B C Determine Intrinsic Solubility in the Specific Aqueous Medium B->C D Consider pH Adjustment of the Aqueous Solution C->D E Explore the Use of Co-solvents D->E F Proceed to Advanced Solubility Enhancement Techniques E->F

Caption: Initial troubleshooting workflow for this compound solubility issues.

Q3: How can the pH of the aqueous solution affect this compound's solubility?

Thiazide diuretics are weakly acidic. Therefore, adjusting the pH of the aqueous solution to a more alkaline state can increase the solubility of this compound by promoting its ionization. It is crucial to determine the pKa of this compound to select an appropriate pH range where the compound is sufficiently ionized and stable. However, be mindful that significant pH shifts can affect the stability of this compound and may not be suitable for all experimental or physiological contexts.

Q4: What are some common excipients that may be incompatible with thiazide diuretics like this compound?

Based on studies with hydrochlorothiazide, certain excipients have shown potential incompatibilities. For instance, interactions with lactose (B1674315) and mannitol (B672) have been reported, which could be due to the Maillard reaction with the primary sulfonamide group, especially under heat and humidity. It is essential to conduct drug-excipient compatibility studies during pre-formulation.

Troubleshooting Guides

Guide 1: Determining the Intrinsic Solubility of this compound

Objective: To obtain a quantitative measure of this compound's solubility in a specific aqueous medium.

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., distilled water, phosphate-buffered saline pH 7.4) in a sealed container (e.g., a glass vial with a screw cap).

    • Ensure the amount of this compound added is sufficient to result in a visible excess of solid material after equilibration.

  • Equilibration:

    • Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Determine the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the intrinsic solubility of this compound in the aqueous medium, taking into account the dilution factor. Express the result in mg/mL or µg/mL.

Guide 2: Enhancing this compound Solubility Using the Solid Dispersion Technique

Objective: To improve the dissolution rate and apparent solubility of this compound by dispersing it in a hydrophilic carrier.

Experimental Protocol: Solvent Evaporation Method

  • Selection of Carrier and Solvent:

    • Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or a Polyethylene Glycol (PEG 6000).

    • Select a common solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and ethanol).

  • Preparation of the Solid Dispersion:

    • Dissolve a specific ratio of this compound and the chosen carrier in the selected solvent. Common drug-to-carrier ratios to investigate are 1:1, 1:3, and 1:5 (w/w).

    • Stir the solution until both components are completely dissolved.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40-50 °C) to remove any residual solvent.

  • Characterization:

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

    • Characterize the solid dispersion to confirm the amorphization of this compound and the absence of chemical interactions. Key analytical techniques include:

      • Differential Scanning Calorimetry (DSC): To observe the disappearance of the melting endotherm of crystalline this compound.

      • X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug in the dispersion.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To check for any chemical interactions between this compound and the carrier.

  • Dissolution Testing:

    • Perform in vitro dissolution studies on the solid dispersion in a relevant aqueous medium and compare the dissolution profile to that of pure this compound.

Quantitative Data for Hydrochlorothiazide Solid Dispersions:

The following table summarizes representative data from studies on hydrochlorothiazide solid dispersions, which can serve as a starting point for experiments with this compound.

CarrierDrug:Carrier Ratio (w/w)MethodFold Increase in Solubility (Approx.)
PEG 60001:5Solvent Evaporation~3-5 fold
PVP K301:3Solvent Evaporation~4-6 fold
Gelucire 50/131:7Solvent Evaporation~8-10 fold
Guide 3: Preparing Liquisolid Compacts to Enhance this compound Solubility

Objective: To formulate this compound in a liquisolid system to improve its wetting properties and dissolution rate.

Experimental Protocol: Liquisolid Compact Preparation

  • Selection of Components:

    • Non-volatile Solvent: Select a solvent in which this compound has high solubility (e.g., Polyethylene Glycol 400, Propylene Glycol, Tween 80).

    • Carrier Material: Choose a porous material with a large surface area (e.g., Microcrystalline Cellulose - Avicel® PH 102).

    • Coating Material: Select a fine, adsorbent powder (e.g., Colloidal Silicon Dioxide - Aerosil® 200).

  • Preparation of the Liquid Medication:

    • Dissolve this compound in the chosen non-volatile solvent to form a solution or suspension.

  • Formation of the Liquisolid Powder:

    • Add the liquid medication to the carrier material in a mortar and mix thoroughly.

    • Gradually add the coating material to the mixture while continuing to blend until a dry, free-flowing powder is obtained.

  • Compression into Compacts:

    • The resulting liquisolid powder can be directly compressed into tablets using a tablet press.

  • Characterization and Dissolution Testing:

    • Evaluate the flow properties of the liquisolid powder (e.g., angle of repose, Carr's index).

    • Characterize the compressed tablets for hardness, friability, and content uniformity.

    • Perform in vitro dissolution studies to compare the release profile of the liquisolid compacts with that of conventional tablets.

Guide 4: Nanoparticle Formulation for Enhanced this compound Solubility

Objective: To increase the surface area of this compound by reducing its particle size to the nanometer range, thereby enhancing its dissolution velocity.

Experimental Protocol: Antisolvent Precipitation

  • Solvent and Antisolvent Selection:

    • Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol).

    • Select an aqueous solution containing a stabilizer as the antisolvent, in which this compound is poorly soluble. Common stabilizers include surfactants (e.g., Tween 80, Poloxamer 188) or polymers (e.g., HPMC, PVP).

  • Precipitation:

    • Add the this compound solution dropwise to the rapidly stirred antisolvent solution. The rapid mixing will cause the precipitation of this compound as nanoparticles.

    • The use of ultrasonication during this step can further reduce particle size and improve uniformity.

  • Particle Size and Stability:

    • The stabilizer in the antisolvent solution adsorbs onto the surface of the nanoparticles, preventing their aggregation.

  • Isolation of Nanoparticles:

    • The nanosuspension can be used directly, or the nanoparticles can be isolated by techniques such as centrifugation followed by washing, or by lyophilization (freeze-drying) to obtain a dry powder.

  • Characterization:

    • Determine the particle size and size distribution of the nanoparticles using Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA).

    • Visualize the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Confirm the physical state (crystalline or amorphous) of the nanoparticles using DSC and XRPD.

    • Evaluate the dissolution rate of the nanoparticle formulation and compare it to the unprocessed this compound.

Drug-Excipient Compatibility

Logical Relationship for Compatibility Assessment:

A systematic approach is necessary to ensure the compatibility of this compound with various excipients during formulation development. The following diagram illustrates the logical flow of a drug-excipient compatibility study.

A Identify Potential Excipients for the Desired Dosage Form B Prepare Binary Mixtures of this compound and each Excipient (e.g., 1:1 ratio) A->B C Subject Mixtures to Accelerated Stability Conditions (e.g., 40°C/75% RH for 4 weeks) B->C D Analyze Samples at Initial and Subsequent Time Points C->D E Analytical Techniques D->E F DSC (Thermal Analysis) E->F G FTIR (Chemical Interaction) E->G H HPLC (Degradation Products) E->H I Visual Observation (Color Change, Caking) E->I J Conclusion: Compatible or Incompatible F->J G->J H->J I->J

Technical Support Center: Optimizing Epitizide Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Epitizide dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a thiazide diuretic.[1] Its primary mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the kidney.[2][3] By blocking the reabsorption of sodium and chloride ions, this compound increases their excretion in the urine, leading to diuresis (increased urine production) and a subsequent reduction in extracellular fluid volume and blood pressure.[3][4]

Q2: What are the common animal models used for in vivo studies with thiazide diuretics like this compound?

The most common animal models for studying the effects of thiazide diuretics are rodents, particularly rats (e.g., Wistar, Sprague-Dawley) and mice.[5] For hypertension studies, Spontaneously Hypertensive Rats (SHR) are a well-validated model that mimics essential hypertension in humans.[5]

Q3: What is a recommended starting dose for this compound in rats and mice?

Specific preclinical dosage data for this compound is limited in publicly available literature. However, based on studies with other thiazide diuretics, a starting point for dose-ranging studies can be estimated. It is crucial to perform a dose-finding study to determine the optimal dose for your specific experimental model and endpoint.

DiureticAnimal ModelDosageRouteReference
Hydrochlorothiazide (B1673439)RatUp to 2000 ppm in diet (2-year study)Oral (diet)[5]
HydrochlorothiazideRatNot specified, but resulted in natriuresisNot specified[6]
Chlorthalidone (B1668885)Rat8 mg/animal/dayOral (food)[7]
PolythiazideMouse10 mg/kgOral gavage[1]
PolythiazideDog0.4 mg/kgOral[1]

Note: The above table provides data for other thiazide diuretics and should be used as a reference for designing initial dose-finding experiments for this compound. Always start with a low dose and escalate to determine the desired efficacy without significant adverse effects.

Q4: What is the signaling pathway affected by this compound?

This compound, as a thiazide diuretic, targets the Na+/Cl- cotransporter (NCC). The activity of NCC is regulated by a complex signaling pathway involving With-No-Lysine (WNK) kinases. WNK kinases (WNK1, WNK3, WNK4) form a signaling complex that can either activate or inhibit NCC. For instance, WNK4 has been shown to inhibit NCC activity.[2][8] Thiazide diuretics directly bind to and inhibit the NCC, preventing the transport of sodium and chloride ions into the epithelial cells of the distal convoluted tubule.

Thiazide_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_blood Blood Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Blood_Na Na+ Blood_Cl Cl- WNKs WNK Kinase Signaling Complex WNKs->NCC Regulates Activity This compound This compound This compound->NCC Inhibits

Mechanism of this compound action on the Na+/Cl- Cotransporter (NCC).

Troubleshooting Guides

Issue 1: Excessive Diuresis, Dehydration, and Weight Loss

Symptoms:

  • Rapid and significant decrease in body weight (>10-15% from baseline).

  • Lethargy, sunken eyes, and reduced activity.[9]

  • "Tenting" of the skin when gently pinched, indicating loss of skin turgor.[10]

  • Dry bedding in the cage, indicating low urine output after the initial diuretic effect.[10]

Possible Causes:

  • The administered dose of this compound is too high for the specific animal model or individual animal.

  • Inadequate access to drinking water.

  • Synergistic effects with other experimental conditions or compounds.

Solutions:

  • Dose Reduction: Immediately reduce the dosage of this compound or switch to a less frequent dosing schedule.

  • Fluid Replacement: Provide supplemental hydration. For mild dehydration, ensure free access to drinking water. For moderate to severe dehydration, administer subcutaneous injections of warmed sterile fluids like Lactated Ringer's Solution (LRS) or 0.9% saline.[9][11] A common replacement volume is calculated as: Body weight (g) x % dehydration = Fluid volume (mL).[9]

  • Daily Monitoring: Monitor body weight, food and water intake, and clinical signs of dehydration daily.

  • Environmental Enrichment: Provide hydration-supporting foods, such as hydrogels or fruits and vegetables with high water content, as appropriate for the species.

Issue 2: Electrolyte Imbalance (Hypokalemia, Hyponatremia)

Symptoms:

  • Hypokalemia (low potassium): Muscle weakness, lethargy, and in severe cases, cardiac arrhythmias.[12][13]

  • Hyponatremia (low sodium): Lethargy, confusion, and in severe cases, seizures.[14]

Possible Causes:

  • Thiazide diuretics increase the excretion of potassium and sodium.[3]

  • Prolonged treatment with high doses of this compound.

  • Inadequate dietary intake of electrolytes.

Solutions:

  • Electrolyte Monitoring: Regularly monitor serum electrolyte levels (sodium, potassium, chloride) through blood sampling.

  • Dietary Supplementation: Use a diet enriched with potassium to counteract hypokalemia. Potassium chloride supplements can also be added to the drinking water, but concentration must be carefully controlled.

  • Potassium-Sparing Diuretics: In some experimental designs, co-administration with a potassium-sparing diuretic (e.g., amiloride, spironolactone) can be considered to mitigate potassium loss. However, this will introduce a confounding variable and should be carefully justified.[12]

  • Dose Optimization: Use the lowest effective dose of this compound to minimize electrolyte disturbances.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

This protocol outlines the procedure for single-dose oral administration of this compound to rats to assess its diuretic effect.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles (flexible-tipped, appropriate size for the rat's weight)

  • Syringes

  • Metabolic cages for urine collection

  • Analytical balance

Procedure:

  • Animal Acclimation: Acclimate male Wistar rats (200-250g) to the laboratory conditions for at least one week before the experiment. House them in a temperature and light-controlled environment with ad libitum access to standard chow and water.

  • Fasting: Withhold food but not water for 18 hours prior to dosing to ensure gastric emptying.

  • Hydration: Administer a saline load (e.g., 25 mL/kg) by oral gavage to all animals to ensure a good baseline urine flow.

  • This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations for different dose groups. A vehicle-only group should be included as a control.

  • Dosing: Administer the prepared this compound suspension or vehicle to the rats via oral gavage. The volume should not exceed 10 mL/kg.

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, 8-24h).

  • Data Analysis: Measure the total urine volume for each collection period. Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

Experimental_Workflow Acclimation Animal Acclimation (1 week) Fasting Fasting (18 hours) Acclimation->Fasting Hydration Saline Load (25 mL/kg) Fasting->Hydration Dosing This compound Administration (Oral Gavage) Hydration->Dosing Urine_Collection Urine Collection (Metabolic Cages) Dosing->Urine_Collection Analysis Urine Analysis (Volume, Electrolytes) Urine_Collection->Analysis

General workflow for in vivo diuretic activity testing.

Protocol 2: Intraperitoneal Injection of this compound in Mice

This protocol describes the procedure for administering this compound via intraperitoneal (IP) injection in mice.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline or PBS)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Handle the mice gently to minimize stress. Restrain the mouse by scruffing the neck and securing the tail.

  • This compound Preparation: Dissolve or suspend this compound in the sterile vehicle to the desired concentration. Ensure the solution is at room temperature.

  • Injection Site: Turn the mouse to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or organ. Inject the solution slowly. The injection volume should not exceed 10 mL/kg.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or pain.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines and regulations. Researchers are strongly encouraged to conduct their own literature search and pilot studies to determine the optimal dosage and protocol for their specific research needs.

References

Technical Support Center: Troubleshooting Epidepride Instability in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting stability issues encountered during long-term studies of Epidepride (B19907). The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: My Epidepride sample shows significant degradation during a long-term stability study. What are the most likely causes?

A1: Based on forced degradation studies, Epidepride is susceptible to oxidative degradation.[1] Exposure to oxidizing agents, even at low levels, can lead to the formation of degradation products. Other potential, though less likely, causes for Epidepride instability could be related to interactions with excipients, packaging materials, or environmental factors not properly controlled during the study, such as light and humidity.[2][3]

Q2: I am observing unexpected peaks in my HPLC analysis of a stability sample. How can I determine if these are related to Epidepride degradation?

A2: To determine if new peaks are degradation products, a forced degradation study is recommended.[4][5] By intentionally exposing Epidepride to stress conditions such as acid, base, oxidation, heat, and light, you can generate potential degradation products.[1] The retention times of the peaks from the stressed samples can then be compared to the unexpected peaks in your stability sample. Mass spectrometry (LC-MS/MS) can be used to characterize these products and propose fragmentation pathways.[1]

Q3: My HPLC baseline is drifting during the analysis of stability samples. What could be the issue?

A3: Baseline drift in HPLC can be caused by several factors, including:

  • Mobile phase issues: Improperly prepared or contaminated mobile phase, or a change in its composition during the run.[6]

  • Column equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Temperature fluctuations: Changes in ambient temperature can affect the detector and column.

  • Detector issues: A contaminated or failing detector lamp.[7]

Q4: What are the recommended storage conditions for long-term stability studies of Epidepride?

A4: For long-term stability studies, it is crucial to store Epidepride under controlled conditions as per ICH guidelines, typically at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8][9] Given its sensitivity to oxidation, storage in a well-sealed container with minimal headspace or under an inert atmosphere (e.g., nitrogen) is advisable.[1] Protection from light is also a standard precaution for stability studies.[2]

Q5: How much degradation is considered acceptable in a forced degradation study?

A5: The goal of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[4] This level of degradation is generally sufficient to demonstrate the stability-indicating nature of the analytical method without generating an overly complex degradation profile.[10]

Quantitative Data Summary

The following table summarizes the results from a forced degradation study of Epidepride, highlighting its stability under various stress conditions.

Stress ConditionReagent/ParameterDurationTemperatureEpidepride Degradation (%)Major Degradation Products Observed
Acidic Hydrolysis1 M HCl24 hoursRoom Temperature< 2.5%None
Alkaline Hydrolysis1 M NaOH24 hoursRoom Temperature< 2.5%None
Oxidative 3% H₂O₂ 24 hours Room Temperature > 80% One major product (m/z 435)
ThermalSolid State24 hours50°C< 2.5%None

Data sourced from a forced degradation study on 127I-epidepride.[1]

Experimental Protocols

Forced Degradation Study of Epidepride

This protocol outlines the methodology for assessing the stability of Epidepride under various stress conditions.[1]

1. Materials:

2. Sample Preparation:

  • Acidic Hydrolysis: Dissolve Epidepride in 1 M HCl and keep at room temperature for up to 24 hours. Neutralize with 1 M NaOH before analysis.

  • Alkaline Hydrolysis: Dissolve Epidepride in 1 M NaOH and keep at room temperature for up to 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix a solution of Epidepride (2 mg/mL in methanol) with an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours.

  • Thermal Degradation: Store solid Epidepride in a glass vial at 50°C for up to 24 hours. Dissolve in methanol for analysis.

3. HPLC-MS/MS Analysis:

  • Mobile Phase: Methanol, acetonitrile, and 10 mM ammonium acetate (pH 7.0).

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Mass spectrometry is used to identify and characterize any degradation products.

Visualizations

Logical Workflow for Troubleshooting Epidepride Instability

G Troubleshooting Workflow for Epidepride Instability start Instability Observed in Long-Term Study check_analytical Verify Analytical Method (HPLC) start->check_analytical check_storage Review Storage Conditions (Temp, RH, Light, O2) start->check_storage forced_degradation Perform Forced Degradation Study check_analytical->forced_degradation Method OK check_storage->forced_degradation Conditions OK compare_profiles Compare Degradation Profiles forced_degradation->compare_profiles identify_degradants Identify & Characterize Degradants (LC-MS) compare_profiles->identify_degradants Profiles Match root_cause Determine Root Cause identify_degradants->root_cause reformulate Reformulate or Repackage root_cause->reformulate Oxidation Confirmed end Implement Corrective Actions reformulate->end

Caption: A logical workflow for investigating and addressing Epidepride instability.

Hypothesized Oxidative Degradation Pathway of Epidepride

G Hypothesized Oxidative Degradation of Epidepride epidepride Epidepride (m/z 419) oxidized_product Oxidized Epidepride (m/z 435) epidepride->oxidized_product Oxidation oxidizing_agent Oxidizing Agent (e.g., H₂O₂) oxidizing_agent->oxidized_product further_degradation Further Degradation Products oxidized_product->further_degradation Potential

Caption: A simplified diagram of the hypothesized oxidative degradation of Epidepride.

References

Technical Support Center: Minimizing Epitizide's Off-Target Binding in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing off-target binding of Epitizide in cellular assays. Given the limited publicly available data on the specific off-target profile of this compound, this guide focuses on general principles and robust experimental strategies to identify and mitigate non-specific effects, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a thiazide diuretic used in the management of hypertension and edema.[1][2] Its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[2][3][4]

Q2: What are off-target effects and why are they a concern when using a compound like this compound in cellular assays?

Q3: What are the initial signs that I might be observing off-target effects with this compound in my experiments?

Several indicators may suggest off-target effects:

  • High Effective Concentration: The concentration of this compound required to observe a phenotype in your cellular assay is significantly higher than its known potency for the Na+/Cl- cotransporter.[7]

  • Inconsistency with Structurally Different Inhibitors: A different thiazide diuretic does not produce the same cellular phenotype.[5]

  • Discrepancy with Genetic Knockdown: The phenotype observed with this compound differs from the phenotype seen when the putative off-target is knocked down using techniques like siRNA or CRISPR/Cas9.[5]

  • Unusual or widespread cellular changes: Observation of unexpected changes in cell morphology, viability, or multiple signaling pathways.

Q4: How can I proactively minimize non-specific binding of this compound in my cellular assays?

Several strategies can be employed to reduce non-specific binding:

  • Optimize Assay Buffer Conditions: Adjusting the pH and salt concentration of your assay buffer can minimize charge-based and hydrophobic interactions.[8][9]

  • Use of Blocking Agents: Including bovine serum albumin (BSA) or low concentrations of non-ionic surfactants (e.g., Tween-20) in your buffers can help prevent non-specific binding to plasticware and other proteins.[8][9]

  • Determine the Minimal Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired effect, as higher concentrations are more likely to cause off-target binding.[7]

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in a cell-based assay.

This could be due to non-specific binding of this compound to cellular components or assay reagents.

Troubleshooting Workflow:

A High Background or Inconsistent Results B Run 'No-Cell' and 'No-Epitizide' Controls A->B C Is background still high in 'No-Cell' control? B->C Yes E Is background high only in the presence of cells? B->E No D This compound may be interacting with assay reagents. Consider alternative detection methods. C->D F Optimize Assay Buffer: - Adjust pH - Increase salt concentration - Add BSA or Tween-20 E->F G Perform Dose-Response to find lowest effective concentration F->G H Re-evaluate results with optimized conditions G->H

Caption: Troubleshooting workflow for high background signal.

Issue 2: Observed phenotype may not be due to a specific target.

It is crucial to validate that the cellular effect of this compound is due to a specific molecular interaction and not a general, non-specific effect.

Validation Strategy:

A Phenotype Observed with this compound B Orthogonal Pharmacological Validation: Test a structurally different thiazide diuretic A->B C Does the new compound replicate the phenotype? B->C D Phenotype is likely specific to this compound's chemical scaffold, not a class effect. C->D No E Genetic Validation: Knockdown putative target with siRNA/CRISPR C->E Yes F Does genetic knockdown replicate the phenotype? E->F G Phenotype is likely on-target F->G Yes H Phenotype is likely an off-target effect of this compound F->H No

Caption: Strategy for validating a specific phenotype.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the optimal concentration range of this compound for cellular assays and to identify the onset of cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. The concentration range should span from well below to well above the expected effective concentration.

  • Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: Measure the biological response of interest (e.g., proliferation using a resazurin-based assay, gene expression via qPCR, or protein levels via Western blot).

  • Cytotoxicity Readout: In a parallel plate, assess cell viability using a method such as a commercially available ATP-based assay (e.g., CellTiter-Glo®) or a membrane integrity assay (e.g., LDH release).

Data Presentation:

This compound Conc. (µM)Proliferation (% of Control)Cell Viability (% of Control)
0 (Vehicle)100100
198102
58599
105295
252380
501545
1001210
Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Objective: To provide evidence of direct binding of this compound to a putative intracellular target protein.

Methodology:

  • Cell Culture and Treatment: Grow cells to confluency, harvest, and resuspend in a suitable buffer. Treat the cell suspension with this compound or vehicle control for a defined period.

  • Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or another protein detection method.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Data Presentation:

Temperature (°C)Soluble Target Protein (Vehicle, % of 37°C)Soluble Target Protein (this compound, % of 37°C)
37100100
459598
508092
555585
602560
651030
70510

Signaling Pathways and Potential Off-Target Interactions

While the primary target of this compound is the Na+/Cl- cotransporter, its chemical structure may allow for interactions with other proteins, potentially affecting various signaling pathways. The following diagram illustrates a hypothetical scenario where this compound could have off-target effects on a generic kinase signaling pathway, a common source of off-target interactions for small molecules.[10]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector Activates TF Transcription Factor Effector->TF Translocates Gene Gene Expression TF->Gene Regulates This compound This compound This compound->Kinase2 Off-target Inhibition

Caption: Hypothetical off-target inhibition of a kinase pathway.

This guide provides a framework for systematically addressing potential off-target effects of this compound. By employing these troubleshooting and validation strategies, researchers can increase the confidence in their experimental findings.

References

Improving the yield of Epitizide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Epitizide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound, or 6-Chloro-1,1-dioxo-3-{[(2,2,2-trifluoroethyl)sulfanyl]methyl}-1,2,3,4-tetrahydro-1λ6,2,4-benzothiadiazine-7-sulfonamide, is analogous to that of other 3-substituted hydrochlorothiazide (B1673439) derivatives. The key final step typically involves the condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) with an appropriate aldehyde or its acetal (B89532) equivalent. For this compound, this would be 2,2,2-trifluoroethylthioacetaldehyde or a reactive equivalent.

Q2: What are the critical starting materials for this compound synthesis?

A2: The primary precursors are:

  • 4-Amino-6-chloro-1,3-benzenedisulfonamide: This is the core benzothiadiazine precursor.

  • 2,2,2-Trifluoroethylthioacetaldehyde or its dimethyl acetal: This reagent provides the specific side chain at the 3-position that characterizes this compound. The synthesis of a similar compound, Polythiazide, utilizes 2,2,2-trifluoroethylthioacetaldehyde dimethylacetal.[1]

Q3: What type of reaction is the key step in forming the this compound structure?

A3: The core heterocyclic structure of this compound is formed through a cyclization reaction. Specifically, it is a condensation reaction between the disulfonamide and the aldehyde (or its acetal). This is a common method for synthesizing benzothiadiazine derivatives.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound can stem from several factors. Here are some common issues and their solutions:

  • Incomplete Reaction: The condensation reaction may not be going to completion.

    • Solution: Consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to degradation and side product formation. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield.

    • Solution: Experiment with different solvents to ensure all reactants are sufficiently soluble. For condensation reactions, a protic solvent like ethanol (B145695) or a high-boiling aprotic solvent may be suitable. The use of an acid or base catalyst might be necessary to facilitate the reaction.

  • Degradation of Starting Materials or Product: The starting materials or the final product might be unstable under the reaction conditions.

    • Solution: Ensure the purity of your starting materials. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration. Protecting sensitive functional groups might also be necessary in earlier steps of the synthesis of the precursors.

Q2: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?

A2: Impurity formation is a common challenge. Here's how to approach this problem:

  • Identify the Impurities: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structure of the major impurities. Common impurities could be unreacted starting materials, byproducts from side reactions, or degradation products.

  • Common Side Reactions:

    • Over-reaction or side-chain reactions: The reactive aldehyde can potentially undergo side reactions.

    • Formation of dimers or polymers: This can occur if the reaction conditions are too harsh.

  • Minimizing Impurities:

    • Control Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reactant might lead to specific side products.

    • Optimize Reaction Conditions: As with low yield, adjusting temperature, reaction time, and catalyst can minimize the formation of specific impurities.

    • Purification: Develop a robust purification protocol. This may involve recrystallization from a suitable solvent system or column chromatography.

Q3: The reaction monitoring by TLC is showing multiple spots and is difficult to interpret. What can I do?

A3: Complex TLC results can be challenging. Here are some tips:

  • Optimize Your TLC System: Experiment with different solvent systems (mobile phases) to achieve better separation of the spots. A good starting point is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).

  • Use a Staining Agent: If your compounds are not UV-active, use a staining agent (e.g., potassium permanganate, iodine) to visualize the spots.

  • Two-Dimensional TLC: If co-elution is suspected, you can run a two-dimensional TLC to improve separation.

  • Correlate with HPLC: Use HPLC to get a more quantitative picture of the reaction mixture and correlate the peaks with the spots on your TLC plate.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the potential impact of various reaction parameters on the yield of the this compound synthesis. This is a generalized guide, and optimal conditions should be determined experimentally.

ParameterVariationPotential Effect on YieldConsiderations
Temperature IncreaseMay increase reaction rate and yield.Can also lead to increased side product formation and degradation.
DecreaseMay decrease side product formation and improve purity.Can lead to a slower reaction rate and incomplete conversion.
Reaction Time IncreaseCan lead to higher conversion and yield.May also increase the formation of degradation products if the product is unstable.
DecreaseMay reduce the formation of side products.Can result in incomplete reaction and lower yield.
Solvent Protic (e.g., Ethanol)Can facilitate proton transfer steps in the reaction.Reactant solubility needs to be considered.
Aprotic (e.g., DMF, DMSO)Can be effective for reactions involving polar reactants.Higher boiling points can allow for higher reaction temperatures.
Catalyst Acid (e.g., p-TsOH)Can accelerate the condensation and cyclization steps.The amount should be optimized to avoid side reactions.
Base (e.g., Pyridine)May be required depending on the specific reaction mechanism.Can also promote side reactions.

Experimental Protocols

Note: The following is a plausible experimental protocol for the synthesis of this compound, based on the known synthesis of the structurally similar compound, Polythiazide. This protocol should be adapted and optimized by the researcher.

Synthesis of this compound via Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Amino-6-chloro-1,3-benzenedisulfonamide (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Addition of Reagents: To this solution, add 2,2,2-trifluoroethylthioacetaldehyde dimethylacetal (1.1 equivalents).

  • Catalyst Addition (Optional): If the reaction is slow, a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) can be added.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Mandatory Visualizations

Epitizide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Disulfonamide 4-Amino-6-chloro- 1,3-benzenedisulfonamide Condensation Condensation/ Cyclization Disulfonamide->Condensation Acetal 2,2,2-Trifluoroethylthioacetaldehyde dimethyl acetal Acetal->Condensation This compound This compound Condensation->this compound

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Issue Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) Check_Purity->Optimize_Conditions Pure Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impure Monitor_Reaction Monitor Reaction Progress (TLC, HPLC) Optimize_Conditions->Monitor_Reaction Develop_Purification Develop/Optimize Purification Protocol Monitor_Reaction->Develop_Purification Characterize Characterize Product and Impurities (NMR, MS) Develop_Purification->Characterize End Improved Yield/ Purity Characterize->End Purify_Reactants->Optimize_Conditions

Caption: Troubleshooting workflow for this compound synthesis.

References

Addressing batch-to-batch variability of commercial Epitizide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variability of commercial Epitizide. It is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a thiazide-like diuretic used in research and pharmaceutical development. Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter located in the distal convoluted tubule of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride, which results in a diuretic effect.

Q2: What are the potential sources of batch-to-batch variability in commercial this compound?

Batch-to-batch variability can originate from several factors related to the active pharmaceutical ingredient (API) and the finished drug product. Key sources include:

  • API Properties: Differences in the purity profile, the presence of various crystal forms (polymorphism), and variations in particle size distribution can all affect the solubility and bioavailability of this compound.[1][2]

  • Excipient Variability: The inactive ingredients (excipients) used in the formulation play a critical role in the drug's performance.[3][4][5][6] Variations in the properties of excipients from different suppliers or batches can impact tablet disintegration and drug dissolution rates.[4]

  • Manufacturing Processes: Inconsistencies in manufacturing parameters such as tablet compression forces, granulation, and drying can lead to differences in the physical properties and performance of the final product.[7][8]

Q3: How can batch-to-batch variability of this compound impact my experimental results?

Q4: What initial steps should I take if I suspect batch-to-batch variability is affecting my experiments?

If you suspect batch-to-batch variability, it is crucial to first confirm that the observed differences are not due to experimental artifacts. Review your experimental protocol and ensure consistency in animal handling, dosing techniques, and sample collection. Once you have ruled out experimental error, you should proceed with a systematic investigation of the different batches of this compound. The troubleshooting guides below provide a structured approach for this.

Troubleshooting Guides

Issue 1: Inconsistent Diuretic Effect Observed Between Different Batches of this compound

  • Potential Cause A: Differences in Dissolution Rate

    • How to Investigate: Perform a comparative in vitro dissolution test on the different batches using a standardized protocol.

    • Recommended Action: If significant differences in dissolution profiles are observed, this is a likely cause of the in vivo variability. You may need to normalize your in vivo data based on the in vitro performance or consider using a formulation with a more consistent release profile.

  • Potential Cause B: Variation in API Purity

    • How to Investigate: Analyze the purity of the different batches using High-Performance Liquid Chromatography (HPLC).

    • Recommended Action: If the purity of the batches differs significantly, or if new impurities are detected in some batches, this could be affecting the pharmacological activity. It is advisable to use batches with a consistent and high-purity profile.

  • Potential Cause C: Presence of Different Crystal Polymorphs

    • How to Investigate: Characterize the solid-state properties of the different batches using Powder X-ray Diffraction (PXRD). Different polymorphs will exhibit distinct diffraction patterns.[1][2][9][10]

    • Recommended Action: Since different polymorphs can have different solubilities and dissolution rates, it is important to use batches with a consistent polymorphic form.[1][2][9] If you identify multiple polymorphs, you should consult with the manufacturer.

Issue 2: Higher Than Expected Variability in Response Within a Single Batch

  • Potential Cause A: Improper Formulation or Dosing Vehicle

    • How to Investigate: Review the formulation and dosing vehicle used in your experiments. This compound is a poorly soluble drug, and an inappropriate vehicle can lead to inconsistent suspension and dosing.[11][12][13][14][15]

    • Recommended Action: Ensure the use of a validated and appropriate vehicle for your studies. This may involve the use of solubilizing agents or the preparation of a micronized suspension to ensure dose uniformity.

  • Potential Cause B: Inconsistent Dosing Technique

    • How to Investigate: Review your standard operating procedures for dose administration. Inaccuracies in dosing, particularly with small volumes, can introduce significant variability.

    • Recommended Action: Ensure all personnel are thoroughly trained and follow a standardized dosing protocol. For oral gavage, for instance, ensure proper technique to avoid variability in administration.

Data Presentation

The following tables present hypothetical data to illustrate the potential impact of batch-to-batch variability on the physicochemical properties of commercial this compound.

Table 1: Physicochemical Properties of Three Commercial Batches of this compound

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC, %) 99.8%98.5%99.7%≥ 98.0%
Major Impurity (% area) 0.15%1.2%0.18%≤ 0.5%
Crystal Form (PXRD) Form IForm I + Form IIForm IConsistent Form
Mean Particle Size (µm) 25452820-50 µm

Table 2: Comparative Dissolution Profiles of Three Commercial Batches of this compound

Time (minutes)Batch A (% Dissolved)Batch B (% Dissolved)Batch C (% Dissolved)
15654062
30856582
45927890
60988596

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To determine the purity of this compound and quantify any related impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (gradient elution may be required).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Procedure:

    • Prepare a standard solution of this compound reference standard at a known concentration.

    • Prepare sample solutions of each batch at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and calculate the percentage purity of each batch by comparing the peak area of this compound in the sample to the standard.

2. Powder X-ray Diffraction (PXRD) for Polymorph Analysis

  • Objective: To identify the crystal form(s) of this compound in different batches.

  • Instrumentation: Powder X-ray Diffractometer.

  • Radiation: Cu Kα.

  • Scan Range: 2θ from 5° to 40°.

  • Procedure:

    • Place a small amount of the powder sample from each batch onto the sample holder.

    • Run the PXRD scan.

    • Compare the resulting diffraction patterns. Distinct patterns indicate the presence of different polymorphs.

3. In Vitro Dissolution Testing

  • Objective: To compare the dissolution rate of this compound from tablets of different batches.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 6.8 phosphate buffer).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Procedure:

    • Place one tablet from a batch into each dissolution vessel.

    • Start the apparatus and withdraw samples at predetermined time points (e.g., 15, 30, 45, and 60 minutes).

    • Analyze the concentration of this compound in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the percentage of drug dissolved at each time point.

Visualizations

G This compound This compound Inhibition Inhibition This compound->Inhibition binds to NCC Na+/Cl- Symporter (in Distal Convoluted Tubule) NCC->Inhibition target of Reabsorption_Block Decreased Na+ and Cl- Reabsorption Inhibition->Reabsorption_Block leads to Diuresis Increased Water, Na+, and Cl- Excretion (Diuresis) Reabsorption_Block->Diuresis G Start Inconsistent Experimental Results (e.g., variable diuretic effect) Check_Protocol Review Experimental Protocol (Dosing, Handling, etc.) Start->Check_Protocol Protocol_OK Protocol Consistent? Check_Protocol->Protocol_OK Investigate_Batch Investigate Batch-to-Batch Variability Protocol_OK->Investigate_Batch Yes Revise_Protocol Revise Experimental Protocol Protocol_OK->Revise_Protocol No Dissolution Perform Comparative Dissolution Testing Investigate_Batch->Dissolution Purity Analyze Purity (HPLC) Investigate_Batch->Purity Polymorphism Characterize Crystal Form (PXRD) Investigate_Batch->Polymorphism Contact_Supplier Contact Supplier and/or Select Consistent Batches Dissolution->Contact_Supplier Purity->Contact_Supplier Polymorphism->Contact_Supplier G Variability Batch-to-Batch Variability of Commercial this compound API Active Pharmaceutical Ingredient (API) Variability->API Excipients Excipients Variability->Excipients Manufacturing Manufacturing Process Variability->Manufacturing Purity Purity Profile API->Purity Polymorphism Crystal Polymorphism API->Polymorphism ParticleSize Particle Size API->ParticleSize ExcipientProps Excipient Properties Excipients->ExcipientProps ProcessParams Process Parameters Manufacturing->ProcessParams

References

How to prevent Epitizide precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Epitizide in stock solutions.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound from a stock solution can compromise experimental accuracy. The following guide provides a systematic approach to diagnose and resolve this issue.

Problem: this compound precipitates out of the stock solution.

Initial Assessment Workflow

start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_solvent Is the solvent appropriate? check_concentration->check_solvent No solution_concentration Reduce Concentration check_concentration->solution_concentration Yes check_temp Was the solution stored correctly? check_solvent->check_temp Yes solution_solvent Test Alternative Solvents (e.g., DMSO, Ethanol) check_solvent->solution_solvent No check_ph Is the pH of the final solution optimal? check_temp->check_ph Yes solution_temp Store at Room Temperature or 4°C (test stability) check_temp->solution_temp No solution_ph Adjust pH with buffer check_ph->solution_ph No

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps

Issue Possible Cause Recommended Action
Precipitation upon initial dissolution The concentration exceeds the solubility limit of the chosen solvent.Prepare a less concentrated stock solution. If a higher concentration is necessary, a solvent screen should be performed to identify a more suitable solvent or solvent mixture.
The incorrect solvent was used.This compound is a poorly soluble compound. Organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol are generally recommended over aqueous solutions.
Precipitation after storage The storage temperature is too low, causing the compound to fall out of solution.Store the stock solution at a consistent temperature. If refrigerated, allow the solution to come to room temperature before use. For long-term storage, consider preparing aliquots to minimize freeze-thaw cycles.
The solution is unstable over time.Prepare fresh stock solutions for each experiment. If this is not feasible, perform a stability study to determine the maximum storage duration.
Precipitation when added to aqueous media The solvent of the stock solution is immiscible with the aqueous experimental media, causing the compound to precipitate.Minimize the volume of the stock solution added to the aqueous media. A final solvent concentration of <0.5% is generally recommended. Consider using a co-solvent system or preparing a fresh, dilute solution in a compatible solvent.
The pH of the final solution causes the compound to become insoluble.The stability and solubility of many compounds are pH-dependent. Determine the optimal pH range for this compound solubility and buffer the final solution accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: What is a typical starting concentration for an this compound stock solution?

A2: A common starting concentration for a new compound is 10 mM. If precipitation occurs, try preparing a 5 mM or 1 mM solution. It is crucial to determine the solubility empirically.

Q3: How should I store my this compound stock solution?

A3: For short-term storage, 4°C is often suitable. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles. However, always confirm that the compound remains in solution after thawing.

Q4: My this compound precipitated when I added it to my cell culture media. What should I do?

A4: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment. To mitigate this, ensure the final concentration of the organic solvent in your media is very low (e.g., less than 0.5%). You can achieve this by using a higher concentration stock solution and adding a smaller volume, or by performing serial dilutions in your media.

Q5: How can I determine the solubility of this compound in different solvents?

A5: You can perform a simple solubility test. This involves adding a known amount of this compound to a specific volume of solvent and observing for dissolution with agitation and gentle heating. A more quantitative approach is outlined in the experimental protocol below.

Experimental Protocols

Protocol for Determining this compound Solubility

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, Ethanol, Water, PBS)

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of vials with a fixed, known amount of this compound powder (e.g., 1 mg).

  • To each vial, add an increasing volume of the chosen solvent (e.g., starting from 100 µL and increasing in increments).

  • Vortex each vial vigorously for 2 minutes to facilitate dissolution. Gentle warming (e.g., to 37°C) can be applied if necessary, but be cautious of potential degradation.

  • Visually inspect for any undissolved particles.

  • If undissolved solid is present, centrifuge the vial at high speed (e.g., 10,000 x g) for 5 minutes.

  • Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry (if a chromophore is present and an extinction coefficient is known) or HPLC.

  • The highest concentration at which no precipitate is observed is the approximate solubility.

Data Presentation

The following table is a hypothetical representation of solubility data for this compound. Researchers should generate their own data following the protocol above.

Solvent Temperature (°C) Approximate Solubility (mg/mL) Molar Concentration (mM)
DMSO25> 50> 117.4
Ethanol25~10~23.5
Water25< 0.1< 0.23
PBS (pH 7.4)25< 0.1< 0.23

Note: Molar mass of this compound is approximately 425.86 g/mol .

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for preparing and using an this compound stock solution to minimize precipitation.

start Start: Prepare Stock Solution select_solvent Select Appropriate Solvent (e.g., DMSO) start->select_solvent weigh_this compound Weigh this compound select_solvent->weigh_this compound dissolve Dissolve in Solvent with Vortexing/Sonication weigh_this compound->dissolve check_dissolution Visually Confirm Complete Dissolution dissolve->check_dissolution store Store Solution (Aliquot for long-term) check_dissolution->store Yes troubleshoot Troubleshoot (See Guide) check_dissolution->troubleshoot No use Use in Experiment store->use dilute Dilute into Aqueous Medium use->dilute check_precipitation Observe for Precipitation dilute->check_precipitation proceed Proceed with Experiment check_precipitation->proceed No check_precipitation->troubleshoot Yes

Caption: Experimental workflow for preparing and using this compound stock solutions.

Refining analytical methods for detecting Epitizide metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during the analytical determination of Epitizide and its putative metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem Potential Cause(s) Recommended Solution(s)
Poor/Asymmetric Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol interactions between the analyte and the stationary phase. 3. Inappropriate Mobile Phase pH: The pH is too close to the pKa of the analyte, causing it to be partially ionized. 4. Column Degradation: Loss of stationary phase or void formation.1. Dilute the sample or reduce the injection volume. 2. Use a mobile phase with a competing base (e.g., triethylamine) or an acid modifier (e.g., formic acid). Consider using a column with end-capping. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Flush the column or replace it if necessary.
Low Signal Intensity/Poor Sensitivity 1. Suboptimal Ionization: Incorrect ESI polarity or inefficient spray formation. 2. Matrix Effects: Co-eluting endogenous compounds suppressing the analyte signal. 3. Poor Extraction Recovery: Inefficient sample preparation leading to loss of analyte. 4. Analyte Degradation: Instability of metabolites in the sample or during analysis.1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes. 2. Improve sample clean-up using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Modify chromatographic conditions to separate the analyte from interfering matrix components. 3. Optimize the extraction protocol (e.g., choice of solvent, pH). 4. Ensure proper sample storage and handling. Use of antioxidants or stabilizing agents may be necessary.
High Background Noise 1. Contaminated Mobile Phase or LC System: Impurities in solvents, tubing, or reservoirs. 2. Matrix Effects: High concentration of interfering compounds from the biological matrix. 3. Mass Spectrometer Contamination: Buildup of non-volatile salts or other contaminants in the ion source.1. Use high-purity solvents and flush the LC system thoroughly. 2. Enhance the sample preparation procedure to remove more of the matrix. 3. Clean the mass spectrometer ion source according to the manufacturer's instructions.
Inconsistent Retention Times 1. Fluctuations in Mobile Phase Composition: Inaccurate solvent mixing by the pump. 2. Column Temperature Variations: Lack of a column oven or inconsistent temperature control. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections.1. Prime the pumps and ensure the solvent lines are free of air bubbles. 2. Use a column oven to maintain a constant temperature. 3. Increase the column equilibration time in the analytical method.
Sample Carryover 1. Adsorption of Analyte: Analyte sticking to surfaces in the injector, tubing, or column. 2. Insufficient Needle Wash: The autosampler's needle wash is not effectively removing the analyte between injections.1. Add a stronger organic solvent to the needle wash solution. 2. Optimize the needle wash protocol (e.g., increase wash volume, use multiple wash solvents). Inject a blank sample after a high-concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: While specific studies on this compound are limited, based on the metabolism of other thiazide-like diuretics, this compound is likely to undergo Phase I and Phase II biotransformation.[1][2]

  • Phase I (Modification): These reactions introduce or expose functional groups. For this compound, this could involve:

    • Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or alkyl side chain.

    • Oxidation: Further oxidation of the sulfur atom.

  • Phase II (Conjugation): These reactions involve the addition of endogenous molecules to increase water solubility for excretion.[1] Potential Phase II metabolites include:

    • Glucuronidation: Conjugation with glucuronic acid at a hydroxyl group.

    • Sulfation: Conjugation with a sulfate (B86663) group.

Q2: Which analytical technique is most suitable for quantifying this compound and its metabolites?

A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices like plasma and urine.[3] This technique offers excellent specificity through the selection of precursor and product ion transitions (Multiple Reaction Monitoring - MRM), minimizing interference from the biological matrix.

Q3: How can I develop an effective sample preparation method for this compound metabolites?

A3: The choice of sample preparation is crucial for removing interferences and concentrating the analytes.[4] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts, potentially leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more time-consuming and requires larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for significant concentration of the analyte. It is highly recommended for achieving the best sensitivity and reducing matrix effects.

The optimal method will depend on the specific metabolite, the biological matrix, and the required sensitivity of the assay.

Q4: What are the key parameters to optimize in an LC-MS/MS method for this compound metabolites?

A4: Key parameters for optimization include:

  • Chromatographic Separation:

    • Column Chemistry: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid (for positive ionization) or ammonium (B1175870) hydroxide (B78521) (for negative ionization) to improve peak shape and ionization efficiency.

    • Gradient Elution: A gradient of increasing organic solvent is typically used to elute metabolites with varying polarities.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated for the parent drug and its expected metabolites.

    • Precursor and Product Ions: These need to be determined for each analyte by infusing a standard solution into the mass spectrometer. The most intense and stable transitions should be selected for quantification.

    • Collision Energy and other MS parameters: These should be optimized to maximize the signal for the selected product ions.

Q5: How can I confirm the identity of a suspected this compound metabolite?

A5: Metabolite identification is a multi-step process.[5]

  • Initial Detection: Look for signals in chromatograms from dosed samples that are absent in blank samples.

  • Mass Shift Analysis: Compare the mass-to-charge ratio (m/z) of the suspected metabolite to the parent drug to infer the type of metabolic transformation (e.g., an increase of 16 Da suggests hydroxylation).

  • Tandem MS (MS/MS) Fragmentation: The fragmentation pattern of the metabolite should show similarities to the parent drug. Common fragments between the parent and metabolite can help confirm the core structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, which can help to determine the elemental composition of the metabolite.[6]

  • Reference Standards: The definitive identification is achieved by comparing the retention time and mass spectrum of the suspected metabolite with that of a synthesized reference standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound and its Metabolites from Human Plasma
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: General LC-MS/MS Method for Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes

  • Scan Type: Multiple Reaction Monitoring (MRM)

Visualizations

Hypothetical Metabolic Pathway of this compound

Epitizide_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated_this compound Hydroxylated Metabolite This compound->Hydroxylated_this compound Hydroxylation (CYP450) Oxidized_this compound Oxidized Metabolite This compound->Oxidized_this compound Oxidation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_this compound->Glucuronide_Conjugate Glucuronidation (UGTs)

Caption: Hypothetical Phase I and Phase II metabolic pathways of this compound.

General Experimental Workflow for Metabolite Analysis

Workflow start Sample Collection (Plasma, Urine) prep Sample Preparation (e.g., SPE) start->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition lcms->data processing Data Processing (Peak Integration, Quantification) data->processing report Reporting processing->report

Caption: A typical workflow for the analysis of drug metabolites.

Troubleshooting Logic for Low Signal Intensity

Troubleshooting_Low_Signal start Low Signal Intensity Detected check_ms Check MS Parameters (Source, Tuning) start->check_ms check_lc Check LC System (Peak Shape, Retention Time) check_ms->check_lc No Issue solution_ms Optimize Source Conditions Re-tune Instrument check_ms->solution_ms Issue Found check_sample Review Sample Preparation (Recovery, Matrix Effects) check_lc->check_sample No Issue solution_lc Adjust Mobile Phase Check for Leaks/Blockages check_lc->solution_lc Issue Found solution_sample Improve Sample Clean-up Use Internal Standard check_sample->solution_sample Issue Found

Caption: A decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Strategies to Reduce Epitizide-Induced Electrolyte Imbalance in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using Epitizide in animal studies. It provides troubleshooting guides and frequently asked questions (FAQs) to help anticipate, manage, and correct potential electrolyte imbalances that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause electrolyte imbalance?

A1: this compound is a thiazide diuretic.[1] Thiazide diuretics primarily act by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[2][3] This inhibition leads to increased urinary excretion of sodium and chloride, and consequently water, resulting in diuresis. The most common electrolyte disturbances associated with thiazide diuretics like this compound are hypokalemia (low potassium) and hyponatremia (low sodium).[1]

Q2: What are the primary mechanisms behind this compound-induced hypokalemia?

A2: this compound-induced hypokalemia results from two main mechanisms:

  • Increased Distal Sodium Delivery: By blocking sodium reabsorption in the DCT, more sodium is delivered to the downstream collecting ducts. This increased sodium load enhances the exchange for potassium via the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK), leading to increased potassium secretion into the urine.[2][4]

  • Secondary Hyperaldosteronism: The diuretic effect of this compound can lead to a decrease in extracellular fluid volume, which in turn activates the Renin-Angiotensin-Aldosterone System (RAAS).[4] The resulting increase in aldosterone (B195564) levels further stimulates sodium reabsorption and potassium secretion in the collecting ducts, exacerbating potassium loss.[4]

Q3: What are the typical signs of electrolyte imbalance in research animals?

A3: Clinical signs of electrolyte imbalance can be subtle and vary between species. For hypokalemia, common signs include muscle weakness, lethargy, and in severe cases, cardiac arrhythmias.[5] Hyponatremia can manifest as lethargy, disorientation, and in severe instances, seizures.[6] Close monitoring of animal behavior, food and water intake, and body weight is crucial.

Q4: How often should I monitor electrolytes in my animal studies with this compound?

A4: The frequency of monitoring depends on the dose of this compound, the duration of the study, and the animal species. For acute studies with high doses, it is advisable to measure baseline electrolytes and then again within a few hours of administration. For chronic studies, weekly or bi-weekly monitoring may be sufficient. However, it is critical to establish a monitoring schedule based on a pilot study for your specific experimental conditions.

Troubleshooting Guides

Issue: Hypokalemia (Low Potassium) Observed in Animals

Immediate Corrective Actions:

  • Confirm the Finding: Repeat the serum potassium measurement to rule out any sampling or analytical errors.

  • Assess Severity: If potassium levels are critically low or the animal is showing clinical signs (e.g., severe muscle weakness), veterinary intervention may be necessary.

  • Provide Potassium Supplementation: For mild to moderate hypokalemia, oral potassium supplementation is the first line of treatment. Potassium chloride (KCl) is a common choice.[7] The dosage should be calculated based on the severity of the deficit and administered mixed with palatable food or by gavage.

Prophylactic and Long-Term Strategies:

  • Dietary Modification: If the experimental design allows, switch to a high-potassium diet. Studies in rats have shown that a high-potassium diet can reduce the natriuretic and kaliuretic effects of hydrochlorothiazide (B1673439).[8]

  • Co-administration with Potassium-Rich Foods: A study in rats demonstrated that co-administration of date palm fruits, which are rich in potassium, with hydrochlorothiazide normalized serum potassium levels.[9]

  • Co-administration with Potassium-Sparing Diuretics:

    • Amiloride (B1667095): This diuretic acts on the epithelial sodium channel (ENaC) in the collecting duct, reducing the driving force for potassium secretion.[10] Co-administration of amiloride with a thiazide diuretic has been shown to mitigate hypokalemia.[11]

    • Spironolactone (B1682167): As an aldosterone antagonist, spironolactone directly counteracts the effects of secondary hyperaldosteronism, thereby reducing potassium excretion.[12]

Issue: Hyponatremia (Low Sodium) Observed in Animals

Immediate Corrective Actions:

  • Confirm the Finding: Re-measure serum sodium to verify the initial result.

  • Assess Hydration Status: Evaluate the animal for signs of dehydration or volume depletion.

  • Fluid Management:

    • For mild, asymptomatic hyponatremia, restricting water intake may be sufficient.

    • In cases of suspected dehydration, administration of isotonic saline (0.9% NaCl) can help restore sodium levels and extracellular volume.[6]

    • For severe, symptomatic hyponatremia (e.g., neurological signs), administration of hypertonic saline (e.g., 3% NaCl) may be necessary under veterinary supervision, with careful monitoring to avoid overly rapid correction.[6][13]

Prophylactic and Long-Term Strategies:

  • Ensure Adequate Salt Intake: Provide a diet with adequate sodium content.

  • Monitor Water Intake: Be aware of any polydipsia (excessive drinking) in the animals, as this can contribute to hyponatremia when combined with a diuretic.[14]

  • Dose Adjustment: If hyponatremia is a recurrent issue, consider reducing the dose of this compound.

Data Presentation

Table 1: Effect of Date Palm Fruit Co-administration on Hydrochlorothiazide (HCT)-Induced Hypokalemia in Rats

Treatment GroupSerum Potassium (mmol/L)
Control (Normal Saline)4.8 ± 0.2
HCT only3.5 ± 0.1*
Date Palm Fruit (DPF) only5.0 ± 0.3
25 mg/kg DPF + HCT5.2 ± 0.2
50 mg/kg DPF + HCT4.9 ± 0.1
100 mg/kg DPF + HCT4.7 ± 0.2**

*Data are presented as mean ± SEM. *p < 0.05 compared to Control. **p < 0.05 compared to HCT only. (Data adapted from a study by Emeka PM, et al., 2022)[9]

Experimental Protocols

Protocol 1: Evaluation of a Strategy to Mitigate this compound-Induced Hypokalemia in Rats

  • Animals: Male Wistar rats (200-250g).

  • Acclimatization: Acclimatize animals to individual metabolic cages for at least 3 days before the experiment.

  • Experimental Groups (n=6-8 per group):

    • Control: Vehicle (e.g., 0.5% carboxymethylcellulose in water) orally (p.o.).

    • This compound: this compound at the desired dose (e.g., 20 mg/kg, p.o.).

    • This compound + Intervention: this compound (e.g., 20 mg/kg, p.o.) co-administered with the test intervention (e.g., potassium chloride at 60 mg/kg, p.o., or amiloride at 2.5 mg/kg, p.o.).

    • Intervention only: The test intervention at the same dose as Group 3.

  • Procedure:

    • Fast animals overnight (approx. 18 hours) with free access to water.

    • On the day of the experiment, administer an oral saline load (25 mL/kg) to all animals to ensure a baseline urine flow.

    • Administer the respective treatments by oral gavage.

    • Collect urine at regular intervals (e.g., 0-4h, 4-8h, 8-24h).

    • At the end of the study period (e.g., 24 hours), collect a terminal blood sample via cardiac puncture under anesthesia.

  • Measurements:

    • Urine: Volume, sodium, and potassium concentrations.

    • Serum: Sodium and potassium concentrations.

  • Data Analysis: Compare the mean serum and urine electrolyte levels between the groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

Epitizide_Mechanism cluster_DCT Distal Convoluted Tubule (DCT) Cell This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibits Intracellular Space Intracellular Space NCC->Intracellular Space Na+ & Cl- Reabsorption Na_K_ATPase Na+/K+ ATPase Blood Blood Na_K_ATPase->Blood Na+ ROMK ROMK Lumen Tubular Lumen ROMK->Lumen K+ Secretion ENaC ENaC ENaC->Intracellular Space Na+ Intracellular Space->Na_K_ATPase Na+ Intracellular Space->ROMK K+ Blood->Na_K_ATPase K+ Lumen->ENaC Na+

Caption: Mechanism of this compound action in the distal convoluted tubule.

Caption: Workflow for managing electrolyte balance in animal studies.

RAAS_Pathway This compound This compound Administration Volume_Depletion Decreased Extracellular Fluid Volume This compound->Volume_Depletion Renin_Release Increased Renin Release (from Kidneys) Volume_Depletion->Renin_Release Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Aldosterone Increased Aldosterone Secretion Adrenal_Cortex->Aldosterone Collecting_Duct Collecting Duct Aldosterone->Collecting_Duct Na_Reabsorption Increased Na+ Reabsorption Collecting_Duct->Na_Reabsorption K_Secretion Increased K+ Secretion Collecting_Duct->K_Secretion Hypokalemia Hypokalemia K_Secretion->Hypokalemia

Caption: this compound's effect on the Renin-Angiotensin-Aldosterone System.

References

Validation & Comparative

Validating the Inhibitory Effect of Epitizide on the NCC Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of Epitizide's inhibitory effect on the Na-Cl cotransporter (NCC), a key protein in renal salt reabsorption and blood pressure regulation. By objectively comparing its anticipated performance with established alternatives and providing detailed experimental methodologies, this document serves as a valuable resource for researchers in pharmacology and drug development.

The thiazide-sensitive Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney. It is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[1][2] Inhibition of NCC by thiazide diuretics leads to increased sodium and water excretion (natriuresis and diuresis), which is a primary mechanism for lowering blood pressure.[3] this compound, as a member of the thiazide diuretic class, is understood to exert its therapeutic effect through this mechanism.[4]

Comparative Efficacy of Thiazide Diuretics on the NCC Transporter

A common method to quantify the inhibitory effect of these compounds is by measuring the reduction in ion transport in cells expressing the NCC transporter. Lower IC50 values indicate higher potency. The table below summarizes the known potency of several common thiazide diuretics, which serves as a comparative framework for assessing this compound.

DiureticChemical ClassRelative Potency (Compared to Hydrochlorothiazide)Notes
This compound ThiazideData not availableExpected to have a similar mechanism of action to other thiazides.
HydrochlorothiazideThiazide1A widely used thiazide diuretic, often used as a reference compound.[5][6]
ChlorthalidoneThiazide-like1.5 - 2.0Possesses a longer duration of action compared to hydrochlorothiazide.[6][7]
BendroflumethiazideThiazide~10Considered more potent than hydrochlorothiazide.[5]
PolythiazideThiazideHigher than BendroflumethiazideOne of the most potent thiazide diuretics.[8]
MetolazoneThiazide-like~5Effective in patients with impaired renal function.

This table is compiled from various sources and is intended for comparative purposes. The exact potency can vary depending on the experimental conditions.

Experimental Protocols for Validating NCC Inhibition

To definitively determine the inhibitory effect of this compound on the NCC transporter and compare it with other diuretics, a series of well-established in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Xenopus laevis Oocyte Expression System

This is a widely used method for studying the function and pharmacology of membrane transporters.

  • Principle: Oocytes from the African clawed frog, Xenopus laevis, are injected with cRNA encoding the human NCC transporter. This leads to the expression of functional NCC proteins on the oocyte's plasma membrane. The activity of the transporter is then measured by the uptake of a radioactive substrate, typically 22Na+, in the presence and absence of the test compound (this compound).

  • Detailed Methodology:

    • Oocyte Preparation: Harvest and defolliculate mature oocytes from a female Xenopus laevis.

    • cRNA Injection: Inject oocytes with in vitro transcribed cRNA of human NCC. As a control, inject a separate group of oocytes with water. Incubate the oocytes for 2-4 days to allow for protein expression.

    • Uptake Assay:

      • Pre-incubate the oocytes in a sodium-free medium.

      • Incubate the oocytes in a medium containing 22Na+ and varying concentrations of this compound or a reference thiazide diuretic.

      • After a defined incubation period, wash the oocytes thoroughly with an ice-cold, isotope-free solution to remove extracellular radioactivity.

      • Lyse individual oocytes and measure the intracellular radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition of 22Na+ uptake for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Mammalian Cell-Based Assays (e.g., HEK293 cells)

Human Embryonic Kidney 293 (HEK293) cells are commonly used for their high transfection efficiency and ease of culture.

  • Principle: HEK293 cells are stably or transiently transfected with a plasmid containing the human NCC gene. The inhibitory effect of this compound is then assessed by measuring the uptake of a specific substrate. A common method is the radioactive iodide (125I-) uptake assay, as NCC can also transport iodide.[1]

  • Detailed Methodology:

    • Cell Culture and Transfection: Culture HEK293 cells and transfect them with a vector expressing human NCC. Select for stably expressing cells or perform transient transfections.

    • Iodide Uptake Assay:

      • Plate the NCC-expressing cells in a multi-well plate.

      • Wash the cells with a chloride-free buffer.

      • Incubate the cells with a buffer containing 125I- and varying concentrations of this compound or other thiazides.

      • Stop the uptake by rapidly washing the cells with ice-cold buffer.

      • Lyse the cells and measure the intracellular radioactivity.

    • Data Analysis: Similar to the oocyte assay, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Assessment

Measurement of Urinary Sodium Excretion

  • Principle: The diuretic effect of this compound in vivo can be quantified by measuring the increase in urinary sodium excretion in animal models (e.g., rats or mice). This provides a physiological measure of NCC inhibition.[2]

  • Detailed Methodology:

    • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

    • Metabolic Cages: House the animals in metabolic cages that allow for the separate collection of urine and feces.

    • Drug Administration: After an acclimatization period, administer this compound or a control vehicle to the animals. Different doses can be tested to establish a dose-response relationship.

    • Urine Collection: Collect urine at specified time intervals (e.g., 0-4h, 4-8h, 8-24h) after drug administration.

    • Analysis: Measure the volume of urine and the concentration of sodium in the urine samples using a flame photometer or an ion-selective electrode.

    • Data Analysis: Calculate the total amount of sodium excreted over the collection period and compare the results between the this compound-treated and control groups.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the key signaling pathway and experimental workflows.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid NCC NCC Transporter Na_in Na+ NCC->Na_in Cl_in Cl- NCC->Cl_in Na_ion Na+ Na_ion->NCC Cl_ion Cl- Cl_ion->NCC WNK_kinases WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK_kinases->SPAK_OSR1 Activates NCC_active Phosphorylated NCC (Active) SPAK_OSR1->NCC_active Phosphorylates NaK_ATPase Na+/K+ ATPase Na_in->NaK_ATPase Na_out Na+ NaK_ATPase->Na_out This compound This compound This compound->NCC Inhibits

Caption: Signaling pathway of NCC regulation and inhibition by this compound.

start Start: Prepare NCC-expressing Xenopus Oocytes preincubation Pre-incubate in Na+-free medium start->preincubation incubation Incubate with 22Na+ and varying concentrations of this compound preincubation->incubation wash Wash with ice-cold, isotope-free solution incubation->wash lysis Lyse oocytes wash->lysis measurement Measure intracellular radioactivity lysis->measurement analysis Data Analysis: Determine IC50 measurement->analysis end End analysis->end

Caption: Experimental workflow for the Xenopus oocyte uptake assay.

start Start: Culture and transfect HEK293 cells with NCC plate_cells Plate cells in multi-well plates start->plate_cells wash_chloride_free Wash with chloride-free buffer plate_cells->wash_chloride_free incubation Incubate with 125I- and varying concentrations of this compound wash_chloride_free->incubation stop_wash Stop uptake and wash with ice-cold buffer incubation->stop_wash lysis Lyse cells stop_wash->lysis measurement Measure intracellular radioactivity lysis->measurement analysis Data Analysis: Determine IC50 measurement->analysis end End analysis->end

References

Comparative Analysis of Epitizide Cross-reactivity with Thiazide-Sensitive Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Epitizide and its potential cross-reactivity with thiazide-sensitive proteins. Thiazide diuretics, including this compound, are cornerstone therapies for hypertension. Their primary therapeutic effect is mediated through the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney. However, the potential for interaction with other thiazide-sensitive proteins, such as various isoforms of carbonic anhydrase, necessitates a thorough comparative evaluation for drug development and research applications.

Mechanism of Action of Thiazide Diuretics

Thiazide diuretics exert their effects by binding to and inhibiting the NCC, a member of the SLC12 family of solute carriers. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid, leading to increased excretion of salt and water, which in turn lowers blood pressure.

Thiazide_MoA cluster_DCT_Cell Distal Convoluted Tubule Cell NCC Na+-Cl- Cotransporter (NCC/SLC12A3) Na_K_ATPase Na+/K+-ATPase NCC->Na_K_ATPase Na+ DCT Cell Interior Kir Renal K+ Channel Na_K_ATPase->Kir K+ Blood Blood Na_K_ATPase->Blood 3 Na+ Lumen Tubular Lumen Kir->Lumen K+ Lumen->NCC Na+ Cl- Blood->Na_K_ATPase 2 K+ Thiazide This compound & Other Thiazides Thiazide->NCC Inhibition

Caption: Mechanism of action of thiazide diuretics on the NCC.

Comparative Inhibitory Activity on Na+-Cl- Cotransporter (NCC)

The primary measure of a thiazide diuretic's potency is its inhibitory constant (IC50) for the NCC. Lower IC50 values indicate higher potency. The following table summarizes publicly available IC50 values for several common thiazide and thiazide-like diuretics against the human NCC.

DiureticChemical ClassIC50 for human NCC (µM)
This compound Thiazide Data not available
HydrochlorothiazideThiazide~1.1
ChlorthalidoneThiazide-like~0.2
IndapamideThiazide-like~0.05
MetolazoneThiazide-like~0.02
PolythiazideThiazide~0.005

Note: IC50 values can vary depending on the experimental conditions.

Cross-reactivity with Carbonic Anhydrase Isoforms

Thiazide diuretics are sulfonamide derivatives and thus have the potential to inhibit carbonic anhydrases (CAs), which are zinc-containing enzymes crucial for various physiological processes. Inhibition of certain CA isoforms can lead to off-target effects. A comprehensive analysis of the inhibitory constants (Ki) against various CA isoforms is essential to determine the selectivity profile of a thiazide diuretic.

DiureticKi for hCA I (µM)Ki for hCA II (µM)Ki for hCA IX (µM)Ki for hCA XII (µM)
This compound Data not available Data not available Data not available Data not available
Hydrochlorothiazide~25~0.3~3.5~0.08
Chlorthalidone~3.1~0.02~0.025~0.005
Indapamide>10~0.25~0.03~0.007
Acetazolamide (Control)~0.25~0.012~0.025~0.005

Note: Ki values are indicative of binding affinity; lower values represent stronger inhibition. hCA: human Carbonic Anhydrase.

Experimental Protocols

To facilitate the generation of comparative data for this compound, detailed protocols for key experiments are provided below.

Radioligand Binding Assay for NCC

This assay determines the binding affinity (Ki) of a test compound for the NCC.

Binding_Assay_Workflow A Prepare Membranes from Cells Expressing hNCC B Incubate Membranes with Radioligand (e.g., [3H]metolazone) and varying concentrations of this compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Bound Radioactivity using Scintillation Counting C->D E Data Analysis: Determine IC50 and calculate Ki D->E

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human Na+-Cl- cotransporter (hNCC).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4).

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]metolazone, typically at its Kd concentration).

    • Add increasing concentrations of unlabeled this compound or other competing thiazide diuretics.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competitor (e.g., 10 µM hydrochlorothiazide).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Inhibition Assay for NCC (Thiazide-Sensitive 22Na+ Uptake)

This assay measures the functional inhibition of NCC activity by a test compound.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., Xenopus laevis oocytes or mammalian cells like MDCK or HEK293) expressing hNCC.

    • For oocytes, inject cRNA encoding hNCC and incubate for 2-4 days to allow for protein expression.

  • Uptake Assay:

    • Wash the cells with a pre-incubation buffer (e.g., a Na+- and Cl--free buffer).

    • Pre-incubate the cells for 10-15 minutes in the presence of varying concentrations of this compound or other thiazide diuretics.

    • Initiate the uptake by adding an uptake buffer containing 22Na+ and unlabeled Na+ and Cl-.

    • Allow the uptake to proceed for a defined period (e.g., 30-60 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold stop solution (e.g., Na+- and Cl--free buffer) to remove extracellular 22Na+.

  • Quantification and Analysis:

    • Lyse the cells and measure the intracellular 22Na+ radioactivity using a gamma counter.

    • Determine the protein concentration of the cell lysates.

    • Calculate the rate of 22Na+ uptake (e.g., in nmol/mg protein/min).

    • Plot the percentage of inhibition of 22Na+ uptake against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the enzymatic activity of different CA isoforms.

Methodology:

  • Enzyme and Substrate Preparation:

    • Use purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

    • Prepare a solution of a suitable substrate, such as 4-nitrophenyl acetate (B1210297) (NPA), which is hydrolyzed by CA to produce the colored product 4-nitrophenol.

  • Inhibition Assay:

    • In a 96-well plate, add the CA enzyme solution in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Add varying concentrations of this compound or a known CA inhibitor (e.g., acetazolamide) as a positive control.

    • Pre-incubate the enzyme and inhibitor for a short period.

    • Initiate the reaction by adding the NPA substrate.

  • Measurement and Analysis:

    • Monitor the increase in absorbance at 400 nm over time using a microplate reader, which corresponds to the formation of 4-nitrophenol.

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration.

    • Plot the percentage of CA activity against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and analyzing the data using Michaelis-Menten and Lineweaver-Burk plots.

Logical Relationship of Cross-Reactivity Assessment

The assessment of cross-reactivity involves a stepwise evaluation of a compound's activity against its primary target and potential off-targets.

Cross_Reactivity_Logic Start This compound Primary_Target Determine IC50/Ki for Primary Target (NCC) Start->Primary_Target Off_Target Determine IC50/Ki for Potential Off-Targets (e.g., CA Isoforms) Start->Off_Target Compare Compare Potency: NCC vs. Off-Targets Primary_Target->Compare Off_Target->Compare Selective Selective for NCC Compare->Selective Potency for NCC >> Potency for Off-Targets Non_Selective Cross-reactive Compare->Non_Selective Potency for NCC ≈ Potency for Off-Targets

Caption: Logical flow for assessing cross-reactivity.

Epitizide: A Comparative Analysis with Thiazide and Thiazide-Like Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Epitizide, a thiazide diuretic, with other prominent members of the thiazide and thiazide-like diuretic class. This document outlines the fundamental mechanisms of action, presents comparative quantitative data on efficacy and pharmacokinetics, and details relevant experimental protocols to support further research and development in this area.

Mechanism of Action: Inhibition of the Na-Cl Cotransporter

This compound, along with other thiazide and thiazide-like diuretics, exerts its primary diuretic and antihypertensive effects by inhibiting the Na-Cl cotransporter (NCC), also known as the thiazide-sensitive Na-Cl cotransporter (TSC). This transporter is located in the apical membrane of the distal convoluted tubule (DCT) in the nephron.[1][2][3]

The inhibition of NCC by thiazide diuretics prevents the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream.[2][3] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis).[2] The resulting reduction in plasma volume contributes to the antihypertensive effect of these drugs.[2]

Thiazide diuretics are broadly categorized into two groups based on their chemical structure:

  • Thiazide-type diuretics , such as hydrochlorothiazide, possess the classic benzothiadiazine structure.

  • Thiazide-like diuretics , including chlorthalidone (B1668885) and indapamide, lack the benzothiadiazine ring but share the same mechanism of action by targeting the NCC.[3][4]

The interaction of thiazide diuretics with the NCC is specific, and they show a much lower affinity for the Na-K-2Cl cotransporter (NKCC2), which is the target of loop diuretics.

Thiazide_Diuretic_Mechanism cluster_DCT_Cell Distal Convoluted Tubule Cell cluster_Lumen Tubular Lumen cluster_Blood Blood (Basolateral Side) NCC Na-Cl Cotransporter (NCC) Na_K_ATPase Na+/K+ ATPase NCC->Na_K_ATPase Na+ to blood ROMK ROMK K+ Channel Na_Blood Na+ Na_K_ATPase->Na_Blood 3 Na+ out K_Lumen K+ ROMK->K_Lumen K+ secretion Na_Lumen Na+ Na_Lumen->NCC Reabsorption Cl_Lumen Cl- Cl_Lumen->NCC K_Blood K+ K_Blood->Na_K_ATPase 2 K+ in This compound This compound & Other Thiazides This compound->NCC Inhibition In_Vivo_Diuretic_Assay cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Analysis Acclimatization Acclimatize Rats (3 days) Fasting Fast Rats (18 hours) Acclimatization->Fasting Grouping Group Animals (Control, Standard, Test) Fasting->Grouping Hydration Saline Load (25 mL/kg) Grouping->Hydration Drug_Admin Administer Drug/Vehicle Hydration->Drug_Admin Urine_Collection Collect Urine (0-5h, 5-24h) Drug_Admin->Urine_Collection Measure_Volume Measure Urine Volume Urine_Collection->Measure_Volume Measure_Electrolytes Measure Na+, K+, Cl- Urine_Collection->Measure_Electrolytes Calculate_Indices Calculate Diuretic & Saluretic Indices Measure_Volume->Calculate_Indices Measure_Electrolytes->Calculate_Indices In_Vitro_NCC_Assay cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Analysis Cell_Culture Culture NCC-expressing HEK293 Cells Pre_incubation Pre-incubate with Test Compound Cell_Culture->Pre_incubation Initiate_Uptake Add 22Na+ Uptake Buffer Pre_incubation->Initiate_Uptake Incubation Incubate (10 min) Initiate_Uptake->Incubation Terminate_Uptake Wash with Cold Buffer Incubation->Terminate_Uptake Cell_Lysis Lyse Cells Terminate_Uptake->Cell_Lysis Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Cell_Lysis->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Comparative Analysis of Epitizide and Chlorthalidone Side-Effect Profiles: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the available literature reveals a significant disparity in the preclinical safety data for Epitizide and Chlorthalidone, precluding a direct comparison of their side-effect profiles in animal models. While Chlorthalidone has been subject to some animal studies, comprehensive data on this compound from similar models is not publicly available. This guide, therefore, summarizes the existing animal data for Chlorthalidone and provides a comparative overview of the side-effect profiles of both drugs based on human clinical data.

Executive Summary

This comparison guide addresses the side-effect profiles of two thiazide-like diuretics, this compound and Chlorthalidone. A thorough literature search indicates a notable absence of published preclinical studies on the side effects of this compound in animal models. In contrast, some animal data for Chlorthalidone is available, primarily focusing on reproductive toxicology and cardiovascular effects.

Due to this data gap, a direct comparison in animal models is not feasible. This guide presents the limited animal data for Chlorthalidone and pivots to a comparison based on established human side-effect profiles to provide valuable insights for researchers and drug development professionals. The known mechanisms of action for both diuretics are also detailed.

Preclinical Side-Effect Profiles in Animal Models

This compound

No publicly available studies detailing the side-effect profile of this compound in animal models were identified during the literature review.

Chlorthalidone

The available preclinical safety data for Chlorthalidone in animal models is limited but provides some key insights:

  • Reproductive Toxicity: Studies in rats and rabbits have shown no evidence of fetal harm at doses significantly higher than the human therapeutic dose.

  • Cardiovascular Effects: In a study involving deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, long-term administration of Chlorthalidone was found to prevent or reduce ventricular hypertrophy, suggesting a potential cardioprotective effect beyond its diuretic action.

It is crucial to note that a comprehensive side-effect profile, including metabolic and electrolyte disturbances in animal models, is not well-documented in the available literature.

Comparative Side-Effect Profiles in Humans

The following tables summarize the established side-effect profiles of this compound and Chlorthalidone based on human clinical data. This information is provided as an alternative comparison due to the lack of animal data for this compound.

Table 1: Common Side Effects of this compound and Chlorthalidone in Humans

Side Effect CategoryThis compoundChlorthalidone
Metabolic Hyperuricemia, HyperglycemiaHyperuricemia, Hyperglycemia, Hyperlipidemia[1]
Electrolyte Imbalance Hypokalemia, HyponatremiaHypokalemia, Hyponatremia, Hypomagnesemia, Hypochloremic alkalosis[1][2]
Gastrointestinal Nausea, VomitingNausea, Vomiting, Stomach cramping, Diarrhea, Constipation, Loss of appetite[3]
Neurological Dizziness, HeadacheDizziness, Headache[3]
General Increased thirst, WeaknessIncreased thirst, Tiredness, Drowsiness, Restlessness[3][4]

Table 2: Serious and Less Common Side Effects of this compound and Chlorthalidone in Humans

Side Effect CategoryThis compoundChlorthalidone
Cardiovascular Orthostatic hypotensionOrthostatic hypotension[2]
Dermatologic Skin rashSevere skin rash with peeling skin, Photosensitivity[2][4]
Hematologic Not well-documentedAplastic anemia, Leukopenia, Agranulocytosis, Thrombocytopenia[2]
Renal Not well-documentedAcute renal failure[5]
Other Not well-documentedGout, Pancreatitis, Muscle pains or cramps[2][4]

Mechanism of Action

This compound

This compound is a thiazide diuretic.[3] While specific molecular studies on its mechanism are scarce in the retrieved results, it is understood to act similarly to other thiazide diuretics by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This leads to an increase in urine output and a subsequent reduction in blood volume and blood pressure.

Chlorthalidone

Chlorthalidone is a thiazide-like diuretic that primarily inhibits the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[4][6][7] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubule leads to an osmotic increase in water retention, resulting in diuresis.[4] Additionally, Chlorthalidone has been shown to have other effects, including the inhibition of carbonic anhydrase and direct vasodilatory effects.[4][6]

Experimental Protocols

Detailed experimental protocols for the cited animal studies on Chlorthalidone were not fully available in the public domain. However, a general methodology for assessing diuretic activity in animal models is described below.

General Protocol for Assessing Diuretic Activity in Rodents (Lipschitz Test)

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-250g).

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Food and water are withheld for 18 hours before the experiment to ensure uniform hydration and minimize variability.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Drug Administration:

    • Control group receives the vehicle (e.g., 0.9% saline).

    • Standard group receives a known diuretic (e.g., Furosemide).

    • Test groups receive different doses of the investigational drug (e.g., Chlorthalidone).

    • Drugs are typically administered orally via gavage.

  • Urine Collection: Immediately after drug administration, animals are placed in individual metabolic cages. Urine is collected and measured at specified time intervals (e.g., every hour for 5 hours).

  • Analysis:

    • Urine Volume: Total urine output is measured for each animal.

    • Electrolyte Concentration: Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Interpretation: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the test groups to the control and standard groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_collection Data Collection cluster_analysis Analysis acclimatization Animal Acclimatization fasting Fasting (18h) acclimatization->fasting grouping Random Grouping fasting->grouping admin Drug Administration (Oral Gavage) grouping->admin urine_collection Urine Collection (Metabolic Cages) admin->urine_collection urine_volume Measure Urine Volume urine_collection->urine_volume electrolyte_analysis Analyze Electrolytes (Na+, K+, Cl-) urine_collection->electrolyte_analysis comparison Compare with Control and Standard urine_volume->comparison electrolyte_analysis->comparison

Caption: Experimental workflow for assessing diuretic activity.

mechanism_of_action lumen Tubular Lumen (Filtrate) cell Tubular Epithelial Cell lumen->cell Na+/Cl- Symporter blood Blood cell->blood Na+/K+ ATPase chlorthalidone Chlorthalidone chlorthalidone->inhibition inhibition->lumen Inhibition

Caption: Mechanism of action of Chlorthalidone.

References

Head-to-head comparison of Epitizide and metolazone in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Thiazide and Thiazide-Like Diuretics in Preclinical Models

In the landscape of diuretic drug development, both thiazide and thiazide-like diuretics represent a cornerstone in the management of hypertension and edema. This guide provides a head-to-head comparison of the preclinical data for Epitizide, a thiazide diuretic, and Metolazone (B1676511), a quinazoline-based thiazide-like diuretic. This comparison aims to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective preclinical profiles, supported by available experimental data.

It is important to note that while extensive preclinical data for Metolazone is publicly available, there is a notable scarcity of specific preclinical studies on this compound. Therefore, this guide will present the available data for Metolazone and provide a general framework for the preclinical evaluation of diuretics, which would be applicable to this compound.

Mechanism of Action: Targeting the Distal Convoluted Tubule

Both this compound and Metolazone are believed to exert their diuretic effects through a similar mechanism of action, characteristic of thiazide and thiazide-like diuretics. They primarily target the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron. By inhibiting the NCC, these drugs block the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the excretion of sodium, chloride, and consequently water, resulting in diuresis.[1][2][3] Metolazone has also been shown to have a lesser effect on the proximal convoluted tubule.[2][4]

dot

Thiazide_MoA cluster_DCT Distal Convoluted Tubule Lumen cluster_interstitium Peritubular Interstitium Thiazide_Diuretic This compound / Metolazone NCC Na+/Cl- Cotransporter (NCC) Thiazide_Diuretic->NCC Inhibition Bloodstream Bloodstream NCC->Bloodstream Reabsorption (blocked) Na_ion Na+ Na_ion->NCC Transport Cl_ion Cl- Cl_ion->NCC Transport

Figure 1. Signaling pathway of thiazide and thiazide-like diuretics.

Pharmacodynamics: Diuretic and Natriuretic Effects

Preclinical pharmacodynamic studies are crucial for characterizing the diuretic and natriuretic (sodium excretion) effects of a new chemical entity. These studies typically involve administering the drug to animal models and measuring the resulting changes in urine output and electrolyte excretion.

Metolazone Preclinical Pharmacodynamic Data

Preclinical studies in rats and dogs have demonstrated the dose-dependent diuretic and natriuretic effects of Metolazone.

Parameter Animal Model Dose Effect Reference
Urine Output Sprague-Dawley Rats2 mg/kg (IP)16 ± 3 mL/day (vs. 9 ± 1 mL/day for vehicle)[5]
Sprague-Dawley Rats2 mg/kg and 4 mg/kg (IV emulsion)68.9% and 134% increase vs. control, respectively[6]
Anesthetized Dogs0.2-5.0 mg/kg (IV)Increased urine flow[7]
Sodium Excretion (Natriuresis) Sprague-Dawley Rats2 mg/kg (IP)278 ± 76 µmol/L (vs. 194 ± 41 µmol/L for vehicle)[5]
Sprague-Dawley Rats4 mg/kg (IV emulsion)168.8% increase in sodium excretion[6]
Anesthetized Dogs0.2-5.0 mg/kg (IV)Increased urinary excretion of sodium[7]
Potassium Excretion (Kaliuresis) Sprague-Dawley Rats4 mg/kg (IV emulsion)25.8% increase in potassium excretion[6]
Chloride Excretion Sprague-Dawley Rats4 mg/kg (IV emulsion)150.9% increase in chloride excretion[6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical pharmacokinetic studies are essential to understand how an animal's body processes a drug, which helps in predicting its behavior in humans.

Metolazone Preclinical Pharmacokinetic Data
Parameter Animal Model Value Reference
Absorption GeneralRapidly absorbed after oral administration.[1]
Metabolism GeneralA small fraction is metabolized.[8]
Excretion GeneralMost of the drug is excreted in the unconverted form in the urine.[8]
Protein Binding General95% bound to red blood cells and plasma protein.[4]
Renal Tubular Secretion HenPartly eliminated by renal tubular secretion.[9]

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and validation of preclinical findings. Below is a general protocol for assessing the diuretic activity of a compound in a rat model, which is a standard method in the field.

Protocol: Evaluation of Diuretic Activity in Rats

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Metabolic cages for individual housing and urine collection

  • Test compound (e.g., this compound or Metolazone)

  • Vehicle (e.g., 0.9% saline, or a suitable solvent for the test compound)

  • Standard diuretic (e.g., Furosemide, 20 mg/kg)

  • Oral gavage needles

  • Graduated cylinders for urine volume measurement

  • Flame photometer for sodium and potassium analysis

Experimental Workflow:

dot

Diuretic_Activity_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 7 days) Start->Acclimatization Fasting Overnight Fasting (with access to water) Acclimatization->Fasting Grouping Randomly assign rats to groups: - Vehicle Control - Standard Diuretic - Test Compound (Dose 1) - Test Compound (Dose 2) Fasting->Grouping Dosing Administer treatments via oral gavage Grouping->Dosing Housing Place individual rats in metabolic cages Dosing->Housing Urine_Collection Collect urine over a specified period (e.g., 5 or 24 hours) Housing->Urine_Collection Measurement Measure total urine volume Urine_Collection->Measurement Analysis Analyze urine for Na+ and K+ concentrations (using flame photometry) Measurement->Analysis Data_Analysis Calculate diuretic action, natriuretic and kaliuretic excretion, and compare groups Analysis->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for assessing diuretic activity in rats.

Procedure:

  • Animal Preparation: Acclimatize rats to laboratory conditions for at least one week. Fast the animals overnight before the experiment, with free access to water.

  • Grouping and Dosing: Divide the rats into experimental groups (n=6-8 per group), including a vehicle control group, a standard diuretic group, and one or more test compound groups at different dose levels. Administer the respective treatments orally via gavage.

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at predetermined time intervals (e.g., every hour for 5 hours, or a cumulative 24-hour collection).

  • Analysis:

    • Measure the total volume of urine collected for each rat.

    • Centrifuge the urine samples to remove any particulate matter.

    • Determine the concentration of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer.

  • Data Interpretation: Calculate the total excretion of sodium and potassium for each animal. Compare the urine volume and electrolyte excretion of the test compound groups with the vehicle control and standard diuretic groups to assess the diuretic, natriuretic, and kaliuretic activity.

Safety and Toxicology

Preclinical safety and toxicology studies are performed to identify potential adverse effects of a drug candidate. For diuretics, key areas of investigation include effects on electrolyte balance, renal function, and cardiovascular parameters.

Metolazone Preclinical Safety Data
  • Toxicity: In mice and rats administered metolazone 5 days/week for up to 18 and 24 months, respectively, at daily doses of 2, 10, and 50 mg/kg, there was no evidence of a tumorigenic effect.[8]

  • Reproductive Toxicology: Animal reproduction studies are not always predictive of human response. Metolazone crosses the placental barrier and appears in cord blood.[8]

Conclusion

The available preclinical data for Metolazone demonstrate its efficacy as a diuretic and natriuretic agent in animal models, consistent with its mechanism of action as a thiazide-like diuretic. The provided experimental protocol for assessing diuretic activity in rats offers a standard methodology for evaluating such compounds.

A significant gap in the publicly available scientific literature exists regarding the preclinical data for this compound. To enable a direct and comprehensive head-to-head comparison, further preclinical studies on the pharmacodynamics, pharmacokinetics, and safety of this compound would be required. Such studies would be invaluable for the scientific and drug development communities in fully characterizing and comparing the preclinical profiles of these two diuretics.

References

Validating the Specificity of Epitizide Through Knockout Model Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Epitizide's performance with other diuretics, supported by experimental data from knockout model studies. The focus is on validating the specificity of this compound for its primary molecular target, the sodium-chloride cotransporter (NCC), also known as solute carrier family 12 member 3 (SLC12A3).

This compound is a thiazide diuretic used in the management of hypertension and edema.[1] Like other thiazide diuretics, its primary mechanism of action is the inhibition of the NCC in the distal convoluted tubule of the nephron.[2][3][4] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary water and salt excretion. To unequivocally demonstrate the specificity of this compound and its class of diuretics for NCC, studies utilizing knockout animal models, specifically mice lacking the NCC protein (NCC-/- or SLC12A3-/-), are crucial.

Performance Comparison in Knockout Models

The following table summarizes the expected diuretic and natriuretic response to this compound (using data from the closely related thiazide diuretic, hydrochlorothiazide) and comparator diuretics in wild-type (WT) versus NCC knockout (NCC-/-) mice. This data compellingly illustrates the on-target specificity of thiazide diuretics.

Diuretic ClassDiuretic AgentPrimary TargetWild-Type (WT) ResponseNCC Knockout (NCC-/-) ResponseSpecificity Inference
Thiazide This compound (surrogate: Hydrochlorothiazide) NCC (SLC12A3) Significant increase in urine output and sodium excretion. [1][5]Greatly diminished or absent diuretic and natriuretic response. [5][6]High specificity for NCC. The lack of effect in the knockout model demonstrates that NCC is the primary mediator of the drug's action.
Loop DiureticFurosemideNKCC2Significant increase in urine output and sodium excretion.[2]Normal diuretic and natriuretic response.[2]Specific for NKCC2, not NCC. The preserved response in NCC-/- mice shows its action is independent of NCC.
Potassium-Sparing DiureticTriamtereneENaCIncrease in urine output and sodium excretion.[2]Normal diuretic and natriuretic response.[2]Specific for ENaC, not NCC. The retained effect in NCC-/- mice indicates its mechanism is unrelated to NCC.

Experimental Protocols

The validation of diuretic specificity in knockout models relies on standardized and rigorous experimental protocols. Below is a detailed methodology for assessing the diuretic response in a mouse model.

1. Animal Model:

  • Strain: Wild-type and NCC knockout (SLC12A3-/-) mice on the same genetic background (e.g., C57BL/6J).

  • Housing: Mice are housed in metabolic cages to allow for precise collection of urine.

  • Diet: Animals are maintained on a standard diet and have free access to water.

2. Diuretic Administration:

  • Route: Intraperitoneal (i.p.) injection is a common route for acute studies.

  • Dosage: A standardized dose of the diuretic (e.g., hydrochlorothiazide (B1673439) at 30-50 mg/kg body weight) or vehicle (saline) is administered.

3. Urine Collection and Analysis:

  • Timeline: Urine is collected at baseline and at timed intervals post-injection (e.g., every 30 minutes for 2-4 hours).

  • Parameters Measured:

    • Urine Volume: Measured gravimetrically or volumetrically.

    • Urinary Sodium and Potassium Concentration: Determined using a flame photometer or ion-selective electrodes.

    • Urinary Creatinine Concentration: Measured to assess glomerular filtration rate (GFR).

4. Data Analysis:

  • Calculations:

    • Urine Flow Rate (UFR): Calculated as urine volume per unit time.

    • Urinary Sodium Excretion (UNaV): Calculated as UFR multiplied by urinary sodium concentration.

  • Statistical Analysis: Comparison of the diuretic and natriuretic responses between wild-type and knockout groups using appropriate statistical tests (e.g., ANOVA, t-test).

Visualizing the Validation Workflow and Mechanism

The following diagrams illustrate the experimental workflow for validating drug specificity and the underlying signaling pathway.

G cluster_0 Experimental Groups cluster_1 Treatment cluster_2 Data Collection cluster_3 Analysis cluster_4 Outcome WT Mice WT Mice This compound (or surrogate) This compound (or surrogate) WT Mice->this compound (or surrogate) Vehicle Control Vehicle Control WT Mice->Vehicle Control NCC KO Mice NCC KO Mice NCC KO Mice->this compound (or surrogate) NCC KO Mice->Vehicle Control Urine Collection Urine Collection This compound (or surrogate)->Urine Collection Vehicle Control->Urine Collection Measure Urine Volume Measure Urine Volume Urine Collection->Measure Urine Volume Measure Sodium Excretion Measure Sodium Excretion Urine Collection->Measure Sodium Excretion Specificity Validated Specificity Validated Measure Sodium Excretion->Specificity Validated

Figure 1. Experimental workflow for validating this compound specificity.

G cluster_0 Distal Convoluted Tubule Lumen cluster_1 Apical Membrane cluster_2 Tubule Cell cluster_3 Basolateral Membrane Na+ Na+ NCC NCC Na+->NCC Cl- Cl- Cl-->NCC Tubule Cell Tubule Cell NCC->Tubule Cell Reabsorption This compound This compound This compound->NCC Inhibits Na+/K+ ATPase Na+/K+ ATPase Tubule Cell->Na+/K+ ATPase

Figure 2. Mechanism of this compound action on the NCC transporter.

Conclusion

The data derived from NCC knockout mouse models provide compelling evidence for the high specificity of thiazide diuretics, including this compound, for the sodium-chloride cotransporter. The lack of a significant diuretic or natriuretic effect in animals lacking NCC confirms that this transporter is the principal target through which these drugs exert their therapeutic effects. This specificity is a key factor in their clinical efficacy and safety profile. In contrast, other classes of diuretics, such as loop and potassium-sparing diuretics, retain their activity in NCC knockout models, highlighting their distinct mechanisms of action. This comparative guide underscores the importance of knockout models in validating drug specificity and provides researchers with a clear framework for understanding the molecular basis of this compound's action.

References

Comparative Study of the Metabolic Stability of Epitizide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of Epitizide and its structural analogs. Understanding the metabolic fate of these thiazide diuretics is crucial for the development of new therapeutic agents with improved pharmacokinetic profiles, including enhanced bioavailability and longer duration of action. This document outlines standard experimental protocols for assessing metabolic stability, presents a comparative data framework, and visualizes the key metabolic pathways and experimental workflows.

Data Presentation: In Vitro Metabolic Stability

The metabolic stability of a drug candidate is a primary determinant of its in vivo half-life and clearance.[1] In vitro assays using human liver microsomes (HLMs) are a standard method to assess the intrinsic clearance of compounds, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] The following table provides a template for comparing the metabolic stability parameters of this compound and its analogs. It is populated with available data and hypothetical values for illustrative purposes, emphasizing the need for direct experimental comparison under standardized conditions.

Table 1: Comparative In Vitro Metabolic Stability of this compound and Analogs in Human Liver Microsomes

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Degradation Product
This compound Data not publicly availableData not publicly available4-amino-6-chloro-1,3-benzenedisulfonamide (ACB) (putative)
Hydrochlorothiazide ModerateModerate4-amino-6-chloro-1,3-benzenedisulfonamide (ACB)[4][5]
Chlorothiazide Relatively StableLow to Moderate4-amino-6-chloro-1,3-benzenedisulfonamide (ACB)[4][5]
Altizide (B1665742) Low (Unstable)High4-amino-6-chloro-1,3-benzenedisulfonamide (ACB)[4][5]
Cyclothiazide Hypothetical: StableHypothetical: Low4-amino-6-chloro-1,3-benzenedisulfonamide (ACB) (putative)
Bendroflumethiazide Hypothetical: StableHypothetical: Low4-amino-6-chloro-1,3-benzenedisulfonamide (ACB) (putative)

Note: Qualitative stability assessments are based on literature indicating altizide is the most unstable of the tested analogs.[4][5] Hypothetical data for other analogs are included for comparative context.

Experimental Protocols

Standardized protocols are essential for generating reliable and comparable metabolic stability data.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol determines the rate of disappearance of a parent drug when incubated with HLMs.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Materials:

    • Test compounds (this compound and analogs)

    • Pooled human liver microsomes (0.5 mg/mL)

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

    • NADPH regenerating system (cofactor)

    • Internal standard

    • Acetonitrile (B52724) (quenching solution)

    • LC-MS/MS system

  • Procedure:

    • A solution of the test compound (1 µM) is pre-incubated with HLMs in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction is terminated by adding cold acetonitrile containing an internal standard.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the remaining parent compound is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the linear portion of the curve.

    • Half-life (t½) is calculated as: 0.693 / k.

    • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) * (Volume of incubation / mg of microsomal protein).[6][7]

Protocol 2: Metabolite Identification

This protocol is designed to identify the structures of metabolites formed.

  • Objective: To identify major metabolites of this compound and its analogs.

  • Procedure:

    • Incubate the test compound with HLMs and the NADPH regenerating system for a fixed time (e.g., 60 minutes).

    • Analyze the quenched sample using high-resolution mass spectrometry to detect potential metabolites.

    • Characterize the structure of the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

Experimental Workflow

Experimental_Workflow Workflow for In Vitro Metabolic Stability Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling and Quenching cluster_analysis 4. Analysis prep_compound Prepare Test Compound (1 µM) pre_incubate Pre-warm Microsomes and Compound at 37°C prep_compound->pre_incubate prep_hlm Prepare Human Liver Microsomes (0.5 mg/mL) prep_hlm->pre_incubate prep_cofactor Prepare NADPH Cofactor Solution initiate_reaction Initiate Reaction with NADPH prep_cofactor->initiate_reaction pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate time_points Collect Aliquots at Time Intervals (0-60 min) incubate->time_points quench Quench with Cold Acetonitrile + Internal Std. time_points->quench centrifuge Centrifuge to Remove Protein quench->centrifuge lcms_analysis LC-MS/MS Analysis of Parent Compound centrifuge->lcms_analysis data_analysis Calculate t½ and CLint lcms_analysis->data_analysis

Caption: A generalized workflow for assessing the in vitro metabolic stability of drug candidates.

Metabolic Pathway

Thiazide diuretics primarily undergo Phase I metabolism, with hydrolysis being a key degradation pathway.[4][5] Subsequent Phase II conjugation reactions can further facilitate excretion.

Metabolic_Pathway Generalized Metabolic Pathway for this compound and Analogs cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug This compound or Analog (Lipophilic) Hydrolysis Hydrolysis Parent_Drug->Hydrolysis CYP-mediated Metabolite 4-amino-6-chloro-1,3- benzenedisulfonamide (ACB) Hydrolysis->Metabolite Conjugation Conjugation (e.g., Glucuronidation) Metabolite->Conjugation Excretion Renal Excretion Metabolite->Excretion Excretion_Product Water-Soluble Conjugate Conjugation->Excretion_Product Excretion_Product->Excretion

Caption: The primary metabolic route for thiazide diuretics involves hydrolysis to form ACB.

References

Assessing the Synergistic Effects of Epitizide with Potassium-Sparing Diuretics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Epitizide, a thiazide diuretic, when used in combination with potassium-sparing diuretics. Due to a lack of extensive publicly available clinical trial data specifically for this compound, this guide leverages experimental data from studies involving other thiazide diuretics, such as hydrochlorothiazide (B1673439) (HCTZ), which share a similar mechanism of action. The primary synergistic effects observed are enhanced antihypertensive efficacy and the mitigation of thiazide-induced hypokalemia.

I. Executive Summary

The combination of thiazide diuretics with potassium-sparing diuretics presents a rational and effective therapeutic strategy for the management of hypertension. Thiazide diuretics, including this compound, effectively lower blood pressure by inhibiting sodium reabsorption in the distal convoluted tubule, leading to increased water and sodium excretion. However, this mechanism can also lead to significant potassium loss (hypokalemia), which is associated with adverse cardiovascular events.

Potassium-sparing diuretics counteract this effect through two primary mechanisms: blocking the epithelial sodium channel (ENaC) in the collecting duct (e.g., amiloride (B1667095), triamterene) or antagonizing the mineralocorticoid receptor (e.g., spironolactone (B1682167), eplerenone).[1][2] This combined approach not only preserves potassium levels but also contributes to a more pronounced reduction in blood pressure.[3][4][5]

II. Comparative Data on Synergistic Effects

The following tables summarize quantitative data from clinical studies on the combination of thiazide diuretics (using HCTZ as a proxy for this compound) and potassium-sparing diuretics.

Table 1: Antihypertensive Efficacy of Thiazide and Potassium-Sparing Diuretic Combinations

Treatment GroupNumber of Patients (n)Baseline Systolic BP (mmHg)Change in Systolic BP (mmHg)Baseline Diastolic BP (mmHg)Change in Diastolic BP (mmHg)Study Reference
HCTZ Monotherapy179154-20101-12Multicenter Diuretic Cooperative Study Group
Amiloride + HCTZ179160-23100-10Multicenter Diuretic Cooperative Study Group
Triamterene (B1681372) + HCTZNot SpecifiedNot SpecifiedAdditional -3.8 (vs HCTZ alone)Not SpecifiedNot SpecifiedTu et al.
Spironolactone + Althiazide482Not Specified-15% (Systolic)Not Specified-14% (Diastolic)Spironolactone and altizide (B1665742) in systemic hypertension study[6]

Table 2: Effect on Serum Potassium Levels

Treatment GroupNumber of Patients (n)Baseline Serum Potassium (mEq/L)Change in Serum Potassium (mEq/L)Study Reference
HCTZ Monotherapy1794.15-0.59Multicenter Diuretic Cooperative Study Group
Amiloride + HCTZ1794.24-0.38Multicenter Diuretic Cooperative Study Group
Amiloride + HCTZGroup I: Not specifiedNot specified+10% (plasma K+)Svendsen et al.[7]
Amiloride + HCTZGroup II: Not specifiedNot specified+15% (plasma K+)Svendsen et al.[7]
Spironolactone + Thiazide100Not Specified+0.7Long-term metabolic effects study[8]
Thiazide + Potassium-Sparing Agent100Not SpecifiedStableLong-term metabolic effects study[8]

III. Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative experimental protocols from studies assessing diuretic combinations.

Protocol 1: Randomized, Double-Blind, Multicenter Study of Amiloride and Hydrochlorothiazide
  • Objective: To compare the antihypertensive efficacy and effect on serum potassium of amiloride hydrochloride, hydrochlorothiazide, and a combination of both.

  • Study Design: A 12-week, randomized, double-blind, multicenter study.

  • Patient Population: 179 patients with mild to moderate essential hypertension (diastolic blood pressure 95-115 mmHg).

  • Treatment Arms:

    • Amiloride hydrochloride monotherapy.

    • Hydrochlorothiazide monotherapy.

    • Amiloride hydrochloride plus hydrochlorothiazide combination therapy.

  • Outcome Measures:

    • Primary: Change in supine systolic and diastolic blood pressure from baseline to 12 weeks.

    • Secondary: Change in mean serum potassium levels.

  • Data Collection: Blood pressure measurements and serum potassium levels were recorded at baseline and at specified intervals throughout the 12-week treatment period.

Protocol 2: Observational Study of Triamterene and Hydrochlorothiazide
  • Objective: To determine the incremental blood pressure-lowering effect of triamterene when added to hydrochlorothiazide.

  • Study Design: An observational study utilizing electronic medical record data.

  • Patient Population: Data from patients with a diagnosis of hypertension.

  • Treatment Groups (for comparison):

    • Patients taking hydrochlorothiazide alone.

    • Patients taking a fixed-dose combination of triamterene and hydrochlorothiazide.

  • Statistical Analysis: Propensity score matching was used to compare blood pressure outcomes between the two groups to minimize confounding variables.

  • Outcome Measures: Difference in systolic and diastolic blood pressure between the two groups.

IV. Visualizing Mechanisms and Workflows

Signaling Pathways

The synergistic action of this compound and potassium-sparing diuretics can be understood by examining their distinct but complementary mechanisms of action within the nephron.

cluster_Nephron Renal Tubule cluster_Effects Physiological Effects PCT Proximal Convoluted Tubule DCT Distal Convoluted Tubule CD Collecting Duct Epitizide_Action Inhibits Na+/Cl- Cotransporter Epitizide_Action->DCT Acts on Increased_Na_Excretion Increased Na+ and Water Excretion Epitizide_Action->Increased_Na_Excretion Amiloride_Triamterene Block Epithelial Na+ Channel (ENaC) Amiloride_Triamterene->CD Acts on Decreased_K_Excretion Decreased K+ Excretion Amiloride_Triamterene->Decreased_K_Excretion Spironolactone_Eplerenone Antagonize Aldosterone Receptor Spironolactone_Eplerenone->CD Acts on Spironolactone_Eplerenone->Decreased_K_Excretion BP_Lowering Blood Pressure Reduction Increased_Na_Excretion->BP_Lowering

Caption: Mechanism of action of this compound and potassium-sparing diuretics.

Experimental Workflow

The general workflow for a clinical trial assessing the synergistic effects of these diuretic combinations is outlined below.

Start Patient Recruitment (Hypertensive Population) Washout Washout Period (Discontinuation of prior antihypertensives) Start->Washout Randomization Randomization Washout->Randomization GroupA Group A: This compound Monotherapy Randomization->GroupA GroupB Group B: Potassium-Sparing Diuretic Monotherapy Randomization->GroupB GroupC Group C: This compound + Potassium-Sparing Diuretic Combination Randomization->GroupC Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Assessments (BP & Serum Electrolytes) Treatment->FollowUp Analysis Data Analysis (Comparison of efficacy and safety) FollowUp->Analysis

Caption: Generalized workflow for a comparative clinical trial.

V. Conclusion

The combination of this compound with a potassium-sparing diuretic represents a well-established and effective strategy for managing hypertension. The synergistic effects lead to a more significant reduction in blood pressure compared to monotherapy with either agent alone.[3] Crucially, the potassium-sparing component mitigates the risk of thiazide-induced hypokalemia, a significant concern in long-term diuretic therapy.[9][10] While direct clinical trial data for this compound is limited, the extensive evidence for other thiazide diuretics provides a strong rationale for its use in combination therapy. Further research specifically investigating this compound in fixed-dose combinations with various potassium-sparing diuretics would be beneficial to quantify its precise synergistic profile.

References

Safety Operating Guide

Navigating the Safe Disposal of Epitizide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste, including Epitizide, is regulated by various bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1][2] Improper disposal can lead to environmental contamination and pose health risks.[3][4] Therefore, a comprehensive and compliant waste management plan is essential for any facility handling such compounds.[2][5]

Quantitative Data for a Representative Thiazide Diuretic (Hydrochlorothiazide)

The following table summarizes key data from the Safety Data Sheet for hydrochlorothiazide (B1673439), a structurally similar thiazide diuretic. This information is provided as a reference for understanding the general characteristics of this class of compounds.

PropertyValueReference
CAS Number 58-93-5[6]
Oral LD50 (Rat) 1175 mg/kg[7]
Storage Temperature Less than 40°C, preferably 15°C to 30°C[8]
Carcinogenicity Not classifiable as to its carcinogenicity in humans (Group 3)[8]

Step-by-Step Disposal Procedures for this compound

This section outlines the procedural steps for the proper disposal of this compound, from initial handling to final disposal.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Gloves: Wear nitrile or other impervious gloves.[7]

  • Eye Protection: Use safety glasses with side shields, chemical splash goggles, or a full-face shield.[7]

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of inhaling dust, use an appropriate respirator.[9]

Handling Precautions:

  • Avoid all contact with and inhalation of dust, mists, and vapors.[7]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Wash hands and exposed skin thoroughly after handling.[7]

Waste Identification and Segregation

Properly classify the this compound waste. Pharmaceutical waste is generally categorized as hazardous or non-hazardous.[3][5]

  • Hazardous Pharmaceutical Waste: If this compound is considered hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be segregated into designated black containers.[3][5]

  • Non-Hazardous Pharmaceutical Waste: If classified as non-hazardous, it should be placed in a designated blue or purple container.[3][5]

To ensure full compliance, if the classification of the this compound waste is uncertain, it is best practice to treat it as hazardous.[5]

Containment and Labeling
  • Leave the chemical waste in its original container if possible.[6]

  • If transferring to a waste container, ensure the container is appropriate for chemical waste and is clearly labeled with the contents ("this compound Waste") and the associated hazards.

  • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[6]

Disposal Pathway

The final disposal of this compound waste must be conducted in accordance with federal, state, and local regulations.[5][6]

  • Licensed Waste Management Contractor: The most common and recommended method for disposing of pharmaceutical waste is through a licensed waste management company that specializes in chemical or pharmaceutical waste.[8] This ensures the waste is transported to a permitted treatment and disposal facility.[3]

  • Incineration: Most pharmaceutical waste is treated by incineration at a licensed facility.[3][8]

  • Landfill: Do not dispose of this compound in the regular trash or landfill.[2]

  • Sewer System: Do not flush this compound down the drain or discharge it into the sewer system.[2][8] This can lead to contamination of water supplies.[2]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean up the spill.[7]

  • Avoid the generation of dust.[7]

  • For small spills, sweep up or vacuum the material and place it in a suitable, labeled container for disposal.[7]

  • Clean the surface thoroughly to remove any residual contamination.[7]

  • For large spills, contact your institution's EHS office immediately.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not applicable in the traditional sense. The disposal process follows established safety and regulatory procedures rather than experimental methodologies. However, a forced degradation study protocol for hydrochlorothiazide can provide insight into the stability of thiazide diuretics under various conditions.

Forced Degradation Study of Hydrochlorothiazide (as a representative example): [10]

  • Acidic Hydrolysis: Dissolve a known quantity of the compound in 1 M HCl and heat at 60°C for 48 hours.

  • Alkaline Hydrolysis: Dissolve a known quantity of the compound in 1 M NaOH and heat at 60°C for 48 hours.

  • Oxidative Degradation: Treat a solution of the compound with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Maintain the solid compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 48 hours.

  • Analysis: Following the stress period, neutralize acidic and alkaline samples and analyze all samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the extent of degradation.[10]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Epitizide_Disposal_Workflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Containment cluster_disposal Disposal & Documentation start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe assess Assess Waste Characteristics (Solid, Liquid, Contaminated Materials) ppe->assess classify Classify Waste (Hazardous vs. Non-Hazardous) assess->classify container Select Appropriate Waste Container (e.g., Black for Hazardous) classify->container label_container Label Container Clearly container->label_container storage Store Waste in Designated Area label_container->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs transport Waste Transported by Licensed Contractor contact_ehs->transport final_disposal Final Disposal at Permitted Facility (e.g., Incineration) transport->final_disposal end End: Disposal Complete final_disposal->end

This compound Disposal Decision Workflow

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Epitizide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This document provides essential, immediate safety and logistical information for the handling of Epitizide, a thiazide diuretic. The following procedural guidance is designed to minimize exposure risk and ensure safe disposal.

Hazard Overview and Immediate Precautions

This compound, like other thiazide diuretics, is a potent compound. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general data for this class of compounds indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract. Therefore, adherence to stringent safety protocols is mandatory.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Primary: - Double-layered nitrile gloves- Disposable, low-permeability gown with cuffed sleeves- ANSI-rated safety glasses and a full-face shield- A NIOSH-certified N95 or higher-rated respiratorSecondary: - Disposable sleeve covers- Shoe covers
Solution Preparation Primary: - Double-layered nitrile gloves- Disposable, low-permeability gown with cuffed sleeves- ANSI-rated safety glasses with side shields or chemical splash gogglesSecondary: - Full-face shield if there is a splash risk
General Handling and Transfers Primary: - Single pair of nitrile gloves- Standard laboratory coat- ANSI-rated safety glasses

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize the risk of contamination and exposure.

Preparation
  • Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste disposal containers are within easy reach.

  • Donning PPE: Put on PPE in the following order: shoe covers, gown, respirator, safety glasses/goggles, and then gloves (the outer pair over the cuff of the gown).

Handling
  • Weighing: Carefully weigh the required amount of this compound. Avoid creating dust. Use a light touch and keep the container as close to the balance as possible.

  • Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to prevent splashing. If sonication is required, ensure the container is securely capped.

  • Post-Handling: After handling, wipe down the work surface with an appropriate cleaning agent.

Doffing PPE
  • Remove Outer Gloves: The most contaminated items should be removed first. Peel off the outer pair of gloves without touching the outside with your bare hands.

  • Remove Gown and Shoe Covers: Untie the gown and peel it away from your body, turning it inside out as you go. Remove shoe covers.

  • Remove Face and Eye Protection: Handle by the earpieces or straps.

  • Remove Inner Gloves: Peel off the inner pair of gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Experimental Workflow for Safe Handling of this compound

G prep Preparation don_ppe Don PPE prep->don_ppe handling Handling this compound (Weighing/Solution Prep) don_ppe->handling decon Decontaminate Work Area handling->decon doff_ppe Doff PPE decon->doff_ppe disposal Waste Disposal doff_ppe->disposal hand_wash Hand Washing disposal->hand_wash

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers, respirator), weigh boats, and other contaminated solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous waste container. Do not pour down the drain.

  • Disposal Method: Follow your institution's and local regulations for the disposal of pharmaceutical waste. If a drug take-back program is not available, the waste should be handled by a licensed hazardous waste disposal company. The FDA recommends that for disposal in the trash, the pharmaceutical should be mixed with an unappealing substance like cat litter or used coffee grounds in a sealed container to prevent diversion.[1][2][3]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.